AK 275
描述
属性
CAS 编号 |
158798-83-5 |
|---|---|
分子式 |
C20H31N3O4 |
分子量 |
377.5 g/mol |
IUPAC 名称 |
benzyl N-[(4S)-8-amino-9-(ethylamino)-2-methyl-5,9-dioxononan-4-yl]carbamate |
InChI |
InChI=1S/C20H31N3O4/c1-4-22-19(25)16(21)10-11-18(24)17(12-14(2)3)23-20(26)27-13-15-8-6-5-7-9-15/h5-9,14,16-17H,4,10-13,21H2,1-3H3,(H,22,25)(H,23,26)/t16?,17-/m0/s1 |
InChI 键 |
RRFZCPNRFPSQMK-DJNXLDHESA-N |
手性 SMILES |
CCNC(=O)C(CCC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1)N |
规范 SMILES |
CCNC(=O)C(CCC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1)N |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
AK 275 AK-275 AK275 CX 275 CX-275 CX275 Z-Leu-Abu-CONH-CH2CH3 |
产品来源 |
United States |
Foundational & Exploratory
The Core Mechanism of Rapamycin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rapamycin (B549165), also known as Sirolimus, is a macrolide compound originally discovered as an antifungal agent produced by the bacterium Streptomyces hygroscopicus from a soil sample of Easter Island.[1] Its potent immunosuppressive and antiproliferative properties have since led to its widespread use in preventing organ transplant rejection and, more recently, in various clinical trials for cancer and other age-related diseases.[2][3] This technical guide provides a comprehensive overview of the molecular mechanism of action of Rapamycin, focusing on its interaction with the mTOR signaling pathway, with a presentation of quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows.
The Molecular Target: The mTOR Signaling Pathway
The primary mechanism of action of Rapamycin is the inhibition of a serine/threonine kinase called the mechanistic Target of Rapamycin (mTOR).[2][4] mTOR is a central regulator of cell growth, proliferation, metabolism, and survival, integrating signals from various upstream cues such as growth factors, nutrients, and cellular energy status.[1]
Formation of the Active Complex
Rapamycin does not directly bind to mTOR. Instead, it first forms a high-affinity complex with an intracellular protein called FK506-binding protein 12 (FKBP12).[4][5] This Rapamycin-FKBP12 complex then acts as the functional inhibitor of mTOR.[4]
The Two mTOR Complexes: Differential Sensitivity to Rapamycin
mTOR exists in two distinct multi-protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which differ in their protein components, downstream targets, and sensitivity to Rapamycin.[1][5]
-
mTORC1: This complex is acutely sensitive to Rapamycin.[1] Its core components include mTOR, Raptor (regulatory-associated protein of mTOR), and mLST8.[1] mTORC1 is a master regulator of protein synthesis and cell growth.[6]
-
mTORC2: This complex is generally considered insensitive to acute Rapamycin treatment, although long-term exposure can inhibit its assembly and function in some cell types.[1] Its key components include mTOR, Rictor (rapamycin-insensitive companion of mTOR), mSIN1, and mLST8. mTORC2 is primarily involved in cell survival and cytoskeletal organization.[1]
The inhibitory action of the Rapamycin-FKBP12 complex is directed specifically at mTORC1. The complex binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR within the mTORC1 complex, leading to an allosteric inhibition of its kinase activity.[3]
Downstream Effects of mTORC1 Inhibition
The inhibition of mTORC1 by the Rapamycin-FKBP12 complex leads to a cascade of downstream effects that collectively contribute to its antiproliferative and immunosuppressive actions.
Inhibition of Protein Synthesis
mTORC1 promotes protein synthesis through the phosphorylation of two key downstream effectors:
-
Ribosomal Protein S6 Kinase 1 (S6K1): mTORC1 phosphorylates and activates S6K1.[6] Activated S6K1, in turn, phosphorylates several targets, including the ribosomal protein S6, which enhances the translation of specific mRNAs.[4]
-
Eukaryotic Initiation Factor 4E-Binding Protein 1 (4E-BP1): In its hypophosphorylated state, 4E-BP1 binds to the eukaryotic translation initiation factor 4E (eIF4E), preventing the initiation of cap-dependent translation. mTORC1 phosphorylates 4E-BP1, causing its dissociation from eIF4E and allowing translation to proceed.[6][7]
Rapamycin-mediated inhibition of mTORC1 prevents the phosphorylation of S6K1 and 4E-BP1, leading to a global reduction in protein synthesis.[4][7]
Cell Cycle Arrest
By inhibiting protein synthesis, Rapamycin effectively halts cell cycle progression, primarily at the G1 to S phase transition.[4] This is a key mechanism behind its antiproliferative effects.
Induction of Autophagy
mTORC1 is a negative regulator of autophagy, a cellular process for the degradation and recycling of cellular components. By inhibiting mTORC1, Rapamycin induces autophagy.[2] This process is implicated in both the therapeutic and potential side effects of Rapamycin.
Quantitative Data
The interactions and inhibitory effects of Rapamycin have been quantified in numerous studies. The following tables summarize key quantitative data.
| Interaction | Dissociation Constant (Kd) | Reference(s) |
| Rapamycin - FKBP12 | ~0.2 nM | [8] |
| Rapamycin - FRB domain of mTOR (in vitro) | ~26 µM | [7] |
| FKBP12-Rapamycin complex - FRB domain of mTOR | ~12 nM | [7] |
Table 1: Binding Affinities of Rapamycin and its Complexes. This table presents the dissociation constants (Kd) for the key interactions in the formation of the inhibitory ternary complex. The significantly lower Kd for the binding of the FKBP12-Rapamycin complex to the FRB domain compared to Rapamycin alone highlights the crucial role of FKBP12 in mediating the inhibition of mTOR.
| Cell Line / Condition | IC50 Value | Effect Measured | Reference(s) |
| HEK293 cells | ~0.1 nM | Inhibition of endogenous mTOR activity | [8] |
| T98G cells | ~2 nM | Inhibition of cell viability | [8] |
| U87-MG cells | ~1 µM | Inhibition of cell viability | [8] |
| IL-2 stimulated T cells | ~0.05 nM | Inhibition of S6K activation | [8] |
| Retinoblastoma Y79 cells | 0.136 ± 0.032 µmol/L | Inhibition of cell viability (apoptosis induction) | [9] |
Table 2: IC50 Values of Rapamycin. This table provides a range of half-maximal inhibitory concentrations (IC50) for Rapamycin across different cell lines and measured effects. The IC50 can vary significantly depending on the cell type and the specific biological endpoint being assessed.
Key Experimental Protocols
The elucidation of Rapamycin's mechanism of action has relied on several key experimental techniques. The following sections provide detailed methodologies for two of the most critical experiments.
Immunoprecipitation of mTORC1
This protocol describes the isolation of the mTORC1 complex from cultured mammalian cells to study its composition and activity.
Materials:
-
Cell lysis buffer (e.g., CHAPS-based buffer: 40 mM HEPES pH 7.4, 120 mM NaCl, 1 mM EDTA, 10 mM pyrophosphate, 10 mM glycerophosphate, 50 mM NaF, 1.5 mM Na3VO4, 0.3% CHAPS, and protease inhibitors)
-
Anti-Raptor antibody (for specific mTORC1 pulldown)
-
Protein A/G agarose (B213101) beads
-
Wash buffer (e.g., lysis buffer with adjusted salt concentrations)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Methodology:
-
Cell Lysis: Culture cells to the desired confluency and treat with Rapamycin or vehicle control for the specified time. Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Clarification: Centrifuge the cell lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.
-
Pre-clearing: Incubate the supernatant with protein A/G agarose beads for 30-60 minutes at 4°C with gentle rotation to reduce non-specific binding.
-
Immunoprecipitation: Centrifuge to pellet the beads and transfer the pre-cleared lysate to a new tube. Add the anti-Raptor antibody and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Capture of Immune Complexes: Add fresh protein A/G agarose beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.
-
Elution: After the final wash, resuspend the beads in elution buffer (e.g., 2x SDS-PAGE sample buffer) and boil for 5-10 minutes to dissociate the protein complexes from the beads.
-
Analysis: The eluted proteins can be analyzed by Western blotting to detect the presence of mTOR, Raptor, and other mTORC1 components.
Western Blotting for Phosphorylated S6K1 and 4E-BP1
This protocol is used to determine the effect of Rapamycin on the phosphorylation status of the key downstream targets of mTORC1.
Materials:
-
Cell lysis buffer (as above, supplemented with phosphatase inhibitors)
-
Protein assay reagent (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies (phospho-S6K1 (Thr389), total S6K1, phospho-4E-BP1 (Thr37/46), total 4E-BP1)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Methodology:
-
Sample Preparation: Lyse cells as described in the immunoprecipitation protocol. Determine the protein concentration of the lysates.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in SDS-PAGE sample buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-phospho-S6K1) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps to remove unbound secondary antibody.
-
Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an appropriate imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total proteins. A decrease in the ratio of phosphorylated to total protein for S6K1 and 4E-BP1 indicates inhibition of mTORC1 activity by Rapamycin.
Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Figure 1: Rapamycin's Mechanism of Action on the mTORC1 Pathway. This diagram illustrates how Rapamycin, by forming a complex with FKBP12, inhibits mTORC1, leading to downstream effects on protein synthesis, cell cycle, and autophagy.
Figure 2: Experimental Workflow for Studying Rapamycin's Effect. This diagram outlines the key steps in the experimental protocols used to investigate the mechanism of action of Rapamycin, from sample preparation to the analysis of mTORC1 and its downstream targets.
Conclusion
Rapamycin exerts its profound biological effects through a highly specific mechanism of action centered on the inhibition of mTORC1. By forming a complex with FKBP12, it effectively hijacks the cellular machinery to allosterically inhibit the kinase activity of mTORC1. This leads to a cascade of downstream events, most notably the suppression of protein synthesis and cell cycle progression, and the induction of autophagy. The quantitative data on its binding affinities and inhibitory concentrations underscore the potency and specificity of this interaction. The detailed experimental protocols provided herein offer a framework for researchers to further investigate the intricate details of the mTOR signaling pathway and the effects of Rapamycin and its analogs in various biological contexts. A thorough understanding of this mechanism is paramount for the continued development and application of Rapamycin and other mTOR inhibitors in the clinic.
References
- 1. Rapamycin: one drug, many effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of action of the immunosuppressant rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Site-Specific mTOR Phosphorylation Promotes mTORC1-Mediated Signaling and Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphorylated S6K1 and 4E-BP1 play different roles in constitutively active Rheb-mediated retinal ganglion cell survival and axon regeneration after optic nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. azurebiosystems.com [azurebiosystems.com]
- 9. m.youtube.com [m.youtube.com]
The Rapamycin Signaling Pathway: A Technical Guide to its Core Mechanisms and Targets
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the rapamycin (B549165) signaling pathway, a central regulator of cell growth, proliferation, and metabolism. We delve into the core components of this pathway, focusing on the mechanistic Target of Rapamycin (mTOR) and its two distinct complexes, mTORC1 and mTORC2. This guide details the mechanism of action of rapamycin, an allosteric inhibitor of mTORC1, and explores the intricate network of upstream regulators and downstream effectors. Quantitative data on binding affinities and inhibitor concentrations are presented in structured tables for comparative analysis. Furthermore, detailed protocols for key experimental techniques used to investigate this pathway are provided, including immunoprecipitation, Western blotting, and in vitro kinase assays. Visualizations of the signaling cascade and experimental workflows are rendered using the DOT language to facilitate a deeper understanding of the molecular interactions and experimental designs. This document is intended to serve as a valuable resource for researchers and professionals in the fields of cell biology, pharmacology, and drug development.
Introduction
The discovery of rapamycin, a macrolide produced by the bacterium Streptomyces hygroscopicus, has been instrumental in unraveling a critical signaling network that governs fundamental cellular processes.[1] This pathway, now known as the mechanistic Target of Rapamycin (mTOR) signaling pathway, is a highly conserved cascade that integrates a multitude of environmental cues, including growth factors, nutrients, and cellular energy status, to orchestrate cell growth, proliferation, survival, and metabolism.[2][3] Dysregulation of the mTOR pathway is implicated in a wide array of human diseases, including cancer, metabolic disorders like type 2 diabetes, and neurological conditions, making it a prime target for therapeutic intervention.[3]
This guide will provide a detailed exploration of the molecular intricacies of the rapamycin signaling pathway, with a focus on its core components and the mechanism of rapamycin's inhibitory action.
The Core of the Pathway: mTORC1 and mTORC2
The central player in this signaling network is mTOR, a serine/threonine kinase that forms the catalytic subunit of two distinct multi-protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[4] These complexes are differentiated by their unique protein components, which dictate their distinct upstream regulation and downstream targets.
-
mTORC1: This complex is characterized by the presence of the regulatory-associated protein of mTOR (Raptor) and is sensitive to acute inhibition by rapamycin.[4] mTORC1 is a master regulator of cell growth, primarily by promoting anabolic processes such as protein and lipid synthesis, while concurrently inhibiting catabolic processes like autophagy.[4]
-
mTORC2: Defined by its core component, rapamycin-insensitive companion of mTOR (Rictor), this complex is generally considered insensitive to acute rapamycin treatment, although prolonged exposure can affect its assembly and function in some cell types.[5] mTORC2 plays a crucial role in cytoskeletal organization, cell survival, and metabolism, partly through its phosphorylation and activation of Akt.[4]
The Mechanism of Rapamycin Action
Rapamycin exerts its inhibitory effect not by directly binding to the mTOR kinase domain, but through a "gain-of-function" mechanism.[3] It first forms a high-affinity complex with the intracellular immunophilin FK506-binding protein 12 (FKBP12).[1][3] This rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, located just N-terminal to the kinase domain.[3][5] This ternary complex allosterically inhibits the activity of mTORC1, likely by preventing the interaction of mTORC1 with its substrates.[3]
Quantitative Data: Binding Affinities and Inhibitory Concentrations
The interactions within the rapamycin signaling pathway have been quantified to understand the potency and specificity of rapamycin.
| Interaction/Parameter | Value | Method | Reference(s) |
| Binding Affinity (Kd) | |||
| Rapamycin - FKBP12 | 0.2 nM | Fluorescence Polarization | [6] |
| Rapamycin - FRB Domain | 26 µM | Fluorescence Polarization | [6][7] |
| FKBP12-Rapamycin - FRB Domain | 12 nM | Fluorescence Polarization | [6][7][8] |
| Inhibitory Concentration (IC50) | |||
| Rapamycin (mTOR activity in HEK293 cells) | ~0.1 nM | In vitro kinase assay | [9] |
| Rapamycin (T98G cell viability) | 2 nM | Cell viability assay | [9] |
| Rapamycin (U87-MG cell viability) | 1 µM | Cell viability assay | [9] |
| Rapamycin (MCF-7 cell proliferation) | ~2.5 nM | Proliferation assay | [10] |
| Rapamycin (MDA-MB-231 cell growth inhibition) | 20 µM | Cell growth assay | [2] |
| OSI-027 (mTORC1) | 22 nM | Biochemical assay | [11] |
| OSI-027 (mTORC2) | 65 nM | Biochemical assay | [11] |
| Torin 1 (mTORC1 and mTORC2) | 2-10 nM | In vitro kinase assay | [11] |
| AZD2014 (mTOR kinase) | 2.8 nM | Biochemical assay | [11] |
Upstream Regulation of mTOR Signaling
The activity of mTORC1 and mTORC2 is tightly controlled by a complex network of upstream signals, allowing the cell to respond dynamically to its environment.
-
Growth Factors (PI3K/Akt Pathway): Growth factors such as insulin (B600854) activate the phosphoinositide 3-kinase (PI3K)/Akt signaling cascade. Akt, in turn, phosphorylates and inhibits the tuberous sclerosis complex (TSC), a key negative regulator of mTORC1.[2]
-
Amino Acids: The presence of amino acids, particularly leucine (B10760876) and arginine, is essential for mTORC1 activation. This is sensed by the Rag GTPases, which promote the translocation of mTORC1 to the lysosomal surface, where it can be activated.[4]
-
Cellular Energy Status (AMPK): The AMP-activated protein kinase (AMPK) acts as a cellular energy sensor. Under low energy conditions (high AMP/ATP ratio), AMPK is activated and phosphorylates TSC2, leading to the inhibition of mTORC1.[2]
Downstream Effectors and Cellular Processes
Once activated, mTORC1 and mTORC2 phosphorylate a plethora of downstream substrates to regulate a wide range of cellular functions.
mTORC1 Downstream Targets
The primary and best-characterized downstream effectors of mTORC1 are:
-
S6 Kinase 1 (S6K1): Phosphorylation of S6K1 by mTORC1 leads to its activation. S6K1 then phosphorylates several targets, including the ribosomal protein S6, which enhances the translation of a specific class of mRNAs known as 5' terminal oligopyrimidine (TOP) tracts, encoding ribosomal proteins and other components of the translational machinery.[1]
-
Eukaryotic Initiation Factor 4E-Binding Protein 1 (4E-BP1): mTORC1 phosphorylates 4E-BP1, causing it to dissociate from the eukaryotic translation initiation factor 4E (eIF4E).[1] This releases eIF4E to participate in the formation of the eIF4F complex, which is crucial for the initiation of cap-dependent translation.[1]
mTORC2 Downstream Targets
The key downstream substrate of mTORC2 is:
-
Akt: mTORC2 phosphorylates Akt at serine 473, which is required for its full activation. Activated Akt then promotes cell survival by inhibiting pro-apoptotic factors and regulates cell growth and metabolism.[4]
Visualizing the Rapamycin Signaling Pathway
To provide a clear visual representation of the complex interactions within the rapamycin signaling pathway, the following diagrams have been generated using the DOT language.
Caption: The Rapamycin Signaling Pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to study the rapamycin signaling pathway.
Immunoprecipitation of mTORC1 and mTORC2
This protocol describes the immunoprecipitation of mTORC1 and mTORC2 from cell lysates, a crucial step for subsequent kinase assays or Western blot analysis of complex components.
Materials:
-
Cell lysis buffer (e.g., CHAPS-based buffer: 40 mM HEPES pH 7.5, 120 mM NaCl, 1 mM EDTA, 10 mM pyrophosphate, 10 mM glycerophosphate, 50 mM NaF, 1.5 mM Na3VO4, 0.3% CHAPS, and protease inhibitors)
-
Primary antibodies: anti-Raptor (for mTORC1), anti-Rictor (for mTORC2), or anti-mTOR
-
Protein A/G magnetic beads
-
Wash buffer (cell lysis buffer without protease inhibitors)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Culture and treat cells as required for the experiment.
-
Wash cells with ice-cold PBS and lyse with ice-cold cell lysis buffer.[12]
-
Incubate the lysate on ice for 20 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration.
-
Incubate a sufficient amount of lysate (typically 1-2 mg of total protein) with the primary antibody (2-4 µg) for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C with rotation.
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three to five times with ice-cold wash buffer.[13]
-
After the final wash, aspirate all residual buffer.
-
Elute the immunoprecipitated complexes by adding SDS-PAGE sample buffer and heating at 95-100°C for 5 minutes.
-
The eluted proteins are now ready for analysis by Western blotting or for use in an in vitro kinase assay.
Caption: Immunoprecipitation Workflow.
Western Blotting for Phosphorylated S6K1 and 4E-BP1
This protocol details the detection of phosphorylated S6K1 (at Thr389) and 4E-BP1 (at Thr37/46) by Western blotting, which are key readouts for mTORC1 activity.
Materials:
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffers
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: phospho-S6K1 (Thr389), total S6K1, phospho-4E-BP1 (Thr37/46), total 4E-BP1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Prepare cell lysates as described in the immunoprecipitation protocol.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[14]
-
Incubate the membrane with the appropriate primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[14]
-
Wash the membrane three times for 5-10 minutes each with TBST.[14]
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[14]
-
Wash the membrane again three times for 5-10 minutes each with TBST.
-
Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
For quantification, strip the membrane and re-probe with an antibody against the total protein or a loading control (e.g., β-actin or GAPDH).
In Vitro mTORC1 Kinase Assay
This protocol describes a non-radioactive in vitro kinase assay to measure the activity of immunoprecipitated mTORC1 using a recombinant substrate.
Materials:
-
Immunoprecipitated mTORC1 (on beads)
-
Recombinant GST-4E-BP1 (as substrate)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2)
-
ATP solution (10 mM)
-
SDS-PAGE sample buffer
Procedure:
-
Perform immunoprecipitation of mTORC1 as described previously.
-
Wash the immunoprecipitated mTORC1 beads twice with kinase assay buffer.[15]
-
Resuspend the beads in kinase assay buffer.
-
Add recombinant GST-4E-BP1 (e.g., 1 µg) to the bead suspension.[16]
-
Initiate the kinase reaction by adding ATP to a final concentration of 200-500 µM.[15][17]
-
Incubate the reaction mixture at 30-37°C for 20-30 minutes with gentle agitation.[17][18]
-
Terminate the reaction by adding SDS-PAGE sample buffer and heating at 95-100°C for 5 minutes.
-
Analyze the phosphorylation of GST-4E-BP1 by Western blotting using a phospho-4E-BP1 (e.g., Thr37/46) antibody.
Caption: In Vitro mTORC1 Kinase Assay Workflow.
Logical Relationships: mTORC1 vs. mTORC2
The distinct compositions of mTORC1 and mTORC2 underpin their differential regulation and substrate specificity, leading to largely non-overlapping cellular functions.
Caption: mTORC1 vs. mTORC2 Comparison.
Conclusion
The rapamycin signaling pathway, with mTORC1 and mTORC2 at its core, represents a pivotal hub for cellular regulation. Its intricate network of inputs and outputs allows cells to adapt to a dynamic environment, and its dysregulation is a hallmark of numerous diseases. A thorough understanding of the molecular mechanisms, quantitative parameters, and experimental approaches detailed in this guide is essential for researchers and drug development professionals seeking to modulate this critical pathway for therapeutic benefit. The continued exploration of the nuances of mTOR signaling will undoubtedly pave the way for novel and more effective treatments for a wide range of human pathologies.
References
- 1. Rapamycin recruits SIRT2 for FKBP12 deacetylation during mTOR activity modulation in innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Docking studies of FKBP12-mTOR inhibitors using binding predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental Approaches in Delineating mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Characterization of the FKBP.rapamycin.FRB ternary complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of mTORC1 Complex Assembly and Signaling by GRp58/ERp57 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of mTORC1 and mTORC2 Complex Assembly by Phosphatidic Acid: Competition with Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ccrod.cancer.gov [ccrod.cancer.gov]
- 15. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 16. mTORC1 induces eukaryotic translation initiation factor 4E interaction with TOS-S6 kinase 1 and its activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Specific Activation of mTORC1 by Rheb G-protein in Vitro Involves Enhanced Recruitment of Its Substrate Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
The Cellular Ramifications of mTOR Inhibition by Rapamycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core cellular effects of mTOR (mechanistic Target of Rapamycin) inhibition by the macrolide compound Rapamycin (B549165). By forming a complex with the intracellular protein FKBP12, Rapamycin allosterically inhibits mTOR Complex 1 (mTORC1), a central regulator of cell growth, proliferation, and metabolism.[1] This guide provides a detailed overview of the downstream consequences of this inhibition, quantitative data from key studies, and the experimental protocols necessary to investigate these effects.
The mTOR Signaling Network and Rapamycin's Mechanism of Action
The mTOR protein kinase is a crucial component of two distinct multi-protein complexes: mTORC1 and mTORC2.[2][3] These complexes act as master regulators, integrating signals from growth factors, nutrients, and cellular energy status to control a wide array of cellular processes.[3][4][5]
-
mTORC1: Composed of mTOR, Raptor, GβL, and DEPTOR, mTORC1 is sensitive to Rapamycin.[5] It is a key promoter of anabolic processes such as protein and lipid synthesis, while simultaneously inhibiting catabolic processes like autophagy.[5]
-
mTORC2: This complex, consisting of mTOR, Rictor, GβL, Sin1, and other proteins, is generally considered Rapamycin-insensitive, although chronic exposure can disrupt its assembly and function.[6][7] mTORC2 is involved in cell survival, cytoskeletal organization, and the activation of Akt.[5][7][8]
Rapamycin's primary mechanism of action involves binding to FKBP12, and this drug-protein complex then directly interacts with the FRB domain of mTOR within mTORC1, leading to the inhibition of its kinase activity.[1][7] This targeted inhibition of mTORC1 sets off a cascade of downstream cellular events.
Caption: Simplified mTOR signaling pathway and the inhibitory action of Rapamycin.
Core Cellular Effects of Rapamycin-mediated mTORC1 Inhibition
The inhibition of mTORC1 by Rapamycin triggers a profound reprogramming of cellular physiology, primarily characterized by a shift from anabolic to catabolic processes.
Inhibition of Protein Synthesis
A primary consequence of mTORC1 inhibition is the suppression of protein synthesis. This is achieved through the reduced phosphorylation of two key downstream effectors:
-
S6 Kinase 1 (S6K1): Hypophosphorylation of S6K1 leads to decreased translation of a specific subset of mRNAs, particularly those encoding ribosomal proteins and translation factors.
-
eIF4E-binding protein 1 (4E-BP1): When hypophosphorylated, 4E-BP1 binds to and sequesters the cap-binding protein eIF4E, thereby inhibiting cap-dependent translation initiation.[9]
| Study Focus | Cell/Tissue Type | Rapamycin Treatment | Effect on Protein Synthesis | Reference |
| Contraction-induced protein synthesis | Human skeletal muscle | Oral administration | Blocked the ~40% increase in muscle protein synthesis post-exercise. | [10] |
| Insulin/Phorbol ester-stimulated protein synthesis | HEK293 cells | Pre-treatment | Decreased activation of protein synthesis by 50% or more. | [11] |
| Insulin/Phenylephrine-stimulated protein synthesis | Cardiomyocytes | Pre-treatment | Inhibited activation of protein synthesis by >50%. | [11] |
| Basal protein synthesis | Human skeletal muscle | Short-term administration | No significant effect on basal rates. | [12] |
Induction of Autophagy
mTORC1 acts as a potent negative regulator of autophagy, a cellular process for the degradation and recycling of cytoplasmic components.[4] Inhibition of mTORC1 by Rapamycin relieves this suppression, leading to the induction of autophagy. A key event in this process is the dephosphorylation and activation of the ULK1 complex, which initiates the formation of autophagosomes. The conversion of the soluble form of microtubule-associated protein 1A/1B-light chain 3 (LC3-I) to its lipidated, autophagosome-associated form (LC3-II) is a hallmark of autophagy induction.[13]
| Cell Type | Rapamycin Concentration | Duration | Observed Effect on Autophagy | Reference |
| A549 cells | 100 nM | 72 hours | Increased LC3-II/LC3-I ratio from 0.82 to 2.75. | [14] |
| A549 cells | 200 nM | 72 hours | Increased LC3-II/LC3-I ratio to 2.88. | [14] |
| RAW 264.7 cells | 10-50 µg/ml | 2 hours | Concentration-dependent increase in MAP-LC3-II and MDC-stained structures. | [15] |
| Human iPSCs | 100 nM | 1 day | 2.23-fold higher LC3B-II levels compared to fibroblasts. | [16] |
Inhibition of Cell Growth and Proliferation
By suppressing protein synthesis and other anabolic processes, Rapamycin effectively halts cell growth and proliferation.[3] It typically causes a cell cycle arrest in the G1 phase, preventing entry into the S phase.[1] This anti-proliferative effect is the basis for its use as an immunosuppressant and in cancer therapy.[6]
| Cell Line | Rapamycin Concentration | Duration | Effect on Proliferation | Reference |
| SK-N-SH (neuroblastoma) | 10 µM | 24, 48, 72 hours | Significant inhibition of proliferation at all time points. | |
| SH-SY5Y (neuroblastoma) | 10 µM | 24, 48, 72 hours | Significant inhibition of proliferation at all time points. | |
| Rh30 (rhabdomyosarcoma) | 1-1000 nM | Not specified | Dose-dependent inhibition of cell motility. | [17] |
Key Experimental Protocols
Investigating the cellular effects of Rapamycin requires a suite of well-established molecular and cellular biology techniques.
Western Blot Analysis of mTOR Pathway Phosphorylation
Western blotting is the gold-standard method for semi-quantitatively assessing the phosphorylation status of key proteins in the mTOR pathway.
Caption: Standard workflow for Western blot analysis of mTOR signaling.
Detailed Protocol:
-
Cell Treatment and Lysis:
-
Culture cells to the desired confluency and treat with varying concentrations of Rapamycin (e.g., 0.05-50 nM) for a specified time (e.g., 15 minutes to 24 hours).[13]
-
Wash cells with ice-cold PBS and lyse using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.[18]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.[19]
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.[19]
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[13][19]
-
Transfer the separated proteins to a polyvinylidene fluoride (B91410) (PVDF) or nitrocellulose membrane.[18]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[13]
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of mTOR targets (e.g., phospho-S6K1 (Thr389), total S6K1, phospho-4E-BP1 (Thr37/46), total 4E-BP1) overnight at 4°C.[13] A loading control antibody (e.g., β-actin or GAPDH) should also be used.[13]
-
Wash the membrane multiple times with TBST.[13]
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[18][20]
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13][18]
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[13] Normalize the phosphorylated protein levels to the corresponding total protein levels and the loading control.[13]
-
Immunofluorescence Staining for LC3 Puncta Formation
This technique allows for the visualization and quantification of autophagosomes within cells by staining for the LC3 protein.
Caption: Workflow for immunofluorescence analysis of LC3 puncta.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Seed cells on sterile glass coverslips in a petri dish and allow them to adhere.[21]
-
Treat the cells with Rapamycin or a vehicle control for the desired time to induce autophagy.
-
-
Fixation and Permeabilization:
-
Immunostaining:
-
Wash with PBS.
-
Block non-specific binding by incubating with a blocking buffer (e.g., 1% BSA in PBST) for 30-60 minutes.[21]
-
Incubate with a primary antibody against LC3 (e.g., rabbit anti-LC3B) diluted in blocking buffer, typically for 1 hour at room temperature or overnight at 4°C.[20]
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated donkey anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature, protected from light.[21]
-
-
Mounting and Imaging:
Measurement of Global Protein Synthesis (Puromycin Incorporation Assay)
The SUnSET (Surface Sensing of Translation) method uses the antibiotic puromycin (B1679871), an analog of aminoacyl-tRNA, to measure the rate of global protein synthesis.[23] Puromycin is incorporated into nascent polypeptide chains, leading to their premature termination.[23] These puromycylated peptides can then be detected by Western blot using an anti-puromycin antibody.[24]
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture and treat cells with Rapamycin as desired.
-
-
Puromycin Labeling:
-
Add a low concentration of puromycin (e.g., 1 µM) to the cell culture medium.
-
Incubate for a short period (e.g., 10-30 minutes) before harvesting.
-
-
Sample Processing and Detection:
-
Harvest the cells and prepare protein lysates as described for Western blotting.
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
Probe the membrane with an anti-puromycin antibody to detect the incorporated puromycin.[24]
-
The intensity of the signal across all protein bands is proportional to the global rate of protein synthesis.
-
Conclusion
Rapamycin's inhibition of mTORC1 provides a powerful tool for dissecting the complex signaling networks that govern cell growth and metabolism. The primary cellular consequences—a sharp reduction in protein synthesis, the induction of autophagy, and a halt in cell proliferation—underscore the central role of mTORC1 in maintaining anabolic homeostasis. The experimental protocols detailed in this guide offer robust and reproducible methods for researchers to quantify these effects and further explore the therapeutic potential of mTOR inhibition in various disease contexts.
References
- 1. nbinno.com [nbinno.com]
- 2. The mechanistic Target of Rapamycin: The grand conducTOR of metabolism and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mTOR - Wikipedia [en.wikipedia.org]
- 4. mTOR Inhibition Role in Cellular Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 6. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Experimental Approaches in Delineating mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Rapamycin administration in humans blocks the contraction-induced increase in skeletal muscle protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Rapamycin does not affect post-absorptive protein metabolism in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Combination of autophagy inducer rapamycin and oncolytic adenovirus improves antitumor effect in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Rapamycin regulates autophagy and cell adhesion in induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rapamycin inhibits cell motility by suppression of mTOR-mediated S6K1 and 4E-BP1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 19. benchchem.com [benchchem.com]
- 20. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Immunofluorescence Staining Protocols for Major Autophagy Proteins Including LC3, P62, and ULK1 in Mammalian Cells in Response to Normoxia and Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Puromycin labeling does not allow protein synthesis to be measured in energy-starved cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. biorxiv.org [biorxiv.org]
Rapamycin as a Tool for Autophagy Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of rapamycin (B549165) as a potent and specific tool for the induction and study of autophagy. It delves into the molecular mechanisms of rapamycin-induced autophagy, details established experimental protocols, presents quantitative data for experimental design, and provides visual representations of key signaling pathways and workflows.
Introduction to Rapamycin and Autophagy
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in maintaining cellular homeostasis.[1][2][3] This "self-eating" mechanism is essential for clearing damaged organelles and misfolded proteins, providing nutrients during starvation, and is implicated in a wide range of physiological and pathological processes, including aging, neurodegenerative diseases, and cancer.[1][4][5]
Rapamycin, a macrolide compound, is a widely used pharmacological tool to induce autophagy.[6][7] It functions by inhibiting the mammalian Target of Rapamycin (mTOR), a central kinase that regulates cell growth, proliferation, and metabolism.[6][8][9] Specifically, rapamycin forms a complex with the intracellular protein FKBP12, and this complex then binds to and inhibits the mTOR Complex 1 (mTORC1).[6] Since mTORC1 is a potent negative regulator of autophagy, its inhibition by rapamycin mimics a state of cellular starvation, thereby robustly activating the autophagic process.[6][10][11]
Mechanism of Action: The mTOR Signaling Pathway
Rapamycin's primary mechanism for inducing autophagy is through the inhibition of the mTORC1 signaling pathway. Under normal growth conditions, mTORC1 phosphorylates and inactivates the ULK1/Atg13/FIP200 complex, a key initiator of autophagy.[6][12] By inhibiting mTORC1, rapamycin allows for the dephosphorylation and activation of this complex, leading to the initiation of autophagosome formation.[6][12]
The following diagram illustrates the core mTOR-dependent autophagy signaling pathway and the point of intervention by rapamycin.
References
- 1. Regulation of autophagy by mTOR-dependent and mTOR-independent pathways: autophagy dysfunction in neurodegenerative diseases and therapeutic application of autophagy enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Molecular regulation of autophagy machinery by mTOR‐dependent and ‐independent pathways: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. geneonline.com [geneonline.com]
- 5. nbinno.com [nbinno.com]
- 6. invivogen.com [invivogen.com]
- 7. Autophagy Activation by Rapamycin Reduces Severity of Experimental Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of Autophagy by mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mammalian Target of Rapamycin (mTOR) Pathways in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The mTOR–Autophagy Axis and the Control of Metabolism [frontiersin.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. benchchem.com [benchchem.com]
The Role of Rapamycin in Aging and Longevity: A Technical Guide
Introduction
Rapamycin (B549165), a macrolide compound discovered in a soil sample from Easter Island (Rapa Nui), has transitioned from its initial use as an antifungal agent to a cornerstone of immunosuppressive therapy in organ transplantation.[1][2] More recently, it has garnered significant attention within the geroscience community for its remarkable ability to extend lifespan and improve healthspan in diverse model organisms, from yeast to mammals.[3][4][5] This technical guide provides an in-depth exploration of rapamycin's role in the biology of aging, focusing on its molecular mechanisms, preclinical and clinical evidence, and key experimental protocols for its study. The primary audience for this document includes researchers, scientists, and drug development professionals actively investigating anti-aging interventions.
The central mechanism of rapamycin's action is the inhibition of the mechanistic Target of Rapamycin (mTOR), a highly conserved serine/threonine kinase.[3][6] mTOR acts as a critical signaling hub that integrates environmental cues such as nutrient availability and growth factors to regulate fundamental cellular processes, including cell growth, proliferation, and metabolism.[7][8][9] The mTOR pathway is a key regulator of aging; its inhibition by rapamycin can mimic the effects of caloric restriction, one of the most robust interventions known to extend lifespan.[3][9] By modulating mTOR, rapamycin influences a suite of cellular processes implicated in aging, such as autophagy, cellular senescence, and immune function, thereby delaying the onset of age-related diseases.[3][10]
The mTOR Signaling Pathway
The mTOR kinase is the catalytic core of two distinct multi-protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[7][11][12]
-
mTORC1: This complex is acutely sensitive to rapamycin.[6] It integrates signals from nutrients (amino acids) and growth factors to promote anabolic processes like protein and lipid synthesis while inhibiting catabolic processes such as autophagy.[6][12] Key downstream effectors of mTORC1 include S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1), which together regulate protein translation.[12]
-
mTORC2: Generally considered less sensitive to acute rapamycin treatment, mTORC2 regulates cell survival and cytoskeleton organization, partly by phosphorylating Akt.[11][12] However, chronic rapamycin administration can disrupt mTORC2 assembly and function.[8][11]
Rapamycin's anti-aging effects are primarily attributed to the inhibition of mTORC1.[13] Rapamycin first forms a complex with the intracellular protein FKBP12. This rapamycin-FKBP12 complex then binds directly to the FRB domain of mTOR, specifically inhibiting mTORC1 activity.[7] This inhibition shifts cellular metabolism away from growth and proliferation towards a state of maintenance and stress resistance.
Quantitative Data on Lifespan Extension
Numerous studies have demonstrated that rapamycin administration can significantly extend the lifespan of various model organisms. The effects are often dose- and sex-dependent.[14]
Table 1: Effect of Rapamycin on Lifespan in Mice
| Mouse Strain | Sex | Rapamycin Dose / Administration | Start of Treatment (Age) | Median Lifespan Increase (%) | Max Lifespan Increase (%) | Reference |
| Genetically Heterogeneous (UM-HET3) | Male | 14 ppm (in diet) | 600 days | 9% | 10% | Harrison et al., 2009[15] |
| Genetically Heterogeneous (UM-HET3) | Female | 14 ppm (in diet) | 600 days | 14% | 11% | Harrison et al., 2009[15] |
| Genetically Heterogeneous (UM-HET3) | Male | 42 ppm (in diet) | 9 months | 23% | 20% | Miller et al., 2014[14] |
| Genetically Heterogeneous (UM-HET3) | Female | 42 ppm (in diet) | 9 months | 26% | 25% | Miller et al., 2014[14] |
| C57BL/6J | Female | 2 mg/kg (every 5 days, i.p.) | 20 months | ~10% | Not specified | Arriola Apelo et al., 2016[16][17] |
| C57BL/6J x BALB/c F1 | Male | 8 mg/kg/day (3 months, i.p.) | 20 months | 60% (life expectancy) | Not specified | Bitto et al., 2016[18] |
Note: ppm = parts per million in feed; i.p. = intraperitoneal injection.
Core Mechanisms in Aging
Rapamycin's pro-longevity effects are mediated through its influence on several of the cellular hallmarks of aging.
Autophagy
Autophagy is a cellular recycling process that degrades damaged organelles and misfolded proteins. mTORC1 is a potent inhibitor of autophagy, primarily through its phosphorylation of the ULK1 complex.[19] By inhibiting mTORC1, rapamycin lifts this suppression, leading to the induction of autophagy.[10][19] This enhanced cellular "housekeeping" is thought to be a major contributor to rapamycin's health benefits, clearing cellular debris that accumulates with age.[10]
Cellular Senescence
Cellular senescence is a state of irreversible cell cycle arrest.[20] Senescent cells accumulate in tissues with age and secrete a cocktail of inflammatory molecules known as the Senescence-Associated Secretory Phenotype (SASP).[21] mTOR signaling is often hyperactive in senescent cells and drives the conversion of arrested cells into a full senescent state, a process termed "geroconversion".[21][22] Rapamycin can suppress geroconversion and inhibit the SASP, partly by reducing the translation of key pro-inflammatory cytokines like IL-1α.[4][23] Studies have shown that rapamycin can reduce markers of senescence in various tissues.[20][23]
Immune Function
The aging process is associated with a decline in immune function, known as immunosenescence, which increases susceptibility to infections.[24] The mTOR pathway is a key regulator of immune cell differentiation and function. Chronic mTOR activity in aged immune cells can lead to an exhausted phenotype. Rapamycin has been shown to rejuvenate the aging immune system.[24] In elderly humans, treatment with an mTOR inhibitor improved the response to influenza vaccination and reduced the percentage of exhausted T-cells.[25]
Experimental Protocols
Reproducible and rigorous experimental design is critical for studying the effects of rapamycin. Below are detailed methodologies for key preclinical experiments.
Protocol: Rapamycin Administration in Mice (Oral Gavage)
This protocol describes the preparation and administration of a rapamycin suspension for oral delivery in mice.
-
Materials:
-
Rapamycin powder
-
Vehicle: 5% PEG-400 (Polyethylene glycol 400), 5% Tween-80 in sterile water
-
Microcentrifuge tubes
-
Sonicator
-
Oral gavage needles (20-22 gauge, curved)
-
Animal scale
-
-
Preparation of Rapamycin Suspension: a. Calculate the total amount of rapamycin needed based on the number of mice, their average weight, the desired dose (e.g., 4 mg/kg), and the dosing volume (typically 10 µL/g of body weight). b. On the day of administration, weigh the required amount of rapamycin powder and place it in a sterile microcentrifuge tube. c. Prepare the vehicle solution (5% PEG-400, 5% Tween-80). d. Add a small amount of the vehicle to the rapamycin powder and vortex to create a paste. e. Gradually add the remaining vehicle while continuously vortexing to obtain a uniform suspension. f. Sonicate the suspension for 5-10 minutes to ensure it is well-dispersed. Keep the suspension on ice and protected from light.
-
Administration Procedure: a. Weigh each mouse to determine the precise volume of suspension to administer. b. Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to prevent head movement. c. Insert the gavage needle into the side of the mouth, pass it over the tongue, and gently advance it down the esophagus into the stomach. Do not force the needle. d. Once the needle is in place, slowly dispense the rapamycin suspension. e. Carefully withdraw the needle and return the mouse to its cage. f. Monitor the animal for any signs of distress.
Protocol: Measuring mTORC1 Activity via Western Blot
This protocol assesses mTORC1 inhibition by measuring the phosphorylation of its downstream target, S6K1, in tissue lysates.
-
Tissue Collection and Lysis: a. Euthanize mice at a defined time point post-rapamycin administration (e.g., 2 hours). b. Rapidly dissect tissues of interest (e.g., liver) and immediately snap-freeze in liquid nitrogen.[6] c. Homogenize the frozen tissue in ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. d. Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (protein lysate).
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions. b. Normalize all samples to the same protein concentration with lysis buffer.
-
SDS-PAGE and Western Blotting: a. Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. b. Load samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size. c. Transfer the separated proteins from the gel to a PVDF membrane. d. Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. e. Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies include:
- Phospho-p70S6K (Thr389)
- Total p70S6K
- β-Actin (as a loading control) f. Wash the membrane three times with TBST. g. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane again three times with TBST. i. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.
-
Data Analysis: a. Quantify the band intensity for Phospho-S6K, Total S6K, and β-Actin using image analysis software (e.g., ImageJ). b. Calculate the ratio of Phospho-S6K to Total S6K for each sample to determine the level of mTORC1 activity. Normalize this value to the loading control (β-Actin).
Protocol: Lifespan and Survival Analysis
This protocol outlines the procedure for conducting and analyzing a lifespan study.[6]
-
Cohort Monitoring: a. House mice in a controlled environment (temperature, light-dark cycle). b. Monitor the health of all mice daily. Record observations such as changes in body weight, activity level, and tumor development.
-
Endpoint Determination: a. The primary endpoint is the date of death. b. Establish clear criteria for euthanasia to minimize animal suffering. Moribund mice (e.g., those with severe weight loss, ulcerated tumors, or inability to reach food/water) should be humanely euthanized. The date of euthanasia is recorded as the date of death for the analysis.
-
Data Analysis: a. Use the recorded dates of death for both the control and rapamycin-treated groups to generate survival curves using the Kaplan-Meier method. b. Determine the statistical significance of any difference between the survival curves using the log-rank (Mantel-Cox) test. A p-value < 0.05 is typically considered significant.
Considerations for Human Studies
Translating the findings from model organisms to humans is a significant challenge.[19][26] While rapamycin is FDA-approved for specific indications, its use for longevity is off-label and requires careful consideration of dosing and side effects.[2][26]
-
Dosing Strategy: Chronic, daily high-dose rapamycin can lead to side effects like metabolic dysregulation and immunosuppression.[11][16] Therefore, research in the longevity field has focused on intermittent dosing (e.g., once weekly) to primarily inhibit mTORC1 while minimizing the off-target inhibition of mTORC2 and associated side effects.[11][27]
-
Clinical Trials: Several clinical trials are underway to evaluate the safety and efficacy of intermittent rapamycin for improving age-related conditions. The Participatory Evaluation of Aging with Rapamycin for Longevity (PEARL) study is a key example, testing the effects of weekly rapamycin on measures of aging in healthy older adults.[28] Early studies have shown that mTOR inhibitors can improve immune responses in the elderly.[25]
Table 2: Examples of Rapamycin Dosing in Human Longevity-Related Studies
| Study/Regimen | Dose | Frequency | Population | Key Findings / Primary Endpoint | Reference |
| Mannick et al., 2014 | 0.5 mg RAD001 (Everolimus) | Daily | Elderly Volunteers (≥65 years) | Enhanced immune response to influenza vaccine by ~20%.[25] | Mannick et al., 2014[25] |
| Mannick et al., 2014 | 5 mg RAD001 (Everolimus) | Weekly | Elderly Volunteers (≥65 years) | Enhanced immune response to influenza vaccine.[25] | Mannick et al., 2014[25] |
| PEARL Trial | 5 mg or 10 mg | Weekly | Healthy Older Adults (50-85 years) | Safety and efficacy in reducing clinical measures of aging.[28] | NCT04488601[28] |
| Common "Off-Label" Use | 3 mg - 7 mg | Weekly | General Population | Anecdotal reports; aims to mimic preclinical benefits.[29][30][31] | Blagosklonny, 2023[31] |
Conclusion
Rapamycin stands as one of the most promising pharmacological interventions for targeting the fundamental mechanisms of aging. Its ability to inhibit mTORC1 provides a powerful lever to modulate cellular processes that are central to age-related decline, including autophagy, senescence, and immune function. The wealth of preclinical data demonstrating robust lifespan extension is compelling. However, the translation to human application requires a nuanced approach, with a focus on intermittent dosing strategies to maximize therapeutic benefits while minimizing adverse effects. Ongoing and future clinical trials will be crucial in defining the role of rapamycin and its analogs (rapalogs) as a cornerstone of geroscience-guided therapeutics aimed at extending human healthspan.
References
- 1. Anti-ageing drug rapamycin improves immune function through endolysosomes [mpg.de]
- 2. Frontiers | Rapamycin for longevity: the pros, the cons, and future perspectives [frontiersin.org]
- 3. nbinno.com [nbinno.com]
- 4. karger.com [karger.com]
- 5. Inhibiting mTOR with Rapamycin for Extending Lifespan and Healthspan [nutritionfacts.org]
- 6. benchchem.com [benchchem.com]
- 7. The Target of Rapamycin Signalling Pathway in Ageing and Lifespan Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the role of mTOR pathway in aging and age-related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reviewing the Role of mTOR in Aging – Fight Aging! [fightaging.org]
- 10. How does Rapamycin work for longevity and anti-aging? [getheally.com]
- 11. gethealthspan.com [gethealthspan.com]
- 12. Monitoring mammalian target of rapamycin (mTOR) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Blazing a trail for the clinical use of rapamycin as a geroprotecTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. "Rapamycin-mediated lifespan increase in mice is dose and sex dependent" by Richard A Miller, David E. Harrison et al. [mouseion.jax.org]
- 15. Rapamycin fed late in life extends lifespan in genetically heterogeneous mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Intermittent Administration of Rapamycin Extends the Life Span of Female C57BL/6J Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Intermittent Administration of Rapamycin Extends the Life Span of Female C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Transient rapamycin treatment can increase lifespan and healthspan in middle-aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Rapamycin for longevity: the pros, the cons, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. New Oxford Study: Powerful Longevity Drug Rapamycin Targets Cell Senescence [nad.com]
- 21. Cell senescence, rapamycin and hyperfunction theory of aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Rapamycin, proliferation and geroconversion to senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cellular Senescence in Human Skin Aging: Leveraging Senotherapeutics (Rapamycin) - Rapamycin Longevity News [rapamycin.news]
- 24. gethealthspan.com [gethealthspan.com]
- 25. health.uconn.edu [health.uconn.edu]
- 26. Rapamycin Shows Limited Evidence for Longevity Benefits in Healthy Adults | Aging [aging-us.com]
- 27. How to Take Rapamycin Safely for Longevity: Intermittent Dosing, Monit - Youth & Earth UK Store [youthandearth.com]
- 28. ClinicalTrials.gov [clinicaltrials.gov]
- 29. Rapamycin Dosage Guide for Anti-Aging and Rejuvenation [getheally.com]
- 30. Optimal Rapamycin Dose for Longevity and Anti-aging | Caution! [krisverburgh.com]
- 31. Towards disease-oriented dosing of rapamycin for longevity: does aging exist or only age-related diseases? - PMC [pmc.ncbi.nlm.nih.gov]
Rapamycin's Immunomodulatory Landscape: A Technical Guide for Researchers
An In-depth Examination of the Core Mechanisms and Cellular Effects of Rapamycin (B549165) on the Immune System
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rapamycin, a macrolide initially identified for its antifungal properties, has emerged as a potent modulator of the immune system. Its primary mechanism of action is the inhibition of the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that serves as a central regulator of cellular metabolism, growth, and proliferation. This technical guide provides a comprehensive overview of the multifaceted effects of rapamycin on the immune system, with a focus on its impact on various immune cell lineages, the underlying signaling pathways, and its application in experimental and clinical settings. Quantitative data from key studies are summarized, and detailed methodologies for essential immunological assays are provided to facilitate further research in this field.
Mechanism of Action: The mTOR Signaling Axis
Rapamycin exerts its immunomodulatory effects by forming a complex with the intracellular protein FK506-binding protein 12 (FKBP12). This rapamycin-FKBP12 complex then binds to and inhibits the mTOR kinase, specifically the mTOR Complex 1 (mTORC1).[1][2] mTORC1 is a critical signaling hub that integrates cues from growth factors, nutrients, and cellular energy status to control protein synthesis, lipid metabolism, and cell cycle progression.[3] By inhibiting mTORC1, rapamycin effectively arrests cell cycle progression from the G1 to the S phase, thereby blocking the proliferation of immune cells, most notably T and B lymphocytes, in response to cytokine stimulation.[2][4] While rapamycin primarily targets mTORC1, prolonged exposure can also affect the assembly and function of mTOR Complex 2 (mTORC2), which plays a role in cell survival and cytoskeletal organization.[2]
Caption: The mTOR signaling pathway and the inhibitory action of Rapamycin.
Effects on T Lymphocytes
Rapamycin exhibits a profound and differential impact on T lymphocyte subsets. While it potently suppresses the proliferation of conventional effector T cells (Teffs), it paradoxically promotes the expansion and function of regulatory T cells (Tregs).[5][6]
Effector T Cells (Teff)
Rapamycin inhibits the proliferation of both CD4+ and CD8+ effector T cells by blocking their progression through the cell cycle.[7][8] This anti-proliferative effect is a cornerstone of its use as an immunosuppressant in organ transplantation.[2] Studies have shown a dose-dependent inhibition of T cell proliferation in response to various stimuli.[7]
Regulatory T Cells (Tregs)
A remarkable feature of rapamycin is its ability to selectively expand and enhance the suppressive function of CD4+CD25+FoxP3+ regulatory T cells.[5][6] This occurs because Tregs are less dependent on the mTORC1 pathway for their proliferation and survival compared to Teffs.[9] Rapamycin treatment can lead to a significant increase in the proportion of Tregs both in vitro and in vivo.[3]
Table 1: Quantitative Effects of Rapamycin on T Cell Subsets
| Cell Type | Experimental System | Rapamycin Concentration/Dose | Observed Effect | Reference |
| CD4+ T cells | Human PBMCs stimulated with anti-CD3/CD28 | 1-100 nM | Significant decrease in proliferation | [7] |
| CD8+ T cells | Human PBMCs stimulated with anti-CD3/CD28 | 1-100 nM | Significant decrease in proliferation | [7] |
| CD4+CD25+FoxP3+ Tregs | In vitro expansion of human CD4+ T cells | 100 nM | ~2-fold increase in Treg proportion after 3 weeks | [3] |
| CD4+ T cells | In vivo (mice) | 0.025 mg/kg/day | Small decrease in percentage in SAM-R1 mice | [10] |
| CD8+ T cells | In vivo (mice) | 0.025 mg/kg/day | Increase in percentage in SAM-R1 mice | [10] |
Effects on B Lymphocytes
Rapamycin also exerts inhibitory effects on B lymphocytes. It can block B cell proliferation and differentiation into antibody-secreting plasma cells.[5][11] The mechanism involves the inhibition of signaling pathways downstream of B cell receptor (BCR) and CD40 engagement, which are crucial for B cell activation and proliferation.[5][11]
Table 2: Quantitative Effects of Rapamycin on B Cell Responses
| Parameter | Experimental System | Rapamycin Concentration | Observed Effect | Reference |
| B cell proliferation | Purified mouse splenic B cells stimulated with hsBAFF | 100 ng/mL | Significant inhibition of proliferation | [12] |
| B cell viability | Purified mouse splenic B cells stimulated with hsBAFF | 100 ng/mL | Significant reduction in viability | [12] |
| IgG1 class switching | Purified mouse B cells stimulated with αCD40 + IL-4 | 0.4 nM | Complete inhibition | [13] |
Effects on Dendritic Cells
The effects of rapamycin on dendritic cells (DCs), the most potent antigen-presenting cells, are more complex and appear to be context-dependent. Some studies report that rapamycin inhibits the maturation of DCs, leading to reduced expression of co-stimulatory molecules like CD80 and CD86, and impairs their ability to stimulate T cells.[14][15] However, other studies suggest that rapamycin can have stimulatory effects on certain DC subsets, such as enhancing the ability of plasmacytoid DCs to stimulate T cell proliferation and induce Treg generation.[16]
Table 3: Effects of Rapamycin on Dendritic Cell (DC) Phenotype and Function
| DC Parameter | Experimental System | Rapamycin Concentration | Observed Effect | Reference |
| Maturation (CD80, CD86 expression) | Murine bone marrow-derived DCs stimulated with IL-4 | 10-100 nM | Inhibition of maturation | [14] |
| T cell stimulatory capacity | Murine bone marrow-derived DCs | 10-100 nM | Reduced T cell proliferation | [14] |
| IFN-α secretion | Human plasmacytoid DCs stimulated with TLR7 agonist | Clinically relevant concentration | Potent inhibition (-64%) | [16] |
| T cell proliferation stimulation | Human plasmacyto-id DCs stimulated with TLR7 agonist | Clinically relevant concentration | Enhanced | [16] |
Effects on Cytokine Production
Rapamycin can significantly alter the cytokine production profile of immune cells. Generally, it tends to suppress the production of pro-inflammatory cytokines while in some contexts, it can enhance the production of others. For instance, rapamycin has been shown to inhibit the production of IL-2, IFN-γ, and TNF-α by T cells.[8][17] In contrast, some studies have reported that rapamycin can increase the expression and release of the pro-inflammatory cytokine IL-6 in certain cell types.[18]
Table 4: Effects of Rapamycin on Cytokine Production
| Cytokine | Cell Type | Stimulus | Rapamycin Concentration | Effect | Reference |
| IL-2 | Murine splenocytes | Concanavalin A | Not specified | Less effective inhibition compared to Cyclosporin A | [19] |
| IFN-γ | Murine splenocytes | Concanavalin A | Not specified | Less effective inhibition compared to Cyclosporin A | [19] |
| IL-10 | Murine splenocytes | Concanavalin A | Not specified | 100% inhibition of gene expression | [19] |
| IL-17A | PBMCs from Spondyloarthritis patients | In vitro stimulation | Not specified | Reduction in protein production | [17] |
| TNF-α | PBMCs from Spondyloarthritis patients | In vitro stimulation | Not specified | Reduction in protein production | [17] |
| IL-6 | Human microglial cell line (HMC3) | Pro-inflammatory cytokine cocktail | nM range | Increased expression and release | [18] |
Experimental Protocols
Mixed Lymphocyte Reaction (MLR)
The Mixed Lymphocyte Reaction (MLR) is a standard in vitro assay to assess T cell proliferation in response to allogeneic stimulation, mimicking the initial stages of transplant rejection.
Principle: Co-culture of peripheral blood mononuclear cells (PBMCs) from two genetically different individuals. The T cells of the "responder" individual will proliferate in response to the mismatched MHC molecules on the "stimulator" cells. Rapamycin is added to the culture to assess its inhibitory effect on this proliferation.
Methodology:
-
Cell Isolation: Isolate PBMCs from two healthy donors using Ficoll-Paque density gradient centrifugation.
-
Stimulator Cell Preparation (One-way MLR): Treat the PBMCs from one donor (stimulator) with Mitomycin C (50 µg/mL) or irradiation (30 Gy) to inhibit their proliferation.
-
Cell Culture: In a 96-well plate, co-culture 1 x 10^5 responder PBMCs with 1 x 10^5 stimulator PBMCs in complete RPMI-1640 medium.
-
Rapamycin Treatment: Add rapamycin at various concentrations (e.g., 0.1, 1, 10, 100 nM) to the co-cultures at the time of plating. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 5-7 days at 37°C in a 5% CO2 incubator.
-
Proliferation Assay:
-
[³H]-Thymidine Incorporation: Add 1 µCi of [³H]-thymidine to each well for the final 18 hours of incubation. Harvest the cells onto glass fiber filters and measure incorporated radioactivity using a scintillation counter.
-
CFSE Staining: Label responder cells with Carboxyfluorescein succinimidyl ester (CFSE) before co-culture. After incubation, analyze CFSE dilution by flow cytometry. Proliferating cells will show reduced CFSE fluorescence.
-
Caption: Experimental workflow for a one-way Mixed Lymphocyte Reaction (MLR).
Flow Cytometry for Treg Identification
Principle: Utilize fluorescently labeled antibodies to identify CD4+CD25+FoxP3+ Treg cells within a mixed population of lymphocytes.
Methodology:
-
Cell Preparation: Obtain single-cell suspension of PBMCs or splenocytes.
-
Surface Staining:
-
Wash cells with FACS buffer (PBS + 2% FBS).
-
Incubate cells with a cocktail of anti-CD4 (e.g., PerCP-Cy5.5), anti-CD25 (e.g., PE), and anti-CD127 (e.g., FITC) antibodies for 30 minutes at 4°C in the dark.
-
-
Fixation and Permeabilization:
-
Wash cells to remove unbound antibodies.
-
Resuspend cells in a fixation/permeabilization buffer (e.g., eBioscience™ Foxp3 / Transcription Factor Staining Buffer Set) and incubate for 30-60 minutes at 4°C.
-
-
Intracellular Staining:
-
Wash cells with permeabilization buffer.
-
Incubate cells with anti-FoxP3 antibody (e.g., APC) for 30 minutes at 4°C in the dark.
-
-
Acquisition and Analysis:
-
Wash cells and resuspend in FACS buffer.
-
Acquire data on a flow cytometer.
-
Gating Strategy:
-
Gate on lymphocytes based on forward and side scatter (FSC/SSC).
-
Gate on single cells (FSC-A vs. FSC-H).
-
Gate on CD4+ T cells.
-
Within the CD4+ population, identify Tregs as CD25high and FoxP3+. Alternatively, Tregs can be identified as CD25high and CD127low.
-
-
Dendritic Cell Maturation Assay
Principle: Assess the expression of co-stimulatory molecules on the surface of DCs after stimulation with a maturation agent (e.g., LPS) in the presence or absence of rapamycin.
Methodology:
-
DC Generation: Generate immature DCs from bone marrow precursors (mice) or monocytes (human) by culturing with GM-CSF and IL-4 for 6-7 days.
-
Rapamycin Treatment: Pre-treat immature DCs with various concentrations of rapamycin for 1-2 hours.
-
Maturation Induction: Add a maturation stimulus, such as Lipopolysaccharide (LPS; 100 ng/mL), to the DC cultures and incubate for 24-48 hours.
-
Flow Cytometry Analysis:
-
Harvest the DCs and stain with fluorescently labeled antibodies against DC markers (e.g., CD11c) and maturation markers (e.g., CD80, CD86, MHC Class II).
-
Acquire data on a flow cytometer and analyze the mean fluorescence intensity (MFI) or the percentage of positive cells for each maturation marker.
-
Conclusion
Rapamycin's intricate and often paradoxical effects on the immune system underscore its potential as a versatile immunomodulatory agent. Its ability to selectively suppress effector T cells while promoting the expansion of regulatory T cells presents a unique therapeutic window for the treatment of autoimmune diseases and the prevention of transplant rejection. Furthermore, its influence on B cells and dendritic cells contributes to its overall immunosuppressive and immunomodulatory profile. A thorough understanding of its dose-dependent effects and the specific cellular contexts in which it operates is crucial for optimizing its clinical application and for the development of novel therapeutic strategies targeting the mTOR pathway. The methodologies and quantitative data presented in this guide provide a foundational resource for researchers dedicated to advancing our knowledge of rapamycin's role in immunology.
References
- 1. Immunomodulatory and Antiaging Mechanisms of Resveratrol, Rapamycin, and Metformin: Focus on mTOR and AMPK Signaling Networks [mdpi.com]
- 2. orbi.uliege.be [orbi.uliege.be]
- 3. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunopharmacology of rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapamycin inhibits BAFF-stimulated cell proliferation and survival by suppressing mTOR-mediated PP2A-Erk1/2 signaling pathway in normal and neoplastic B-lymphoid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Inhibition of Human T-Cell Proliferation by Mammalian Target of Rapamycin (mTOR) Antagonists Requires Noncoding RNA Growth-Arrest-Specific Transcript 5 (GAS5) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive analysis of the immunomodulatory effects of rapamycin on human T cells in graft-versus-host disease prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Rapamycin-Based GMP-Compatible Process for the Isolation and Expansion of Regulatory T Cells for Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Effects of low-dose rapamycin on lymphoid organs of mice prone and resistant to accelerated senescence [frontiersin.org]
- 11. Rapamycin inhibits B-cell activating factor (BAFF)-stimulated cell proliferation and survival by suppressing Ca2+-CaMKII-dependent PTEN/Akt-Erk1/2 signaling pathway in normal and neoplastic B-lymphoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rapamycin inhibits B-cell activating factor (BAFF)-stimulated cell proliferation and survival by suppressing Ca2+-CaMKII-dependent PTEN/Akt-Erk1/2 signaling pathway in normal and neoplastic B-lymphoid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Rapamycin inhibits IL-4--induced dendritic cell maturation in vitro and dendritic cell mobilization and function in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Rapamycin has suppressive and stimulatory effects on human plasmacytoid dendritic cell functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The mTOR kinase inhibitor rapamycin enhances the expression and release of pro-inflammatory cytokine interleukin 6 modulating the activation of human microglial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantitative comparison of rapamycin and cyclosporine effects on cytokine gene expression studied by reverse transcriptase-competitive polymerase chain reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anti-Proliferative Power of Rapamycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core anti-proliferative properties of the macrolide compound Rapamycin (B549165) (also known as Sirolimus). A cornerstone in the study of cellular growth and proliferation, Rapamycin's potent effects are primarily mediated through its specific inhibition of the mechanistic Target of Rapamycin (mTOR) signaling pathway. This document provides a comprehensive overview of its mechanism of action, detailed experimental protocols for assessing its efficacy, and quantitative data on its activity in various cell lines, presented for clear comparison.
Mechanism of Action: A Tale of Two Complexes
Rapamycin exerts its anti-proliferative effects through a highly specific molecular interaction. It first forms a complex with the intracellular protein FK506-binding protein 12 (FKBP12).[1][2][3][4] This Rapamycin-FKBP12 complex then binds directly to the FKBP12-Rapamycin Binding (FRB) domain of the mTOR kinase, a central regulator of cell growth and metabolism.[1][2][5] This allosteric inhibition is highly specific to one of the two distinct mTOR complexes, mTOR Complex 1 (mTORC1).[2][6][7] While mTORC1 is acutely sensitive to Rapamycin, mTOR Complex 2 (mTORC2) is generally considered insensitive to acute Rapamycin treatment, although prolonged exposure can inhibit mTORC2 in certain cell types.[6][8]
The mTOR Signaling Pathway: A Central Regulator of Cell Growth
The mTOR signaling pathway is a critical integrator of intracellular and extracellular signals, including growth factors, nutrients, and cellular energy levels, to control cell growth, proliferation, and survival.[3][9][10] The pathway is centered around the two multi-protein complexes, mTORC1 and mTORC2.
mTORC1 is a master regulator of protein synthesis and cell growth. When activated, it phosphorylates several key downstream effectors, including:
-
Ribosomal protein S6 kinase (S6K1): Phosphorylation of S6K1 promotes ribosome biogenesis and translation of mRNAs encoding ribosomal proteins and other components of the translational machinery.[1][8][11]
-
Eukaryotic initiation factor 4E-binding protein 1 (4E-BP1): Phosphorylation of 4E-BP1 causes its dissociation from the eukaryotic translation initiation factor 4E (eIF4E), allowing eIF4E to participate in the initiation of cap-dependent translation.[1][8][11]
By inhibiting mTORC1, Rapamycin effectively shuts down these critical processes, leading to a decrease in protein synthesis and a halt in cell growth.[1]
mTORC2 is primarily involved in cell survival and cytoskeletal organization. Its key substrate is the kinase Akt, which it phosphorylates at serine 473, leading to its full activation. Activated Akt then promotes cell survival through various downstream pathways.[8][9]
Caption: The mTOR signaling pathway, highlighting the central role of mTORC1 and mTORC2 and the inhibitory action of Rapamycin on mTORC1.
Anti-Proliferative Effects of Rapamycin
The inhibition of mTORC1 by Rapamycin leads to a cascade of events that ultimately suppress cell proliferation. The primary mechanism is the induction of cell cycle arrest, predominantly in the G1 phase.[8][11][12][13] This G1 arrest is a consequence of reduced protein synthesis of key cell cycle regulators, such as cyclin D1.[14] By inhibiting the S6K1 and 4E-BP1/eIF4E pathways, Rapamycin effectively slows down the production of proteins essential for the G1 to S phase transition.[15]
In some cellular contexts, particularly at higher concentrations or upon prolonged exposure, Rapamycin can also induce apoptosis (programmed cell death).[16][17][18] The apoptotic effects of high-dose rapamycin appear to be more pronounced in cells synchronized in the S-phase of the cell cycle.[8]
Caption: Logical flow of Rapamycin's anti-proliferative mechanism, from complex formation to cell cycle arrest.
Quantitative Data: Anti-Proliferative Activity of Rapamycin
The sensitivity of cancer cells to Rapamycin varies significantly across different cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this potency. The following table summarizes the IC50 values of Rapamycin in a range of human cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HEK293 | Embryonic Kidney | ~0.1 | [7] |
| T98G | Glioblastoma | 2 | [7] |
| MCF-7 | Breast Cancer | 20 | [19] |
| U87-MG | Glioblastoma | 1000 (1 µM) | [7] |
| MDA-MB-231 | Breast Cancer | 20000 (20 µM) | [19] |
| Ca9-22 | Oral Squamous Carcinoma | 15000 (15 µM) | [20] |
| HeLa | Cervical Cancer | Moderately cytotoxic at 200-400 nM | [21] |
| 9L | Gliosarcoma | 34% growth inhibition at 10 ng/mL (~11 nM) | [22] |
Note: IC50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used.
Experimental Protocols
To ensure the reproducibility and accurate assessment of Rapamycin's anti-proliferative effects, standardized experimental methodologies are crucial.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Complete cell culture medium
-
Rapamycin stock solution (in DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[5][23]
-
Compound Treatment: Prepare serial dilutions of Rapamycin in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing various concentrations of Rapamycin. Include a vehicle control (DMSO) and an untreated control.[5][23]
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[23]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[23]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the Rapamycin concentration to determine the IC50 value.[5]
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
6-well plates
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% Ethanol (B145695) (ice-cold)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of Rapamycin for a specified duration (e.g., 24 or 48 hours).[23]
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.[23]
-
Fixation: Wash the cells with ice-cold PBS and fix them by dropwise addition of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.[23]
-
Staining: Centrifuge the fixed cells, remove the ethanol, and wash the cell pellet with PBS. Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.[23]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence of PI.[23]
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.[5]
Western Blot Analysis of mTOR Pathway Proteins
This method is used to detect changes in the expression and phosphorylation status of key proteins in the mTOR signaling pathway.
Materials:
-
RIPA buffer (Radioimmunoprecipitation assay buffer)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-phospho-S6K1, anti-S6K1, anti-phospho-4E-BP1, anti-4E-BP1, anti-actin or -tubulin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse Rapamycin-treated and control cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.[5][24]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.[25]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.[24][25]
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with the primary antibody overnight at 4°C.[24][26]
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. After further washing, add the ECL substrate and visualize the protein bands using an imaging system.[24]
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation. Normalize to a loading control like actin or tubulin.
Caption: A typical experimental workflow for evaluating the anti-proliferative properties of Rapamycin in vitro.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanistic target of rapamycin inhibitors: successes and challenges as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. The mechanistic Target of Rapamycin: The grand conducTOR of metabolism and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Cell cycle status dictates effectiveness of rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cusabio.com [cusabio.com]
- 10. mTOR - Wikipedia [en.wikipedia.org]
- 11. Rapamycin-induced G1 cell cycle arrest employs both TGF-β and Rb pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Rapamycin-induced G1 cell cycle arrest employs both TGF-β and Rb pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]
- 15. mTOR controls cell cycle progression through its cell growth effectors S6K1 and 4E-BP1/eukaryotic translation initiation factor 4E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ashpublications.org [ashpublications.org]
- 17. Evaluation of rapamycin-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Rapamycin inhibits B16 melanoma cell viability in vitro and in vivo by inducing autophagy and inhibiting the mTOR/p70‑S6k pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 21. dovepress.com [dovepress.com]
- 22. Local delivery of rapamycin: a toxicity and efficacy study in an experimental malignant glioma model in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 25. benchchem.com [benchchem.com]
- 26. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Rapamycin on Cellular Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rapamycin (B549165), a macrolide compound, is a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism.[1] By forming a complex with the intracellular protein FKBP12, rapamycin allosterically inhibits mTOR Complex 1 (mTORC1), a key integrator of nutrient and growth factor signals.[2][3] This inhibition triggers a significant reprogramming of cellular metabolism, impacting glucose homeostasis, lipid metabolism, and mitochondrial function. This technical guide provides an in-depth overview of the core metabolic consequences of rapamycin treatment, detailed experimental protocols for their investigation, and visual representations of the key signaling pathways and experimental workflows.
The mTORC1 Signaling Nexus: Rapamycin's Primary Target
mTORC1 is a master regulator of anabolic processes, promoting protein and lipid synthesis to fuel cell growth and proliferation. It integrates signals from various upstream pathways, including growth factors (e.g., insulin) and nutrient availability (e.g., amino acids and glucose).[4] Rapamycin's inhibitory action on mTORC1 disrupts this signaling cascade, leading to profound effects on downstream metabolic pathways.[1]
Quantitative Effects of Rapamycin on Cellular Metabolism
The inhibition of mTORC1 by rapamycin leads to a metabolic shift from anabolic to catabolic processes. This is quantitatively reflected in changes in glucose uptake, glycolysis, fatty acid oxidation, and mitochondrial respiration. The following tables summarize key quantitative data from various studies.
Table 1: Impact of Rapamycin on Glucose Metabolism
| Parameter | Cell/Tissue Type | Rapamycin Concentration & Duration | Observed Effect | Reference |
| Glucose Utilization | Skeletal Muscle Cells | Not Specified | ~40% decrease | [1] |
| Glucose Transport | Skeletal Muscle Cells | Not Specified | ~40% decrease | [1] |
| Glycogen Synthesis | Skeletal Muscle Cells | Not Specified | ~40% decrease | [1] |
| Glycolysis | Skeletal Muscle Cells | Not Specified | ~40% decrease | [1] |
| Glucose Transport and Glycogen Synthesis | Rat Hepatocytes | Not Specified | 20-30% decrease | [5] |
| Glycolysis and Oxidative Phosphorylation | Senescent Human Cardiac Fibroblasts | Not Specified | Reduction | [6] |
Table 2: Impact of Rapamycin on Lipid Metabolism
| Parameter | Cell/Tissue Type | Rapamycin Concentration & Duration | Observed Effect | Reference |
| Fatty Acid Oxidation | Skeletal Muscle Cells | Not Specified | 60% increase | [1] |
| Fatty Acid Oxidation | Rat Hepatocytes | 18-48 hours | 46-100% increase | [5] |
| De Novo Lipid Synthesis | Rat Hepatocytes | 18-48 hours | 40-60% reduction | [5] |
| Esterification of Fatty Acids | Rat Hepatocytes | 18-48 hours | 40-60% reduction | [5] |
| Fatty Acid Oxidation | Old Mouse Hearts | 1 week | Reverses age-related 30% reduction | [7] |
Table 3: Impact of Rapamycin on Mitochondrial Function
| Parameter | Cell/Tissue Type | Rapamycin Concentration & Duration | Observed Effect | Reference |
| Succinate Oxidation (State 3) | Human Cardiac Fibroblast Mitochondria | 100 nM (short-term) | Increase from 35.4 to 44.9 pmol/s/0.1 mg protein | [6] |
| Succinate Oxidation (State 4) | Human Cardiac Fibroblast Mitochondria | 100 nM (short-term) | Increase from 18.2 to 22.3 pmol/s/0.1 mg protein | [6] |
| Mitochondrial Biogenesis | Old Mouse Hearts | First 2 weeks of treatment | Transient increase | [7] |
| Mitochondrial Respiration | Drosophila | Not Specified | Increase | [8] |
Detailed Experimental Protocols
To enable researchers to investigate the metabolic effects of rapamycin, this section provides detailed methodologies for key experiments.
Assessment of Mitochondrial Respiration using Seahorse XF Analyzer
The Seahorse XF Cell Mito Stress Test is a standard method for assessing mitochondrial function by measuring the oxygen consumption rate (OCR).[9]
Materials:
-
Seahorse XF Analyzer (e.g., XF96 or XFe24)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay Medium: Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Mito Stress Test Reagents: Oligomycin, FCCP, Rotenone/Antimycin A[9]
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an appropriate density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with the desired concentration of rapamycin for the specified duration. Include vehicle-treated cells as a control.
-
Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.
-
Assay Preparation: On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate the cells in a non-CO2 37°C incubator for 1 hour.
-
Reagent Loading: Load the Mito Stress Test reagents (Oligomycin, FCCP, and Rotenone/Antimycin A) into the appropriate ports of the hydrated sensor cartridge.
-
Seahorse Assay: Calibrate the sensor cartridge in the Seahorse XF Analyzer. After calibration, replace the calibrant plate with the cell plate and initiate the assay. The instrument will measure basal OCR and then sequentially inject the drugs to measure ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
-
Data Analysis: Normalize the OCR data to cell number or protein concentration. Calculate key parameters of mitochondrial function, such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
Measurement of Glucose Uptake using 2-NBDG
2-NBDG is a fluorescent glucose analog used to measure glucose uptake in living cells via flow cytometry or fluorescence microscopy.[5]
Materials:
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
Glucose-free culture medium
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with rapamycin or vehicle control for the intended duration.
-
Glucose Starvation: Wash the cells with PBS and incubate them in glucose-free medium for 1-2 hours to deplete intracellular glucose stores.
-
2-NBDG Incubation: Add 2-NBDG to the glucose-free medium at a final concentration of 50-100 µM and incubate the cells for 30-60 minutes at 37°C.
-
Washing: Remove the 2-NBDG containing medium and wash the cells three times with ice-cold PBS to remove extracellular fluorescence.
-
Analysis:
-
Flow Cytometry: Harvest the cells, resuspend them in PBS, and analyze the fluorescence intensity in the appropriate channel (e.g., FITC).
-
Fluorescence Microscopy: Visualize and quantify the cellular fluorescence using a fluorescence microscope.
-
-
Data Interpretation: Compare the mean fluorescence intensity of rapamycin-treated cells to control cells to determine the relative change in glucose uptake.
Quantification of Fatty Acid Oxidation (FAO)
This protocol describes a common method to measure the rate of fatty acid oxidation by quantifying the production of radiolabeled CO2 or acid-soluble metabolites from a radiolabeled fatty acid substrate, such as [1-14C]palmitate.[10]
Materials:
-
[1-14C]palmitate or other radiolabeled fatty acid
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
L-Carnitine
-
Cell culture medium
-
Scintillation vials and scintillation cocktail
-
Scintillation counter
Procedure:
-
Substrate Preparation: Prepare a stock solution of radiolabeled palmitate complexed to fatty acid-free BSA.
-
Cell Treatment: Plate cells and treat with rapamycin or vehicle for the desired time.
-
Assay Initiation: Wash the cells and replace the medium with assay medium containing the radiolabeled palmitate-BSA complex and L-carnitine.
-
CO2 Trapping (for CO2 measurement): Seal the culture plates and place a small tube containing a CO2 trapping agent (e.g., NaOH) inside each well.
-
Incubation: Incubate the cells at 37°C for 2-4 hours to allow for the oxidation of the radiolabeled fatty acid.
-
Assay Termination: Stop the reaction by adding perchloric acid to the medium. This will release the dissolved CO2 from the medium.
-
Quantification:
-
CO2 Measurement: Transfer the trapping agent to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Acid-Soluble Metabolite Measurement: Collect the acidified medium, centrifuge to remove precipitates, and measure the radioactivity in the supernatant.
-
-
Data Analysis: Normalize the radioactivity counts to the protein content of the cell lysate and the specific activity of the radiolabeled substrate to calculate the rate of fatty acid oxidation.
Western Blot Analysis of mTORC1 Signaling
Western blotting is used to detect changes in the phosphorylation status of key proteins in the mTORC1 pathway, providing a direct measure of rapamycin's inhibitory effect.[11][12]
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-S6K1 (Thr389), anti-total-S6K1, anti-phospho-4E-BP1 (Thr37/46), anti-total-4E-BP1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with rapamycin or vehicle, then lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of mTORC1 downstream targets overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the effect of rapamycin on mTORC1 signaling.
Visualizing Experimental and Logical Workflows
To further clarify the experimental process and the logical connections between rapamycin and its metabolic effects, the following diagrams are provided.
Conclusion
Rapamycin's profound impact on cellular metabolism is a direct consequence of its inhibition of the central metabolic regulator, mTORC1. This leads to a coordinated suppression of anabolic pathways and an upregulation of catabolic processes, including a shift from glucose utilization to fatty acid oxidation and alterations in mitochondrial function. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further elucidate the intricate metabolic effects of rapamycin and to explore its therapeutic potential in metabolic diseases. A thorough understanding of these mechanisms is crucial for the continued development of mTOR inhibitors for a variety of clinical applications.
References
- 1. Rapamycin-mediated inhibition of mammalian target of rapamycin in skeletal muscle cells reduces glucose utilization and increases fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. novapublishers.com [novapublishers.com]
- 3. ccrod.cancer.gov [ccrod.cancer.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. biocompare.com [biocompare.com]
- 6. Rapamycin increases oxidative metabolism and enhances metabolic flexibility in human cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glucose (2-NBDG) uptake assay [bio-protocol.org]
- 8. abcam.com [abcam.com]
- 9. agilent.com [agilent.com]
- 10. Measurement of fatty acid oxidation rates in animal tissues and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
The Core Tenets of Rapamycin: An In-depth Technical Guide to its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rapamycin (B549165), also known as Sirolimus, is a macrolide compound with potent immunosuppressive and anti-proliferative properties.[1] Its clinical utility, primarily in preventing organ transplant rejection and in certain cancer therapies, stems from its specific inhibition of the mammalian target of rapamycin (mTOR) signaling pathway.[1][2] A comprehensive understanding of its pharmacokinetic (PK) and pharmacodynamic (PD) profiles is paramount for optimizing therapeutic regimens, minimizing toxicity, and exploring novel clinical applications. This technical guide provides a detailed overview of the absorption, distribution, metabolism, and excretion (ADME) of rapamycin, its mechanism of action on the intricate mTOR signaling network, and the experimental protocols employed to elucidate these characteristics.
Pharmacokinetics of Rapamycin
The pharmacokinetic profile of rapamycin is characterized by rapid absorption, extensive distribution into erythrocytes, substantial metabolism primarily by cytochrome P450 3A4 (CYP3A4), and a long elimination half-life.[3][4][5] This profile exhibits significant inter- and intra-patient variability, necessitating therapeutic drug monitoring (TDM) for effective and safe use.[6]
Absorption
Following oral administration, rapamycin is rapidly absorbed, with peak blood concentrations (Tmax) occurring approximately 1.3 hours after a single dose in healthy volunteers.[3] However, its oral bioavailability is low, estimated to be around 14% to 20%, largely due to extensive first-pass metabolism in the intestine and liver.[1][7]
The presence of food, particularly high-fat meals, can affect the rate and extent of rapamycin absorption. Therefore, it is recommended that patients take the medication consistently, either with or without food, to minimize variability in drug exposure.[8]
Distribution
A defining characteristic of rapamycin's distribution is its extensive partitioning into erythrocytes, resulting in whole blood concentrations that are considerably higher than those in plasma.[4][9] This sequestration in red blood cells contributes to its large apparent volume of distribution.
Metabolism
Rapamycin is extensively metabolized in the liver and, to a lesser extent, in the intestinal wall. The primary enzyme responsible for its biotransformation is CYP3A4, with some contribution from CYP3A5.[4][7] The metabolism of rapamycin involves multiple demethylations and hydroxylations.[3][4] The major identified metabolites in human blood include 41-O-demethyl, 7-O-demethyl, and several hydroxy, dihydroxy, hydroxy-demethyl, and didemethyl sirolimus metabolites.[3] These metabolites are generally considered to have significantly less immunosuppressive activity than the parent compound.[3]
Excretion
The elimination of rapamycin and its metabolites occurs predominantly through the feces, accounting for approximately 91% of the administered dose.[3] Renal excretion plays a minor role, with only about 2.2% of the dose being excreted in the urine.[3] The terminal elimination half-life of rapamycin is long, approximately 60 to 62 hours, which allows for once-daily dosing.[3][10]
Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters of rapamycin.
| Parameter | Value | Reference |
| Time to Peak Concentration (Tmax) | ~1.3 hours | [3] |
| Oral Bioavailability | ~14-20% | [1][10] |
| Elimination Half-life (t1/2) | ~60-62 hours | [3][10] |
| Primary Route of Elimination | Feces (~91%) | [3] |
| Primary Metabolizing Enzyme | CYP3A4 | [4] |
| Therapeutic Range (immunosuppression) | 5-15 ng/mL (whole blood) | [2][10] |
Factors Influencing Pharmacokinetic Variability
Significant variability in rapamycin exposure can be attributed to several factors:
-
Genetic Polymorphisms: Variations in the genes encoding CYP3A4, CYP3A5, and the drug transporter P-glycoprotein can influence rapamycin metabolism and disposition.
-
Drug-Drug Interactions: Co-administration with strong inhibitors of CYP3A4 (e.g., ketoconazole, diltiazem) can increase rapamycin concentrations, while inducers (e.g., rifampin, St. John's wort) can decrease its levels.[11][12][13]
-
Food-Drug Interactions: Grapefruit and grapefruit juice are potent inhibitors of intestinal CYP3A4 and can significantly increase rapamycin bioavailability and exposure.[8][12][13][14]
-
Hepatic Impairment: Patients with liver dysfunction may have reduced clearance and increased exposure to rapamycin, necessitating dose adjustments.[10]
Pharmacodynamics of Rapamycin
The pharmacodynamic effects of rapamycin are mediated through its highly specific interaction with the mTOR signaling pathway, a master regulator of cellular processes.
Mechanism of Action and the mTOR Signaling Pathway
Rapamycin exerts its effects by first forming a complex with the intracellular immunophilin, FK506-binding protein 12 (FKBP12).[1][15] This rapamycin-FKBP12 complex then binds to and allosterically inhibits the mTOR kinase, specifically the mTOR complex 1 (mTORC1).[1][16][17]
mTOR is a serine/threonine kinase that exists in two distinct multiprotein complexes: mTORC1 and mTORC2.[18][19][20]
-
mTORC1: Composed of mTOR, Raptor, GβL, and DEPTOR, mTORC1 is sensitive to acute inhibition by rapamycin.[20][21] It integrates signals from growth factors, nutrients (amino acids), energy status, and stress to control protein synthesis, cell growth, and proliferation. Key downstream effectors of mTORC1 include S6 kinase 1 (S6K1) and eIF4E-binding protein 1 (4E-BP1).[16][18]
-
mTORC2: Comprising mTOR, Rictor, GβL, Sin1, and PRR5/Protor-1, mTORC2 is generally considered rapamycin-insensitive in the short term.[19][20][21] However, prolonged or chronic rapamycin treatment can disrupt the assembly and function of mTORC2 in certain cell types and tissues.[16][17][19] mTORC2 plays a crucial role in cell survival and cytoskeletal organization by phosphorylating substrates such as Akt, serum/glucocorticoid-regulated kinase (SGK), and protein kinase C α (PKC-α).[16]
The inhibitory action of rapamycin on mTORC1 leads to the dephosphorylation of S6K1 and 4E-BP1, resulting in the suppression of protein synthesis and cell cycle arrest in the G1 phase.
Pharmacodynamic Markers
The pharmacodynamic effects of rapamycin can be assessed by monitoring the phosphorylation status of key downstream targets of mTORC1. The most commonly used biomarkers include:
-
Phosphorylation of S6 Kinase 1 (p-S6K1)
-
Phosphorylation of the S6 ribosomal protein (p-S6) , a substrate of S6K1
-
Phosphorylation of 4E-BP1 (p-4E-BP1)
Inhibition of mTORC1 by rapamycin leads to a decrease in the phosphorylation of these markers.[22] These biomarkers can be measured in peripheral blood mononuclear cells (PBMCs), skin biopsies, or tumor tissue to assess target engagement and the biological activity of the drug.[15][23]
Experimental Protocols
A variety of analytical methods are employed to quantify rapamycin concentrations and to assess its pharmacodynamic effects.
Quantification of Rapamycin in Whole Blood
Therapeutic drug monitoring of rapamycin is essential for optimizing dosing.[2][24][25][26] The gold standard for measuring rapamycin concentrations in whole blood is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) .[2][27]
Detailed Methodology for LC-MS/MS:
-
Sample Preparation:
-
A known volume of whole blood (e.g., 100 µL) is aliquoted.
-
An internal standard (e.g., ascomycin (B1665279) or a stable isotope-labeled rapamycin) is added to account for extraction variability.
-
Proteins are precipitated by adding a solvent such as methanol (B129727) or acetonitrile (B52724), often containing zinc sulfate (B86663) to enhance precipitation.
-
The sample is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant, containing rapamycin and the internal standard, is transferred to a clean tube or a 96-well plate for analysis.
-
-
Chromatographic Separation (HPLC):
-
The prepared sample extract is injected into an HPLC system.
-
Separation is typically achieved on a reversed-phase column (e.g., C8 or C18).
-
An isocratic or gradient mobile phase, commonly consisting of a mixture of methanol or acetonitrile and an aqueous solution with a modifier like formic acid, is used to elute the analytes.[28] The column is often heated (e.g., to 57°C) to improve peak shape and reproducibility.[28]
-
-
Detection (Tandem Mass Spectrometry - MS/MS):
-
The eluent from the HPLC column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both rapamycin and the internal standard are monitored for highly selective and sensitive quantification.
-
Immunoassays , such as microparticle enzyme immunoassay (MEIA), are also available for rapamycin TDM.[2][10] While they are generally faster and less technically demanding than LC-MS/MS, they may be subject to cross-reactivity with rapamycin metabolites, potentially leading to an overestimation of the parent drug concentration.[26]
Assessment of Pharmacodynamic Markers
Several techniques can be used to measure the phosphorylation status of mTOR pathway proteins.
Western Blotting:
-
Protein Extraction: Lysates are prepared from cells (e.g., PBMCs) or tissues to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined (e.g., using a BCA assay) to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated form of the target protein (e.g., anti-phospho-S6) and the total form of the protein (e.g., anti-total-S6).
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore. The signal is then detected using chemiluminescence or fluorescence imaging.
-
Analysis: The intensity of the phosphorylated protein band is normalized to the intensity of the total protein band to determine the relative level of phosphorylation.
Phosphoflow Cytometry:
This technique allows for the measurement of phosphorylated proteins at the single-cell level within heterogeneous populations.
-
Cell Stimulation/Treatment: Whole blood or isolated PBMCs are treated with rapamycin.
-
Fixation and Permeabilization: Cells are fixed to preserve the phospho-epitopes and then permeabilized to allow antibodies to enter the cell.
-
Staining: Cells are incubated with fluorescently labeled antibodies specific for cell surface markers (to identify cell populations) and intracellular phosphorylated proteins (e.g., phospho-S6).
-
Data Acquisition: The fluorescence of individual cells is measured using a flow cytometer.
-
Data Analysis: The level of phosphorylation in specific cell populations (e.g., T cells, B cells) can be quantified.
Phosphoflow cytometry offers advantages over Western blotting as it requires smaller sample volumes and can provide information on cell-type-specific responses.[22]
Enzyme-Linked Immunosorbent Assay (ELISA):
ELISA kits are commercially available for the quantitative measurement of phosphorylated and total mTOR pathway proteins in cell lysates. These assays are typically faster and have a higher throughput than Western blotting.
Conclusion
Rapamycin's unique pharmacokinetic and pharmacodynamic properties, centered on the inhibition of the pivotal mTOR signaling pathway, have established it as a cornerstone of immunosuppressive therapy and a promising agent in oncology and geroscience. Its complex PK profile, marked by high variability, underscores the critical importance of therapeutic drug monitoring and a thorough understanding of potential drug and food interactions. The continued development and standardization of robust pharmacodynamic assays will further enable the optimization of rapamycin therapy, allowing for more precise dose individualization based on biological response. The detailed methodologies and conceptual frameworks presented in this guide are intended to serve as a valuable resource for researchers and clinicians working to harness the full therapeutic potential of this remarkable compound.
References
- 1. ClinPGx [clinpgx.org]
- 2. cincinnatichildrens.org [cincinnatichildrens.org]
- 3. Pharmacokinetics and metabolic disposition of sirolimus in healthy male volunteers after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapamycin: distribution, pharmacokinetics and therapeutic range investigations: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical pharmacokinetics of sirolimus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a Physiologically-Based Pharmacokinetic Model for Sirolimus: Predicting Bioavailability Based on Intestinal CYP3A Content - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wellrx.com [wellrx.com]
- 9. Rapamycin: distribution, pharmacokinetics, and therapeutic range investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rapamycin.news [rapamycin.news]
- 11. Rapamycin Interactions with Other Food, Drinks, Supplements and Drugs - Rapamycin Longevity News [rapamycin.news]
- 12. Rapamune interactions: Other drugs, alcohol, and more [medicalnewstoday.com]
- 13. Rapamune Interactions: Alcohol, Supplements, and More [healthline.com]
- 14. cityofhope.org [cityofhope.org]
- 15. Monitoring Molecular-Specific Pharmacodynamics of Rapamycin in Vivo with Inducible Gal4→ Fluc Transgenic Reporter Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rapamycin-mediated mTORC2 inhibition is determined by the relative expression of FK506-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The mechanistic Target of Rapamycin: The grand conducTOR of metabolism and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cusabio.com [cusabio.com]
- 21. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 22. Pharmacodynamic Monitoring of mTOR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Inhibitors of mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Therapeutic monitoring of rapamycin: a new immunosuppressive drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Role of therapeutic drug monitoring of rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. gov.uk [gov.uk]
- 27. Establishment of LC-MS/MS Methodology for the Determination of Rapamycin Concentration in Rat Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. A Reversed Phase High Performance Liquid Chromatographic Method for Determination of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Rapamycin in Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rapamycin (B549165), also known as Sirolimus, is a macrolide compound that is a potent and specific inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase involved in regulating cell growth, proliferation, and survival.[1] It functions by forming a complex with the intracellular receptor FKBP12, which then binds to and allosterically inhibits mTOR Complex 1 (mTORC1).[1][2][3] Due to its central role in cell signaling, rapamycin is extensively used in cell culture experiments to study fundamental cellular processes such as autophagy, cell cycle progression, and apoptosis.[1] These application notes provide detailed protocols and guidelines for the effective use of rapamycin in in vitro research settings.
Mechanism of Action: The mTOR Signaling Pathway
Rapamycin exerts its effects by specifically targeting the mTOR signaling pathway. mTOR is a serine/threonine protein kinase that acts as a central regulator of cell metabolism, growth, proliferation, and survival by integrating intracellular and extracellular signals.[4] mTOR functions within two distinct protein complexes: mTORC1 and mTORC2.[5][6] Rapamycin, upon entering the cell, binds to the FK506-binding protein of 12 kDa (FKBP12).[4] This rapamycin-FKBP12 complex then interacts with the FKBP12-rapamycin binding (FRB) domain of mTOR, leading to the inhibition of mTORC1 functions.[4][5] It is important to note that mTORC2 is significantly less sensitive to acute rapamycin treatment.[6]
The inhibition of mTORC1 by the rapamycin-FKBP12 complex has several downstream consequences, including the dephosphorylation and inactivation of p70 S6 kinase (S6K1) and the dephosphorylation of 4E-BP1.[7] The inactivation of S6K1 and the activation of 4E-BP1 (by dephosphorylation, allowing it to bind and inhibit eIF4E) collectively lead to a reduction in protein synthesis and arrest of the cell cycle in the G1 phase.[7] Furthermore, mTORC1 is a negative regulator of autophagy, and its inhibition by rapamycin is a well-established method for inducing autophagy in cell culture.[4][8][9]
Diagram of the mTORC1 signaling pathway and the inhibitory action of Rapamycin.
Data Presentation
Solubility and Storage of Rapamycin
Proper preparation and storage of rapamycin solutions are critical for reproducible experimental outcomes.[1]
| Parameter | Value | Source(s) |
| Molecular Weight | 914.17 g/mol | [1][8] |
| Recommended Solvents | DMSO, Ethanol | [1][7] |
| Solubility in DMSO | ≥ 100 mg/mL (~109 mM) | [1] |
| Solubility in Ethanol | ≥ 50 mg/mL | [1][7] |
| Storage of Powder | -20°C, desiccated, for up to 3 years. | [1] |
| Storage of Stock Solution | Aliquot and store at -20°C or -80°C. Stable for up to 3 months at -20°C. Avoid repeated freeze-thaw cycles. | [1][7] |
Recommended Working Concentrations for Cell Culture
The optimal concentration of rapamycin is cell line-dependent and should be determined empirically. A dose-response experiment is recommended to identify the ideal concentration for your specific experimental goals.[10][11]
| Application | Cell Line(s) | Working Concentration | Incubation Time | Source(s) |
| mTOR Inhibition | HEK293 | ~0.1 nM (IC50) | Not specified | [1][12] |
| NIH/3T3 | 10 nM | 1 hour | [7] | |
| T24, UMUC3 | 100 pM - 10 nM | 48 hours | [13] | |
| Autophagy Induction | COS7, H4 | 0.2 µM (200 nM) | 24 hours | [1][12] |
| Neuroblastoma cells | Varies | Varies | [9] | |
| U87MG | 10 nM | 24 hours - 14 days | [14] | |
| Cell Proliferation Inhibition | Human VM endothelial | 1 - 1000 ng/mL | 24 - 72 hours | [15][16] |
| Ca9-22 | 10 - 20 µM | 24 hours | [17] | |
| Nara-H | 41.68 µM (IC50) | 24 hours | [18] |
IC50 Values of Rapamycin in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) of rapamycin can vary significantly between different cancer cell lines.
| Cell Line | Cancer Type | IC50 Value | Assay Duration | Source(s) |
| MCF-7 | Breast Cancer | ~20 nM | 4 days | [19][20] |
| MDA-MB-231 | Breast Cancer | ~20 µM | Not specified | [19] |
| Ca9-22 | Oral Cancer | ~15 µM | 24 hours | [21] |
| T98G | Glioblastoma | 2 nM | Not specified | [12] |
| U87-MG | Glioblastoma | 1 µM | Not specified | [12] |
| Y79 | Retinoblastoma | 0.136 µmol/L | Not specified | [11] |
Experimental Protocols
Preparation of Rapamycin Stock and Working Solutions
This protocol outlines the steps for preparing rapamycin solutions for use in cell culture experiments.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nbinno.com [nbinno.com]
- 4. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mTOR - Wikipedia [en.wikipedia.org]
- 6. The mechanistic Target of Rapamycin: The grand conducTOR of metabolism and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapamycin | Cell Signaling Technology [cellsignal.com]
- 8. Rapamycin | mTOR | Tocris Bioscience [tocris.com]
- 9. Rapamycin inhibits proliferation and induces autophagy in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Mammalian Target of Rapamycin (mTOR) Regulates Cellular Proliferation and Tumor Growth in Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Concentration-dependent effects of rapamycin on proliferation, migration and apoptosis of endothelial cells in human venous malformation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Dissolving and Storing Rapamycin for Research Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the proper dissolution and storage of Rapamycin (B549165) (also known as Sirolimus) for use in research settings. Adherence to these guidelines is crucial for ensuring the stability, and efficacy of the compound, thereby promoting experimental reproducibility.
Quantitative Data Summary
The following tables summarize the key quantitative data for dissolving and storing Rapamycin.
Table 1: Physicochemical and Solubility Data for Rapamycin
| Parameter | Value | Reference(s) |
| Molecular Weight | 914.17 g/mol | [1] |
| Appearance | Crystalline solid | [2] |
| Solubility | ||
| DMSO | ≥ 100 mg/mL (~109 mM) | [1] |
| Ethanol | ≥ 50 mg/mL | [1][3] |
| Methanol | 25 mg/mL | [4][5] |
| Dimethylformamide (DMF) | ~10 mg/mL | [2] |
| Chloroform | 5 mg/mL | [4] |
| Water | Very poorly soluble (~5-20 µM) | [3] |
Table 2: Recommended Storage Conditions for Rapamycin
| Form | Solvent/Condition | Temperature | Duration | Reference(s) |
| Powder | Desiccated, protected from light | -20°C | Up to 3 years | [1][2] |
| Stock Solution | DMSO | -20°C or -80°C | Up to 3 months | [1][6] |
| Ethanol | -20°C | Stable for at least 1 month | [7] | |
| Aqueous Solution | 37°C | Prone to rapid degradation; do not store for more than one day | [3][7] |
Experimental Protocols
Preparation of Rapamycin Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of Rapamycin in DMSO, a commonly used solvent for this compound.
Materials:
-
Rapamycin powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Calculate the required mass of Rapamycin: Based on its molecular weight of 914.17 g/mol , 9.14 mg of Rapamycin is needed to prepare 1 mL of a 10 mM stock solution.[1]
-
Weighing: Carefully weigh the calculated amount of Rapamycin powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of sterile DMSO to the Rapamycin powder. For example, add 1 mL of DMSO to 9.14 mg of Rapamycin.
-
Mixing: Vortex the solution thoroughly until the Rapamycin powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[1]
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[1][6]
Preparation of Working Solutions
Procedure:
-
Thawing: Thaw a single aliquot of the Rapamycin stock solution at room temperature.
-
Dilution: For cell culture experiments, dilute the stock solution to the final desired concentration in pre-warmed cell culture medium. To ensure accurate pipetting for very low working concentrations (in the nM range), it is recommended to perform an intermediate dilution.[1]
-
Mixing: Gently mix the medium containing Rapamycin by swirling or inverting the tube to ensure a homogenous solution before adding it to the cells.[1]
-
Vehicle Control: It is critical to include a vehicle control in your experiments, which consists of treating a parallel set of cells with the same final concentration of the solvent (e.g., DMSO) used to dissolve the Rapamycin. The final concentration of DMSO in the cell culture medium should typically be kept below 0.5%.[1]
Mandatory Visualizations
mTOR Signaling Pathway
Rapamycin exerts its effects by inhibiting the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival.[1] Rapamycin forms a complex with the intracellular receptor FKBP12, which then binds to and allosterically inhibits mTOR Complex 1 (mTORC1).[1]
Caption: Simplified mTOR signaling pathway and the inhibitory action of Rapamycin.
Experimental Workflow: Preparation and Use of Rapamycin in Cell Culture
The following diagram illustrates a typical workflow for preparing and using Rapamycin in cell culture experiments.
Caption: Workflow for preparing and applying Rapamycin in cell culture experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cancer.wisc.edu [cancer.wisc.edu]
- 4. Rapamycin inhibits proliferation and induces autophagy in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]
Measuring mTOR Inhibition by Rapamycin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the essential techniques for measuring the inhibition of the mechanistic target of rapamycin (B549165) (mTOR) by Rapamycin. This document includes detailed protocols for key experimental methods, a summary of quantitative data, and diagrams of the relevant signaling pathways and experimental workflows.
The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] It integrates signals from various upstream stimuli, including growth factors and nutrients.[3] mTOR is the catalytic subunit of two distinct protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2][4] Rapamycin is a potent and specific allosteric inhibitor of mTORC1.[5] It achieves this by forming a complex with the intracellular protein FKBP12, which then binds to the FRB domain of mTOR, thereby inhibiting mTORC1 activity.[5]
Key Techniques for Measuring mTOR Inhibition
Several robust methods are available to assess the efficacy of Rapamycin in inhibiting mTORC1 signaling. The most common approaches include:
-
Western Blotting: To measure the phosphorylation status of key mTORC1 downstream effectors.[5]
-
In Vitro Kinase Assays: To directly measure the enzymatic activity of mTOR.[5]
-
Cell Proliferation and Viability Assays: To assess the functional consequences of mTOR inhibition on cell growth.[5]
-
Autophagy Induction Assays: To quantify the increase in autophagy, a cellular process negatively regulated by mTORC1.[5]
-
Flow Cytometry for Cell Cycle Analysis: To determine the effect of mTOR inhibition on cell cycle progression.
Western Blotting for mTORC1 Downstream Targets
Western blotting is a widely used technique to semi-quantitatively measure the levels of specific proteins and their post-translational modifications, such as phosphorylation. Inhibition of mTORC1 by Rapamycin leads to a decrease in the phosphorylation of its key downstream targets, p70 S6 Kinase (S6K1) and 4E-Binding Protein 1 (4E-BP1).[3]
Experimental Protocol
-
Cell Culture and Treatment: Culture cells in appropriate media. Treat cells with varying concentrations of Rapamycin (e.g., 0.05-50 nM) for a specified time (e.g., 15 minutes to 24 hours). A vehicle control (e.g., DMSO) should be included.[5]
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.[5]
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes, vortexing occasionally.[7]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.[7]
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[7]
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.[7]
-
Load 20-30 µg of protein per lane on a 12% or 15% polyacrylamide gel.[7]
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[5]
-
Transfer the proteins to a 0.2 µm PVDF membrane.[7]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.[5][7]
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of S6K1 and 4E-BP1 overnight at 4°C.[5] Recommended antibodies include:
-
Phospho-p70 S6 Kinase (Thr389)
-
Total p70 S6 Kinase
-
Phospho-4E-BP1 (Thr37/46)
-
Total 4E-BP1
-
A loading control antibody (e.g., β-actin or GAPDH)[5]
-
-
Wash the membrane three times with TBST.[5]
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash the membrane three times for 10 minutes each with TBST.[7]
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[7]
-
Quantify band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels and the loading control.[5] A decrease in the ratio of phosphorylated to total protein indicates inhibition of mTORC1 activity.[6]
-
mTOR Signaling Pathway Diagram
Caption: mTORC1 signaling cascade and the inhibitory action of Rapamycin.
In Vitro mTOR Kinase Assay
An in vitro kinase assay directly measures the enzymatic activity of mTORC1. This can be performed using immunoprecipitated mTORC1 from cell lysates or with recombinant mTOR protein.
Experimental Protocol
This protocol is based on commercially available mTOR activity assay kits and published methods.[8][9][10]
-
Immunoprecipitation of mTORC1 (from cell lysates):
-
Grow cells (e.g., HEK293T) to 80% confluency.[3]
-
Lyse cells in CHAPS lysis buffer containing protease and phosphatase inhibitors.[3]
-
Incubate lysates with an antibody against a component of mTORC1 (e.g., Raptor) for 1.5 hours at 4°C.[3][8]
-
Add Protein G agarose (B213101) beads and incubate for 1 hour at 4°C to capture the antibody-protein complexes.[8]
-
Wash the immunoprecipitates multiple times with lysis buffer and then with kinase assay buffer.
-
-
Kinase Reaction:
-
Resuspend the immunoprecipitated mTORC1 or add recombinant mTOR to a microplate well.
-
Prepare a reaction mixture containing kinase assay buffer, ATP, and a substrate (e.g., recombinant 4E-BP1 or a peptide substrate for p70S6K).[8][11]
-
Add varying concentrations of Rapamycin (pre-complexed with FKBP12) or a vehicle control to the wells.[8]
-
Initiate the reaction by adding the ATP/substrate mixture.
-
Incubate for 30-60 minutes at 30-37°C to allow the phosphorylation reaction to occur.[5][12]
-
Stop the reaction by adding SDS-PAGE sample buffer or a stop solution provided in a kit.[8]
-
-
Detection of Substrate Phosphorylation:
-
The level of substrate phosphorylation can be detected by various methods, including:
-
Western Blotting: Using a phospho-specific antibody against the substrate.
-
ELISA: Using a phospho-specific antibody in an ELISA format.[9][10]
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate (B84403) into the substrate.[11]
-
-
-
Data Analysis:
-
Quantify the signal corresponding to the phosphorylated substrate.
-
Plot the kinase activity against the concentration of Rapamycin to determine the IC50 value.
-
Workflow for In Vitro mTOR Kinase Assay
Caption: General workflow for an in vitro mTOR kinase assay.
Cell Proliferation and Viability Assays
A primary functional outcome of mTORC1 inhibition is a reduction in cell proliferation.[5][13] Various colorimetric or fluorometric assays can be used to measure this effect.
Experimental Protocol (MTT/MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the assay period.
-
Cell Treatment: After allowing the cells to adhere overnight, treat them with a range of Rapamycin concentrations. Include a vehicle control.
-
Incubation: Incubate the cells for 48-72 hours.[6]
-
Addition of Reagent: Add MTT or MTS reagent to each well and incubate for 1-4 hours, allowing viable cells to convert the tetrazolium salt into a colored formazan (B1609692) product.
-
Measurement: Measure the absorbance of the formazan product at the appropriate wavelength using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the Rapamycin concentration to generate a dose-response curve and calculate the IC50 value.[6]
-
Quantitative Data for Rapamycin's Effect on Cell Proliferation
| Compound | Cell Line | Assay | IC50 / Effect |
| Rapamycin | MCF-7 (Breast Cancer) | Proliferation | ~2.5 nM[14] |
| Rapamycin | J82, T24, RT4 (Urothelial Carcinoma) | Proliferation | Significant reduction at 1 nmol/L[13] |
| Rapamycin | UMUC3 (Urothelial Carcinoma) | Proliferation | Significant reduction at 10 nmol/L[13] |
| Rapamycin | HT-1080 (Fibrosarcoma) | Proliferation | 1.8 µM[15] |
| Rapamycin | HeLa (Cervical Cancer) | Proliferation | 0.25 µM[15] |
Autophagy Induction Assays
mTORC1 is a potent inhibitor of autophagy.[5] Therefore, treatment with Rapamycin induces autophagy, which can be monitored by measuring the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II).
Experimental Protocol (LC3-II Western Blot)
-
Cell Culture and Treatment:
-
Culture cells and treat with Rapamycin as described for the standard Western blot protocol.
-
To measure autophagic flux, a parallel set of cells should be co-treated with a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) for the last few hours of Rapamycin treatment.[5][16][17] This prevents the degradation of LC3-II and allows for the assessment of autophagosome formation versus degradation.[18]
-
-
Protein Extraction and Western Blotting:
-
Follow the Western blot protocol as described in Section 1.
-
Use a primary antibody that detects both LC3-I and LC3-II.[19]
-
-
Data Analysis:
-
LC3-II migrates faster on an SDS-PAGE gel than LC3-I.[19]
-
An increase in the amount of LC3-II relative to a loading control indicates an increase in the number of autophagosomes.
-
A further increase in LC3-II levels in the presence of a lysosomal inhibitor confirms an induction of autophagic flux.[7]
-
Autophagy Induction by mTOR Inhibition
Caption: Rapamycin induces autophagy by inhibiting mTORC1.
Flow Cytometry for Cell Cycle Analysis
mTOR signaling is critical for cell cycle progression, particularly through the G1 phase.[20] Inhibition of mTOR with Rapamycin can lead to a G1 cell cycle arrest.[21] Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle.
Experimental Protocol
-
Cell Culture and Treatment: Culture cells and treat with Rapamycin or a vehicle control for 24-48 hours.[21]
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing gently.
-
Incubate on ice for at least 30 minutes.[22]
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide, PI) and RNase A.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Measure the fluorescence intensity of the DNA dye, which is proportional to the DNA content of the cells.
-
-
Data Analysis:
-
Generate a histogram of cell count versus fluorescence intensity.
-
Use cell cycle analysis software (e.g., ModFit) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[21]
-
An accumulation of cells in the G0/G1 phase in Rapamycin-treated samples compared to the control indicates a G1 arrest.
-
Cell Cycle Analysis Workflow
Caption: Workflow for analyzing cell cycle distribution via flow cytometry.
By employing these techniques, researchers can robustly and quantitatively assess the inhibitory effects of Rapamycin on mTOR signaling and its downstream cellular processes.
References
- 1. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 2. cusabio.com [cusabio.com]
- 3. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mTOR - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 9. A spectrophotometric assay for routine measurement of mammalian target of rapamycin activity in cell lysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. mTORC1 phosphorylation sites encode their sensitivity to starvation and rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mammalian Target of Rapamycin (mTOR) Regulates Cellular Proliferation and Tumor Growth in Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. AI-Predicted mTOR Inhibitor Reduces Cancer Cell Proliferation and Extends the Lifespan of C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
- 18. bitesizebio.com [bitesizebio.com]
- 19. Western Blot protocol specific for LC3 Antibody (NB100-2331): Novus Biologicals [novusbio.com]
- 20. mTOR Controls Cell Cycle Progression through Its Cell Growth Effectors S6K1 and 4E-BP1/Eukaryotic Translation Initiation Factor 4E - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inhibition of mTORC2 Induces Cell-Cycle Arrest and Enhances the Cytotoxicity of Doxorubicin by Suppressing MDR1 Expression in HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Inhibition of Human T-Cell Proliferation by Mammalian Target of Rapamycin (mTOR) Antagonists Requires Noncoding RNA Growth-Arrest-Specific Transcript 5 (GAS5) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting p-S6K Inhibition by Rapamycin using Western Blot
These application notes provide a detailed protocol for researchers, scientists, and drug development professionals to monitor the inhibition of the mTOR signaling pathway by rapamycin (B549165) through the detection of phosphorylated ribosomal protein S6 kinase (p-S6K) using Western blotting.
Introduction
The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival.[1][2] mTOR forms two distinct complexes, mTORC1 and mTORC2.[1][3] The mTORC1 complex is sensitive to the inhibitor rapamycin and plays a key role in protein synthesis by phosphorylating downstream effectors, including the 70 kDa ribosomal protein S6 kinase (S6K1).[1][4] Upon activation by mTORC1, S6K1 is phosphorylated at several sites, with threonine 389 (Thr389) being a critical phosphorylation event for its activation.[4][5] Rapamycin, by inhibiting mTORC1, leads to a decrease in the phosphorylation of S6K1 at Thr389.[6][7] Western blotting is a widely used technique to detect and quantify the levels of specific proteins, such as p-S6K, in cell or tissue lysates.[8][9] This protocol details the methodology for treating cells with rapamycin, preparing cell lysates, and performing a Western blot to measure the change in p-S6K (Thr389) levels.
Signaling Pathway
The following diagram illustrates the mTOR signaling pathway, highlighting the role of rapamycin in inhibiting mTORC1 and the subsequent dephosphorylation of S6K.
Caption: mTORC1 signaling cascade and the inhibitory action of Rapamycin.
Experimental Protocols
Cell Culture and Rapamycin Treatment
-
Cell Seeding: Plate cells (e.g., MCF-7, HeLa, or 3T3) in appropriate culture dishes and grow to 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal levels of p-S6K, serum-starve the cells overnight by replacing the growth medium with a serum-free medium.[4]
-
Rapamycin Treatment: Treat the cells with varying concentrations of rapamycin (e.g., 1, 10, 100 nM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 1, 6, or 24 hours).[10][11] The optimal concentration and time should be determined empirically for the specific cell line and experimental conditions.
-
Positive Control (Optional): Stimulate serum-starved cells with a growth factor like insulin or IGF-1 to induce S6K phosphorylation, serving as a positive control for the Western blot.[4]
Protein Extraction
-
Cell Lysis: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Protein Quantification: Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).
Western Blotting
The following diagram outlines the key steps in the Western blotting workflow.
Caption: A simplified workflow for the Western Blotting procedure.
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load the denatured protein samples into the wells of a polyacrylamide gel (e.g., 10% or 12%). Run the gel electrophoresis to separate the proteins by size.[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[8][12]
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20, TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[10]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated S6K (e.g., rabbit anti-phospho-p70 S6 Kinase (Thr389)) overnight at 4°C with gentle agitation.[4][10][13] A recommended starting dilution is 1:1000.[13]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.[8][10]
-
Washing: Repeat the washing step as described above.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system or X-ray film.[9][10]
-
Stripping and Re-probing (Optional): To normalize the p-S6K signal, the membrane can be stripped and re-probed with an antibody against total S6K or a loading control like GAPDH or β-actin.[10][13]
Data Presentation
The following table summarizes hypothetical quantitative data from a Western blot experiment, demonstrating the dose-dependent effect of rapamycin on S6K phosphorylation. The band intensities are quantified using densitometry software (e.g., ImageJ).[10]
| Treatment Group | Rapamycin Conc. (nM) | p-S6K (Thr389) / Total S6K (Relative Densitometry Units) |
| Vehicle Control | 0 | 1.00 ± 0.10 |
| Rapamycin | 1 | 0.65 ± 0.08 |
| Rapamycin | 10 | 0.25 ± 0.05 |
| Rapamycin | 100 | 0.08 ± 0.03 |
Data are represented as mean ± SEM from three independent experiments. The relative densitometry units are normalized to the vehicle control.
Troubleshooting
| Issue | Possible Cause | Suggestion |
| No or weak signal | Inactive antibody | Use a new antibody vial or a different antibody clone. |
| Insufficient protein loading | Increase the amount of protein loaded per lane. | |
| Inefficient transfer | Verify transfer efficiency with Ponceau S staining. | |
| High background | Insufficient blocking | Increase blocking time or use a different blocking agent. |
| Antibody concentration too high | Optimize primary and secondary antibody dilutions. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Non-specific bands | Antibody cross-reactivity | Use a more specific monoclonal antibody. |
| Protein degradation | Use fresh samples and add protease inhibitors to the lysis buffer. |
References
- 1. invivogen.com [invivogen.com]
- 2. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Phospho-p70 S6 Kinase (Thr389) Antibody | Cell Signaling Technology [cellsignal.com]
- 5. mTOR and S6K1 mediate assembly of ... | Article | H1 Connect [archive.connect.h1.co]
- 6. Chronic rapamycin treatment or lack of S6K1 does not reduce ribosome activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted disruption of p70s6k defines its role in protein synthesis and rapamycin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The principle and method of Western blotting (WB) | MBL Life Sience -GLOBAL- [mblbio.com]
- 9. How to Run a Western Blot Assay: An Illustrated Diagram | Bio-Techne [bio-techne.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. azurebiosystems.com [azurebiosystems.com]
- 13. Phospho-p70(S6K) (Thr389)/p85(S6K) (Thr412) antibody (28735-1-AP) | Proteintech [ptglab.com]
Application Notes and Protocols for Performing a Rapamycin Dose-Response Curve
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rapamycin is a macrolide compound that is a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] Dysregulation of the mTOR signaling pathway is implicated in numerous diseases, including cancer, making it a key target for therapeutic intervention.[1][2] Rapamycin exerts its inhibitory effects primarily on mTOR Complex 1 (mTORC1).[3][4]
A dose-response curve is a fundamental tool in pharmacology to characterize the relationship between the concentration of a drug and its effect. This document provides detailed protocols for performing a dose-response curve for Rapamycin to assess its impact on cell viability and mTORC1 signaling.
Key Signaling Pathway: mTORC1
Rapamycin, in complex with FKBP12, allosterically inhibits mTORC1, preventing the phosphorylation of its downstream effectors, S6 Kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1).[1][5] Inhibition of S6K1 and 4E-BP1 leads to a reduction in protein synthesis and cell proliferation.[1] mTORC1 also negatively regulates autophagy, and its inhibition by Rapamycin can induce this cellular process.[6]
References
Application Notes and Protocols: Utilizing Rapamycin in Combination Therapy Experiments
These application notes provide a comprehensive overview and detailed protocols for researchers investigating the synergistic potential of Rapamycin (B549165) in combination with other therapeutic agents. The information is intended for researchers, scientists, and drug development professionals working in preclinical and translational research.
Introduction
Rapamycin, an inhibitor of the mechanistic target of rapamycin (mTOR), has demonstrated broad-spectrum anti-tumor activity in various preclinical models.[1][2] The mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[3][4][5] While Rapamycin monotherapy has shown promise, its efficacy can be enhanced when used in combination with other cytotoxic agents and targeted therapies.[6][7] This document outlines key combination strategies, summarizes quantitative data from preclinical studies, and provides detailed experimental protocols to assess the efficacy of Rapamycin-based combination therapies.
The rationale for combining Rapamycin with other drugs often involves targeting multiple nodes in a signaling pathway, overcoming resistance mechanisms, or inducing synthetic lethality. For instance, while Rapamycin inhibits mTORC1, it can lead to a feedback activation of Akt signaling; combining it with drugs that target upstream activators of Akt can abrogate this resistance mechanism.[8] Similarly, combining Rapamycin with agents that induce cellular stress, such as chemotherapy or autophagy inhibitors, can lead to enhanced apoptosis and tumor cell death.[9][10]
I. Rapamycin in Combination with Cytotoxic Chemotherapy
Preclinical studies have extensively evaluated the combination of Rapamycin with conventional chemotherapeutic agents. The outcomes of these combinations can range from synergistic to additive or even sub-additive, depending on the specific agent, cancer type, and experimental model.[1][2]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of Rapamycin in combination with various cytotoxic drugs.
Table 1: In Vitro Efficacy of Rapamycin with Cytotoxic Agents
| Combination Agent | Cancer Type | Cell Lines | Key Findings | Reference |
| Melphalan | Pediatric Cancers | 23 cell lines | Primarily sub-additive effects observed. | [1][2] |
| Cisplatin | Pediatric Cancers | 23 cell lines | Predominantly sub-additive or additive effects. | [1][2] |
| Vincristine | Pediatric Cancers | 23 cell lines | Predominantly sub-additive or additive effects. | [1][2] |
| Dexamethasone | Leukemia | Leukemia models | Supra-additive (synergistic) activity observed. | [1] |
| Paclitaxel | Breast Cancer | Rapamycin-sensitive cell lines | Synergistic interactions observed. | [6] |
| Carboplatin | Breast Cancer | Rapamycin-sensitive cell lines | Synergistic interactions observed. | [6] |
| Vinorelbine | Breast Cancer | Rapamycin-sensitive cell lines | Synergistic interactions observed. | [6] |
| Doxorubicin | Breast Cancer | Rapamycin-sensitive cell lines | Additive effects observed. | [6] |
| Gemcitabine | Breast Cancer | Rapamycin-sensitive cell lines | Additive effects observed. | [6] |
Table 2: In Vivo Efficacy of Rapamycin with Cytotoxic Agents in Xenograft Models
| Combination Agent | Cancer Model | Key Findings | Reference |
| Cyclophosphamide | Pediatric Solid Tumors | Therapeutic enhancement observed in all 5 evaluable xenografts. | [2] |
| Vincristine | Pediatric Solid Tumors | Therapeutic enhancement observed in 4 of 11 evaluable xenografts. | [1][2] |
| Cisplatin | Pediatric Solid Tumors | No therapeutic enhancement observed due to excessive toxicity. | [1][7] |
| Paclitaxel | Breast Cancer | Significant reduction in tumor volume compared to either agent alone. | [6] |
Experimental Protocols
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of individual drugs and to assess the synergistic, additive, or antagonistic effects of their combination using the Chou-Talalay method.[11]
Materials:
-
Cancer cell lines of interest (e.g., HCT-116 colorectal cancer, Hs-27 normal fibroblasts)[12][13]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Rapamycin (stock solution in DMSO)
-
Combination drug (e.g., Paclitaxel, stock solution in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., WST-8, MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1.0 x 10³ cells per well and incubate overnight.[13]
-
Drug Preparation: Prepare serial dilutions of Rapamycin and the combination drug in culture medium. For combination experiments, prepare fixed-ratio dilutions of both drugs.
-
Treatment: Treat the cells with a range of concentrations of each drug alone and in combination. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 96 hours).[13]
-
Viability Assessment: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value for each drug alone using software like ImageJ or GraphPad Prism.[13]
-
For combination studies, calculate the Combination Index (CI) using software like CalcuSyn.[11] A CI value < 0.9 indicates synergism, 0.9-1.1 indicates an additive effect, and > 1.1 indicates antagonism.[11]
-
This protocol describes the establishment of a subcutaneous xenograft model to evaluate the in vivo efficacy of Rapamycin in combination with a cytotoxic agent.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Rapamycin (formulated for in vivo use)
-
Combination drug (e.g., Cyclophosphamide, formulated for in vivo use)
-
Calipers for tumor measurement
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week before the experiment. All procedures should be approved by an Institutional Animal Care and Use Committee.[1][2]
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 2 x 10⁶ cells) into the flank of each mouse.[11]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly. Tumor volume can be calculated using the formula: (length x width²) / 2.
-
Treatment Initiation: When tumors reach a palpable size, randomize the mice into treatment groups (e.g., Vehicle control, Rapamycin alone, Combination drug alone, Rapamycin + Combination drug).
-
Drug Administration: Administer the drugs according to a predefined schedule and dosage. For example:
-
Monitoring: Monitor tumor volume and body weight throughout the study. Observe for any signs of toxicity.
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size, or when signs of significant toxicity are observed.
-
Data Analysis: Compare the tumor growth inhibition and event-free survival between the different treatment groups. Statistical analysis can be performed using methods like the log-rank test for survival data.[11]
II. Rapamycin in Combination with Targeted Therapies
Combining Rapamycin with other targeted therapies that modulate related or compensatory signaling pathways is a promising strategy to enhance anti-cancer effects and overcome resistance.
Signaling Pathways and Combination Rationale
The mTOR pathway is a central hub for cell growth and proliferation. Rapamycin specifically inhibits mTORC1, leading to downstream effects on protein synthesis. However, this can trigger feedback loops, such as the activation of the PI3K/Akt pathway, which can promote cell survival.
Figure 1. Simplified mTOR signaling pathway highlighting points of intervention for Rapamycin and Metformin.
Rapamycin and Metformin
Metformin, a widely used anti-diabetic drug, activates AMP-activated protein kinase (AMPK), which in turn can inhibit mTORC1 signaling.[14][15] The combination of Rapamycin and Metformin has been shown to synergistically inhibit the growth of cancer cells.[16]
Table 3: Quantitative Data for Rapamycin and Metformin Combination
| Parameter | Cell Line | Rapamycin Alone | Metformin Alone | Combination | Reference |
| Protein Synthesis | C2C12 Myotubes | Lowered | - | Lowered | [14] |
| Cellular Proliferation | C2C12 Myotubes | Slowed | - | Slowed | [14] |
| p-mTOR Expression | SW1990 (Pancreatic Cancer) | Decreased | Decreased | Significantly Decreased | [16] |
| Tumor Growth (in vivo) | Pancreatic Cancer Xenograft | Inhibited | Inhibited | Significantly Inhibited | [16] |
This protocol is for assessing the phosphorylation status of key proteins in the mTOR signaling pathway following treatment with Rapamycin and a combination agent like Metformin.
Materials:
-
Treated cell lysates
-
Protein electrophoresis system (e.g., SDS-PAGE)
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-p-mTOR, anti-p-S6K, anti-p-4E-BP1, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities using software like ImageJ and normalize to a loading control like Actin.
Rapamycin and Chloroquine
Chloroquine is an autophagy inhibitor that can enhance the apoptotic effects of Rapamycin.[10][17] Rapamycin can induce autophagy as a pro-survival mechanism in cancer cells, and blocking this process with Chloroquine can lead to increased cell death.[17]
Table 4: Quantitative Data for Rapamycin and Chloroquine Combination
| Parameter | Cell Line | Rapamycin Alone | Chloroquine Alone | Combination | Reference |
| Cell Viability | 93T449 (Liposarcoma) | Inhibited | Inhibited | Significantly more inhibited | [10] |
| Apoptosis | 93T449 (Liposarcoma) | - | - | Extensive apoptosis observed | [10] |
| Cell Proliferation | MG63 (Osteosarcoma) | Inhibited | - | Significantly higher inhibition | [17] |
This protocol describes methods to assess autophagy and apoptosis in cells treated with Rapamycin and Chloroquine.
A. Autophagy Assessment (LC3-II Western Blot):
-
Follow the Western Blot protocol (Protocol 3).
-
Use a primary antibody against LC3. The conversion of LC3-I to LC3-II (lipidated form) is an indicator of autophagosome formation.[10] An increase in the LC3-II/LC3-I ratio suggests an induction of autophagy.
B. Apoptosis Assessment (TUNEL Assay):
-
Cell Preparation: Grow and treat cells on coverslips.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
TUNEL Staining: Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay according to the manufacturer's instructions to detect DNA fragmentation, a hallmark of apoptosis.[10]
-
Microscopy: Visualize the stained cells using a fluorescence microscope.
-
Quantification: Count the number of TUNEL-positive (apoptotic) cells in multiple random fields to determine the percentage of apoptotic cells.[10]
III. Experimental Workflow and Data Interpretation
A logical workflow is crucial for systematically evaluating Rapamycin-based combination therapies.
Figure 2. General workflow for evaluating Rapamycin combination therapies.
Data Interpretation:
-
Synergy: A Combination Index (CI) significantly less than 1 indicates that the drugs are working together more effectively than expected from their individual activities. This is a desirable outcome for combination therapy.
-
Mechanism: Changes in the phosphorylation status of mTOR pathway proteins (e.g., decreased p-S6K) can confirm the on-target effect of Rapamycin. An increase in markers of apoptosis (e.g., TUNEL-positive cells) or modulation of autophagy (e.g., LC3-II levels) can elucidate the mechanism of synergy.
-
In Vivo Efficacy: Significant tumor growth inhibition or prolonged survival in the combination therapy group compared to single-agent groups in animal models provides strong preclinical evidence for the combination's potential. It is also crucial to monitor for increased toxicity with the combination therapy.[1]
By following these detailed protocols and a structured experimental workflow, researchers can effectively evaluate the potential of Rapamycin-based combination therapies for various diseases, particularly cancer.
References
- 1. Combination Testing (Stage 2) of Rapamycin with Cytotoxic agents by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. Rapamycin: an anti-cancer immunosuppressant? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Targeting mammalian target of rapamycin synergistically enhances chemotherapy-induced cytotoxicity in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stage 2 combination testing of rapamycin with cytotoxic agents by the Pediatric Preclinical Testing Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Remarkable inhibition of mTOR signaling by the combination of rapamycin and 1,4-phenylenebis(methylene)selenocyanate in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determinants of Sensitivity and Resistance to Rapamycin-Chemotherapy Drug Combinations In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Autophagy With the Synergistic Combination of Chloroquine and Rapamycin as a Novel Effective Treatment for Well-differentiated Liposarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergistic Activity of Rapamycin and Dexamethasone in vitro and in vivo in acute lymphoblastic leukemia via cell-cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective Synergy of Rapamycin Combined With Methioninase on Cancer Cells Compared to Normal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ar.iiarjournals.org [ar.iiarjournals.org]
- 14. Differential Effects of Rapamycin and Metformin in Combination With Rapamycin on Mechanisms of Proteostasis in Cultured Skeletal Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Metformin synergizes with rapamycin to inhibit the growth of pancreatic cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ar.iiarjournals.org [ar.iiarjournals.org]
Illuminating the Effects of Rapamycin: In Vivo Imaging Techniques for Preclinical and Clinical Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Rapamycin (B549165) and its analogs (rapalogs) are potent inhibitors of the mechanistic target of rapamycin (mTOR), a crucial signaling pathway frequently dysregulated in cancer, neurodegenerative diseases, and aging.[1][2] Monitoring the pharmacodynamic effects of these drugs in vivo is critical for optimizing dosing strategies and predicting therapeutic outcomes. Non-invasive imaging techniques offer a powerful solution for longitudinally assessing treatment response, providing real-time insights into drug efficacy and mechanism of action.[3] This document provides detailed application notes and experimental protocols for key in vivo imaging modalities used to monitor the effects of Rapamycin, including Bioluminescence Imaging (BLI), Magnetic Resonance Imaging (MRI), Positron Emission Tomography (PET), and Fluorescence Imaging.
Key Signaling Pathway: mTOR Inhibition by Rapamycin
Rapamycin exerts its effects by forming a complex with the intracellular protein FKBP12. This complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the allosteric inhibition of mTOR Complex 1 (mTORC1).[2] This inhibition disrupts downstream signaling, affecting processes like cell growth, proliferation, and metabolism.[4]
Quantitative Data Summary
The following tables summarize quantitative data from preclinical and clinical studies monitoring the effects of Rapamycin using various in vivo imaging techniques.
Table 1: Preclinical Studies
| Imaging Modality | Model System | Rapamycin Dose | Treatment Duration | Key Quantitative Findings | Reference(s) |
| Bioluminescence Imaging (BLI) | Gal4→Fluc transgenic reporter mice | 4.5 mg/kg, i.p. (single dose) | 72 hours | ~600-fold increase in photon flux in the liver at 24h post-treatment. | [3][5] |
| Magnetic Resonance Imaging (MRI) | Murine squamous cell carcinoma (SCCVII) | Not specified | 6 days | Significant decrease in tumor blood volume 2 days after treatment; modest but significant increase in tumor pO2 levels. | [6] |
| Positron Emission Tomography (PET) | Human glioma cell lines (in mice) | Not specified | 48 hours | Up to 65% decrease in [18F]FDG and [18F]FLT uptake in sensitive tumors. | [7][8] |
| Fluorescence Imaging | Endometrial cancer cell lines (in nude mice) | Not specified | Not specified | Significantly lower fluorescent intensity in the treated group compared to control. | [7] |
Table 2: Clinical Studies
| Imaging Modality | Disease Model | Rapamycin Dose | Treatment Duration | Key Quantitative Findings | Reference(s) |
| Positron Emission Tomography (PET) | Alzheimer's Disease | 7 mg weekly | 6 months | Primary endpoint: change in cerebral glucose uptake measured by [18F]FDG PET. | [9][10][11][12][13][14][15] |
| Magnetic Resonance Imaging (MRI) | Alzheimer's Disease | 7 mg weekly | 6 months | Secondary endpoint: change in cerebral blood flow. | [9][10][11][12][13][14][15] |
| PET/CT | Head and Neck Squamous Cell Carcinoma | Not specified | Not specified | Visible decrease in the affected area on PET scan after therapy. | [16] |
Experimental Protocols and Workflows
This section provides detailed protocols for the in vivo imaging techniques discussed.
Bioluminescence Imaging (BLI)
BLI is a highly sensitive technique for monitoring tumor growth and gene expression in vivo.[17][18] It relies on the detection of light produced by luciferase-expressing cells after the administration of a substrate.[17]
Protocol: In Vivo Bioluminescence Imaging of Rapamycin Effects
-
Animal Model Preparation:
-
Establish tumors in mice using cancer cell lines stably expressing firefly luciferase.[17]
-
Allow tumors to reach a predetermined size before initiating treatment.
-
-
Rapamycin Administration:
-
Imaging Procedure:
-
At desired time points post-treatment (e.g., 6, 15, 24, 48, and 72 hours), anesthetize the mice using isoflurane (B1672236) (e.g., 2.5%).[3]
-
Administer D-luciferin substrate (e.g., 150 mg/kg, i.p.).[19][20]
-
Approximately 10-15 minutes after luciferin (B1168401) injection, acquire bioluminescence images using an in vivo imaging system (e.g., IVIS).[3][17]
-
-
Data Analysis:
Magnetic Resonance Imaging (MRI)
MRI is a non-invasive imaging modality that provides high-resolution anatomical and functional information. It is particularly useful for monitoring changes in tumor volume, blood flow, and oxygenation in response to Rapamycin treatment.[6]
Protocol: MRI Monitoring of Rapamycin Effects on Tumor Vasculature
-
Animal Model and Treatment:
-
Establish tumors in a suitable mouse model (e.g., squamous cell carcinoma).
-
Initiate Rapamycin treatment once tumors reach a specific volume.
-
-
MRI Acquisition:
-
Perform baseline MRI scans before starting treatment.
-
Acquire T2-weighted images to measure tumor volume.
-
Use techniques like Dynamic Contrast-Enhanced MRI (DCE-MRI) or Arterial Spin Labeling (ASL) to assess tumor blood volume and perfusion.[6]
-
Electron Paramagnetic Resonance Imaging (EPRI) can be used to measure tumor oxygenation (pO2).
-
-
Follow-up Imaging:
-
Acquire follow-up MRI scans at regular intervals (e.g., daily or every other day) after initiating Rapamycin treatment.
-
-
Data Analysis:
-
Calculate tumor volume from T2-weighted images.
-
Analyze DCE-MRI or ASL data to quantify changes in tumor blood volume and perfusion.
-
Analyze EPRI data to determine changes in tumor oxygenation.
-
Correlate imaging findings with histological analysis of microvessel density and pericyte coverage.
-
Positron Emission Tomography (PET)
PET is a functional imaging technique that uses radiotracers to visualize and measure metabolic processes in the body.[21] Tracers like [18F]FDG (a glucose analog) and [18F]FLT (a thymidine (B127349) analog) are commonly used to assess tumor glucose metabolism and proliferation, respectively, which are often inhibited by Rapamycin.[7][8]
Protocol: PET Imaging of Tumor Metabolism Following Rapamycin Treatment
-
Animal and Treatment:
-
Use tumor-bearing mice (e.g., glioma xenografts).
-
Administer Rapamycin or vehicle control.
-
-
PET Imaging:
-
Perform a baseline PET scan before treatment.
-
At specified time points after treatment (e.g., 48 hours), administer the PET radiotracer (e.g., [18F]FDG or [18F]FLT) via tail vein injection.
-
After an uptake period (typically 50-60 minutes for FDG), acquire PET images.[22]
-
-
Data Analysis:
-
Reconstruct the PET images and co-register them with CT or MRI for anatomical reference.
-
Draw ROIs around the tumor.
-
Calculate the Standardized Uptake Value (SUV), a semi-quantitative measure of tracer uptake.[23][24]
-
Compare the tumor SUV before and after Rapamycin treatment to quantify the change in metabolic activity.
-
Fluorescence Imaging
In vivo fluorescence imaging can be used to monitor the anti-tumor activity of Rapamycin by tracking fluorescently labeled cancer cells.[7]
Protocol: Monitoring Tumor Growth with Fluorescence Imaging
-
Cell Line and Animal Model:
-
Establish stable cancer cell lines expressing a fluorescent protein (e.g., GFP).
-
Inoculate nude mice with these cells to establish xenograft tumors.
-
-
Treatment and Imaging:
-
Treat the mice with Rapamycin or a vehicle control.
-
At various time points, image the mice using an in vivo fluorescence imaging system.
-
-
Data Analysis:
-
Measure the fluorescent intensity of the tumors.
-
Compare the fluorescent signal between the treated and control groups to assess the inhibition of tumor growth.
-
Conclusion
In vivo imaging techniques are indispensable tools for elucidating the pharmacodynamics of Rapamycin and its analogs. BLI offers high sensitivity for tracking tumor burden, MRI provides detailed anatomical and functional information, PET enables the quantitative assessment of metabolic responses, and fluorescence imaging allows for the direct visualization of fluorescently tagged cells. The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals to effectively utilize these powerful imaging modalities to accelerate the development of mTOR-targeted therapies.
References
- 1. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic Modeling of Tumor Bioluminescence Implicates Efflux, and Not Influx, as the Bigger Hurdle in Cancer Drug Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monitoring Molecular-Specific Pharmacodynamics of Rapamycin in Vivo with Inducible Gal4→ Fluc Transgenic Reporter Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the mTOR Signalling Pathway and Its Inhibitory Scope in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monitoring molecular-specific pharmacodynamics of rapamycin in vivo with inducible Gal4->Fluc transgenic reporter mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapamycin restores brain vasculature, metabolism, and blood-brain barrier in an inflammaging model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Changes in tumor metabolism as readout for Mammalian target of rapamycin kinase inhibition by rapamycin in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Evaluating the effect of rapamycin treatment in Alzheimer’s disease and aging using in vivo imaging: the ERAP phase IIa clinical study protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medrxiv.org [medrxiv.org]
- 11. Evaluating the effect of rapamycin treatment in Alzheimer’s disease and aging using in vivo imaging: the ERAP phase IIa clinical study protocol [dspace.mit.edu]
- 12. researchgate.net [researchgate.net]
- 13. Evaluating the effect of rapamycin treatment in Alzheimer's disease and aging using in vivo imaging: the ERAP phase IIa clinical study protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pure.au.dk [pure.au.dk]
- 15. researchgate.net [researchgate.net]
- 16. Antitumor Activity of Rapamycin in a Phase I Trial for Patients with Recurrent PTEN-Deficient Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. oncology.labcorp.com [oncology.labcorp.com]
- 18. High throughput quantitative bioluminescence imaging for assessing tumor burden - PMC [pmc.ncbi.nlm.nih.gov]
- 19. utoledo.edu [utoledo.edu]
- 20. Bioluminescence Imaging [protocols.io]
- 21. PET Oncological Radiopharmaceuticals: Current Status and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Measuring response to therapy using FDG PET: semi-quantitative and full kinetic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. docpanel.com [docpanel.com]
- 24. Quantitative FDG PET Assessment for Oncology Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Rapamycin Dissolution
This guide provides researchers, scientists, and drug development professionals with solutions to common issues encountered when dissolving Rapamycin (B549165) for experimental use.
Frequently Asked Questions (FAQs)
Q1: Why is my Rapamycin not dissolving in aqueous buffers like PBS?
Rapamycin is a lipophilic molecule, meaning it has very low solubility in water and aqueous buffers such as Phosphate-Buffered Saline (PBS).[1][2] Attempting to dissolve Rapamycin directly in these solvents will likely result in a precipitate or a non-homogenous suspension.[1] To achieve a clear solution, Rapamycin must first be dissolved in a suitable organic solvent.
Q2: What are the recommended organic solvents for creating a Rapamycin stock solution?
The most commonly used solvents for preparing Rapamycin stock solutions are Dimethyl sulfoxide (B87167) (DMSO) and ethanol.[1] Methanol and chloroform (B151607) are also effective solvents.[3] It is crucial to use anhydrous (water-free) organic solvents, as the presence of moisture can decrease the solubility of Rapamycin.[1]
Q3: My Rapamycin dissolved in DMSO, but it precipitated when I added it to my cell culture medium. What happened?
This common phenomenon is known as "salting out" or precipitation upon dilution.[1] Although Rapamycin is soluble in a concentrated organic stock solution, rapidly diluting it into an aqueous environment like cell culture medium can cause it to crash out of solution.[1]
To prevent this, it is recommended to add the aqueous medium to the Rapamycin stock solution slowly while vortexing or mixing.[1] This gradual change in solvent polarity helps to keep the Rapamycin in solution.
Q4: What is the maximum recommended concentration of DMSO for my cell culture experiments?
The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells.[1] The exact tolerance will vary depending on the cell line being used. It is always good practice to include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of DMSO but without Rapamycin, to account for any effects of the solvent.[1]
Q5: How should I store my Rapamycin stock solution?
Rapamycin stock solutions prepared in organic solvents should be stored at -20°C or -80°C for long-term stability.[1] To avoid repeated freeze-thaw cycles that can degrade the compound, it is advisable to aliquot the stock solution into smaller, single-use volumes.[1]
Q6: Is Rapamycin stable in aqueous solutions?
No, Rapamycin is not stable in aqueous solutions.[1][2] Its degradation is dependent on both pH and temperature.[1] Studies have shown significant degradation at 37°C in buffers like PBS.[1] Therefore, it is essential to prepare fresh working solutions in aqueous media for each experiment.
Quantitative Data: Rapamycin Solubility
The following table summarizes the solubility of Rapamycin in various solvents.
| Solvent | Solubility | Reference |
| Water | 2.6 µg/mL | [4][5] |
| DMSO | ~25 mg/mL | [3] |
| Methanol | ~25 mg/mL | [3] |
| Ethanol | 2 mM | |
| Chloroform | ~5 mg/mL | [3] |
| Benzyl Alcohol | >400 mg/mL | [6] |
Experimental Protocols
Protocol for Preparing a Rapamycin Stock Solution
-
Solvent Selection: Choose a high-purity, anhydrous organic solvent such as DMSO or ethanol.
-
Weighing: Accurately weigh the desired amount of Rapamycin powder.
-
Dissolution: Add the appropriate volume of the chosen organic solvent to the Rapamycin powder to achieve the desired stock concentration.
-
Mixing: Vortex or sonicate the solution until the Rapamycin is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C, protected from light.
Protocol for Preparing a Working Solution in Aqueous Media
-
Thawing: Thaw a single aliquot of the Rapamycin stock solution at room temperature.
-
Dilution: While vortexing, slowly add the aqueous buffer (e.g., cell culture medium) to the Rapamycin stock solution. Do not add the stock solution directly to the buffer.
-
Final Concentration: Continue the slow addition until the desired final concentration of Rapamycin is reached.
-
Immediate Use: Use the freshly prepared working solution immediately, as Rapamycin is unstable in aqueous environments.[1]
Visualizations
Logical Workflow for Dissolving Rapamycin
A step-by-step workflow for the proper dissolution of Rapamycin.
Troubleshooting Precipitation Issues
A troubleshooting guide for Rapamycin precipitation problems.
Rapamycin's Mechanism of Action: mTOR Signaling Pathway
Rapamycin inhibits the mTORC1 signaling pathway by forming a complex with FKBP12.
References
- 1. benchchem.com [benchchem.com]
- 2. Poor solubility and stability of rapamycin in aqueous environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and Physicochemical Characterization of Sirolimus Solid Dispersions Prepared by Solvent Evaporation Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
Technical Support Center: Troubleshooting Rapamycin Instability in Solution
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stability of rapamycin (B549165) in experimental settings. Below are troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for preparing a rapamycin stock solution?
A2: Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are the most commonly used solvents for preparing rapamycin stock solutions.[1] It is crucial to use anhydrous (moisture-free) solvents, as rapamycin is susceptible to hydrolysis.[2] Rapamycin is soluble in DMSO at concentrations up to 200 mg/mL and in ethanol at up to 50 mg/mL.[3][4]
Q2: How should I store my rapamycin stock solution to ensure long-term stability?
A2: Rapamycin stock solutions in anhydrous DMSO or ethanol should be stored at -20°C or -80°C for long-term stability.[1][2] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[1] Solid, crystalline rapamycin is stable for at least 12 months when stored at or below -20°C.[3]
Q3: My rapamycin precipitated after I diluted my DMSO stock into my aqueous cell culture medium. What went wrong?
A3: This is a common issue known as precipitation upon dilution, which occurs because rapamycin is highly lipophilic and practically insoluble in water (approximately 2.6 µg/mL).[1][5] When a concentrated organic stock is rapidly diluted into an aqueous medium, the sudden change in solvent polarity causes the compound to "crash out" of the solution.[1]
Q4: How can I prevent my rapamycin from precipitating when preparing my final working solution in an aqueous buffer or medium?
A4: To avoid precipitation, you can try the following techniques:
-
Slow Dilution: Instead of adding the rapamycin stock directly to the aqueous buffer, try adding the buffer to the stock solution slowly while vortexing.[1][6]
-
Serial Dilution: Perform a series of intermediate dilutions in your final buffer or medium. For example, first, dilute a 10 mM stock 1:100 in sterile medium to get a 100 µM intermediate solution, then dilute further to your final concentration.[1][5]
-
Pre-warm the Medium: Warming the cell culture medium to 37°C before adding the rapamycin stock can sometimes improve solubility.[5]
-
Sonication: Brief sonication can help redissolve small precipitates, but avoid prolonged sonication, as the heat generated can degrade the rapamycin.[5]
Q5: Is rapamycin stable in aqueous working solutions?
A5: No, rapamycin is unstable in aqueous solutions, and its degradation is dependent on pH and temperature.[1] Significant degradation has been observed at 37°C in common buffers like PBS and HEPES.[1][7] Therefore, it is critical to prepare aqueous working solutions fresh for each experiment and avoid storing them.[1] Storing aqueous solutions for more than a day is not recommended.[3]
Q6: I'm observing inconsistent or no effect in my experiments. Could rapamycin degradation be the cause?
A6: Yes, inconsistent results are a common sign of compound instability.[5] Rapamycin can degrade due to several factors, including hydrolysis in aqueous solutions, oxidation, and exposure to light.[8][9][10] This degradation leads to a lower effective concentration of the active compound, resulting in variable experimental outcomes. Always ensure proper storage and handling, and prepare aqueous solutions immediately before use.
Troubleshooting Guide
This guide provides a step-by-step approach to troubleshoot common issues with rapamycin instability.
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms when preparing working solution in aqueous media. | Incorrect Dilution Method: Adding the stock solution directly to the aqueous buffer can cause rapid precipitation.[1] | Add the aqueous medium to the rapamycin stock solution slowly while vortexing.[1][6] |
| Final Concentration is Too High: The target concentration may exceed rapamycin's solubility limit in the final medium. | Check the solubility data. Consider performing a serial dilution to reach the final concentration.[5] | |
| Low Temperature of Aqueous Medium: The solubility of some compounds is lower at colder temperatures. | Pre-warm your aqueous buffer or cell culture medium to 37°C before adding the rapamycin stock.[5] | |
| Inconsistent or weaker-than-expected experimental results. | Degradation in Aqueous Solution: Rapamycin is unstable in aqueous buffers and media, especially at 37°C.[1][7] | Always prepare the final working solution fresh immediately before each experiment. Do not store aqueous solutions.[1] |
| Stock Solution Degradation: Repeated freeze-thaw cycles or improper storage (e.g., at 4°C, exposure to light or moisture) can degrade the stock solution.[1][2] | Aliquot stock solutions into single-use vials and store them at -20°C or -80°C, protected from light.[1] | |
| Inaccurate Stock Concentration: Errors in initial weighing or solvent volume can lead to an incorrect stock concentration. | Carefully verify the initial weighing of the solid rapamycin and the volume of solvent used. | |
| Micro-precipitation: Small, invisible precipitates may have formed, lowering the effective concentration. | After preparing the final working solution, centrifuge it at high speed (e.g., 15,000 x g) to check for a pellet. If a precipitate is present, the supernatant will have a lower concentration.[1] | |
| Initial solution is clear, but becomes cloudy over time. | Delayed Precipitation: The solution may be in a thermodynamically unstable supersaturated state.[11] | This indicates that the concentration is above the solubility limit for long-term stability. Prepare fresh solutions and use them promptly. |
| Chemical Degradation: Rapamycin may be degrading into less soluble byproducts over time.[9][11] | Use the solution immediately after preparation. Consider analyzing the solution over time with HPLC to monitor for degradation products. |
Data Presentation: Rapamycin Solubility & Stability
Table 1: Solubility of Rapamycin in Common Solvents
| Solvent | Solubility | Reference |
| DMSO | ~10-200 mg/mL | [3][4][12] |
| Ethanol | ~50 mg/mL | [3][4] |
| Dimethyl formamide (B127407) (DMF) | ~10 mg/mL | [12] |
| Water | ~2.6 µg/mL (Practically Insoluble) | [5] |
Table 2: Stability of Rapamycin Under Various Conditions
| Condition | Observation | Recommendation | Reference |
| Solid Form | Stable for ≥ 12 months at -20°C. | Store solid compound desiccated at -20°C. | [3] |
| Stock in DMSO/Ethanol | Stable for up to 3 months at -20°C. | Aliquot into single-use vials to avoid freeze-thaw cycles. | [4][13] |
| Aqueous Solution (PBS, HEPES) | Significant degradation at 37°C. Unstable. | Prepare fresh before each experiment. Do not store. | [1][7] |
| Exposure to Light | Susceptible to degradation. | Protect solutions from light. | [14] |
| Acidic Conditions (pH 1.2) | Rapid degradation. | Avoid highly acidic environments. | [7][15] |
Experimental Protocols
Protocol 1: Preparation of Rapamycin Stock and Working Solutions
Objective: To prepare a stable, concentrated stock solution of rapamycin and dilute it to a final working concentration in an aqueous medium with minimal precipitation.
Materials:
-
Rapamycin (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, pre-warmed (37°C) cell culture medium or aqueous buffer
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare High-Concentration Stock Solution: a. Under sterile conditions (e.g., in a biological safety cabinet), weigh out the desired amount of solid rapamycin. b. Dissolve the rapamycin in anhydrous DMSO to create a high-concentration stock (e.g., 10 mM). c. Ensure the compound is fully dissolved by vortexing thoroughly. d. Aliquot the stock solution into single-use, light-protected tubes and store at -20°C or -80°C.
-
Prepare Final Working Solution (Serial Dilution Method): a. Thaw a single aliquot of the rapamycin stock solution at room temperature. b. Prepare an intermediate dilution by adding a small volume of the stock solution to pre-warmed (37°C) medium. For example, add 10 µL of 10 mM stock to 990 µL of medium to make a 100 µM intermediate solution. Vortex gently while adding. c. Prepare the final working solution by diluting the intermediate solution into the pre-warmed medium. For example, add 10 µL of the 100 µM intermediate solution to 990 µL of medium to achieve a final concentration of 1 µM. d. Visually inspect the final solution for any signs of precipitation before adding it to your cells. Use the solution immediately.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
Objective: To quantify the amount of intact rapamycin over time to assess its stability under specific experimental conditions.
Methodology Overview: This protocol is based on established reversed-phase HPLC (RP-HPLC) methods for rapamycin analysis.[16]
Materials:
-
HPLC system with UV detector
-
C8 or C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Rapamycin standard
-
Samples of rapamycin incubated under experimental conditions for various time points
Procedure:
-
Prepare Mobile Phase: A common mobile phase is a mixture of methanol and water, for example, in an 80:20 (v/v) ratio.[16][17] Degas the mobile phase before use.
-
Set Chromatographic Conditions:
-
Prepare Standard Curve: a. Prepare a series of known concentrations of a rapamycin standard in the mobile phase (e.g., 0.025 - 2 µg/mL).[16][17] b. Inject each standard and record the peak area. c. Plot the peak area versus concentration to generate a standard curve.
-
Analyze Samples: a. At designated time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of your experimental rapamycin solution. b. If necessary, dilute the sample with the mobile phase to fall within the range of the standard curve. c. Inject the sample into the HPLC system and record the chromatogram.
-
Data Analysis: a. Identify the peak corresponding to intact rapamycin based on the retention time of the standard. b. Calculate the concentration of rapamycin in your samples by comparing their peak areas to the standard curve. c. Plot the concentration of rapamycin versus time to determine its degradation rate and half-life under your experimental conditions.
Visualizations
Caption: The mTOR signaling pathway, highlighting the inhibitory action of the Rapamycin-FKBP12 complex on mTORC1.
Caption: A troubleshooting workflow for addressing rapamycin instability and precipitation issues during experiments.
Caption: Key environmental factors contributing to the chemical degradation of rapamycin in solution.
References
- 1. benchchem.com [benchchem.com]
- 2. ubpbio.com [ubpbio.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. media.cellsignal.com [media.cellsignal.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 9. quod.lib.umich.edu [quod.lib.umich.edu]
- 10. Forced degradation studies of rapamycin: identification of autoxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. The influence of co-solvents on the stability and bioavailability of rapamycin formulated in self-microemulsifying drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A Reversed Phase High Performance Liquid Chromatographic Method for Determination of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Rapamycin Concentration for Cell Culture
Welcome to the technical support center for optimizing rapamycin (B549165) concentration in your cell culture experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for rapamycin in cell culture?
A1: The optimal concentration of rapamycin is highly cell-type dependent and varies based on the experimental goal. However, a common starting point for many cell lines is in the low nanomolar (nM) range. For initial experiments, a dose-response curve is recommended to determine the optimal concentration for your specific cell line and desired effect. Most cell culture work utilizes a concentration of around 20 nM.[1] Some studies have shown effects at concentrations as low as 0.5 nM, while others may require up to 1 µM or even higher in resistant cell lines.[1][2]
Q2: I'm observing inconsistent or no effect of rapamycin on my cells. What could be the issue?
A2: Inconsistent results with rapamycin treatment are a common challenge and can arise from several factors:[3]
-
Solubility Issues: Rapamycin is highly lipophilic and poorly soluble in aqueous solutions like cell culture media.[4] Ensure it is first dissolved in an appropriate organic solvent like DMSO or ethanol (B145695) to create a stock solution.[4] When diluting into your media, add the media to the rapamycin stock solution slowly while mixing to prevent precipitation.[4][5]
-
Cell Line Specificity: Different cell lines exhibit varying sensitivities to rapamycin.[2][3] The concentration required to inhibit mTOR signaling in one cell line may be ineffective in another. It is crucial to perform a dose-response experiment for each new cell line.
-
Concentration and Time Dependence: The effects of rapamycin are both concentration- and time-dependent.[3][6] Short incubation times or suboptimal concentrations may not produce a measurable effect. Time-course experiments are essential to determine the optimal treatment duration.
-
Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve rapamycin can be toxic to cells.[3] Always include a vehicle control (cells treated with the same concentration of the solvent alone) to differentiate between the effects of rapamycin and the solvent.[3]
-
Cellular Conditions: Factors such as cell confluency, passage number, and media components can influence the cellular response to rapamycin.[3] Maintain consistent experimental conditions to ensure reproducibility.
Q3: How can I confirm that rapamycin is inhibiting the mTOR pathway in my cells?
A3: The most common method to verify mTOR inhibition is to perform a Western blot analysis of key downstream targets of the mTORC1 complex.[7] Look for a decrease in the phosphorylation of proteins such as p70 S6 Kinase (S6K) at threonine 389 (Thr389) and 4E-BP1 at threonine 37/46 (Thr37/46).[2][7] It is important to note that the phosphorylation of 4E-BP1 can be less sensitive to rapamycin than S6K1, sometimes requiring higher concentrations for inhibition.[2]
Q4: My rapamycin solution appears cloudy or has precipitated after adding it to the culture medium. What should I do?
A4: This indicates that the rapamycin has precipitated out of solution. To avoid this, follow these steps:[4][5]
-
Proper Dissolution: Ensure your initial rapamycin stock is fully dissolved in an anhydrous organic solvent like DMSO or ethanol.[4]
-
Correct Dilution Technique: When making your working solution, add the pre-warmed cell culture medium to your rapamycin stock aliquot slowly and with gentle mixing.[4][5] Avoid adding the concentrated rapamycin stock directly to a large volume of aqueous media.
-
Serial Dilutions: For very low final concentrations, performing serial dilutions can help maintain solubility.[4]
If precipitation occurs, it is best to prepare a fresh solution, as the actual concentration of soluble rapamycin will be unknown.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No observable effect on cell proliferation or viability | 1. Suboptimal rapamycin concentration.2. Insufficient incubation time.3. Rapamycin precipitated out of solution.4. Cell line is resistant to rapamycin. | 1. Perform a dose-response experiment to determine the IC50 value for your cell line.2. Conduct a time-course experiment (e.g., 24, 48, 72 hours).[3][6]3. Review your solution preparation and dilution technique. Ensure proper dissolution in an organic solvent first.[4][5]4. Confirm mTOR inhibition via Western blot. If mTOR is not inhibited, consider that the cell line may have intrinsic resistance mechanisms. |
| High cell death, even at low rapamycin concentrations | 1. Solvent (e.g., DMSO) toxicity.2. Cell line is highly sensitive to mTOR inhibition. | 1. Include a vehicle control with the same final concentration of the solvent to assess its toxicity. Keep the final solvent concentration below 0.5%.[3]2. Use a lower concentration range in your dose-response experiments. |
| Inconsistent results between experiments | 1. Variability in cell culture conditions (confluency, passage number).2. Inconsistent preparation of rapamycin working solution.3. Cellular heterogeneity. | 1. Standardize your cell culture protocols. Ensure cells are at a consistent confluency and within a specific passage number range for all experiments.[3]2. Prepare fresh rapamycin dilutions for each experiment and follow a consistent dilution protocol.[4][5]3. Be aware of potential clonal variations within your cell line. |
| Phosphorylation of p70 S6K is inhibited, but not 4E-BP1 | 1. Rapamycin concentration is too low to inhibit 4E-BP1 phosphorylation.2. Cell-type specific differences in the sensitivity of mTORC1 substrates. | 1. Increase the rapamycin concentration. Micromolar concentrations may be required to suppress 4E-BP1 phosphorylation in some cell lines.[2]2. This is a known phenomenon; S6K1 is often more sensitive to rapamycin than 4E-BP1.[2] |
Data Presentation
Table 1: Representative Rapamycin Concentrations for Different Cell Lines
| Cell Line | Rapamycin Concentration Range | Observed Effect |
| KG1 (Leukemia) | 20 nmol/L | Inhibition of cell growth, G0/G1 arrest, apoptosis[8] |
| MCF-7 (Breast Cancer) | 20 nM | Inhibition of cell growth[2] |
| MDA-MB-231 (Breast Cancer) | 20 µM | Inhibition of cell growth[2] |
| Human Venous Malformation Endothelial Cells | 1 - 1,000 ng/ml | Concentration-dependent reduction in cell viability and migration[6] |
| Ca9-22 (Oral Cancer) | 15 µM (IC50) | Inhibition of cell proliferation[9] |
| Various Cell Types | 100 nM | No observed toxicity[1] |
Note: These concentrations are examples and may not be optimal for your specific experimental conditions. A dose-response experiment is always recommended.
Experimental Protocols
Detailed Methodology for Dose-Response Assay (MTT Assay)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of rapamycin on your cell line of interest.
-
Cell Seeding:
-
Plate your cells in a 96-well plate at a density that will not reach 100% confluency by the end of the experiment (e.g., 5,000-10,000 cells/well).
-
Allow the cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.
-
-
Rapamycin Preparation and Treatment:
-
Prepare a stock solution of rapamycin in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the rapamycin stock solution in your cell culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).
-
Also, prepare a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of rapamycin and controls.
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[6]
-
-
MTT Assay:
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
The MTT is reduced by metabolically active cells to form a purple formazan (B1609692) product.
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the no-treatment control.
-
Plot the cell viability against the logarithm of the rapamycin concentration and use a non-linear regression model to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Simplified mTOR signaling pathway and the inhibitory action of rapamycin.
Experimental Workflow Diagram
Caption: Workflow for a rapamycin dose-response experiment using an MTT assay.
References
- 1. researchgate.net [researchgate.net]
- 2. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. benchchem.com [benchchem.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]
Technical Support Center: Minimizing Off-Target Effects of Rapamycin
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the off-target effects of Rapamycin (B549165) in experimental settings. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues and ensure the targeted efficacy of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and off-target effects of Rapamycin?
Rapamycin's primary on-target effect is the allosteric inhibition of the mechanistic Target of Rapamycin Complex 1 (mTORC1). It achieves this by forming a complex with the intracellular protein FKBP12, which then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, preventing the phosphorylation of its downstream substrates.[1][2][3] The most well-documented off-target effect of Rapamycin is the inhibition of mTOR Complex 2 (mTORC2). While mTORC2 is generally considered insensitive to acute Rapamycin treatment, prolonged or high-dose exposure can disrupt mTORC2 assembly and function.[1][4] This off-target inhibition of mTORC2 is believed to mediate some of the undesirable side effects of Rapamycin.[4]
Q2: How does Rapamycin inhibit mTORC1 but not acutely affect mTORC2?
Rapamycin, in complex with FKBP12, binds directly to mTOR. In mTORC1, the FRB domain is accessible to the Rapamycin-FKBP12 complex. In contrast, in the mTORC2 complex, the FRB domain is thought to be shielded by other components, rendering it resistant to acute inhibition by Rapamycin.[1][5] However, with chronic treatment, Rapamycin can bind to newly synthesized mTOR molecules before they are incorporated into mTORC2, thereby preventing the formation of new, functional mTORC2 complexes.[6]
Q3: What are the known consequences of off-target mTORC2 inhibition?
Inhibition of mTORC2 can lead to several cellular changes, including the disruption of actin cytoskeleton organization and the inhibition of Akt phosphorylation at Serine 473.[1][5] This can, in turn, affect cell survival and glucose metabolism. In some cellular contexts, mTORC1 inhibition by Rapamycin can lead to a feedback activation of Akt via the release of a negative feedback loop involving S6K and IRS-1. However, the simultaneous off-target inhibition of mTORC2 can counteract this by preventing the full activation of Akt.[5][6]
Troubleshooting Guide: Minimizing Off-Target Effects
Issue 1: Observing unexpected cellular effects inconsistent with mTORC1 inhibition alone.
This may be due to the off-target inhibition of mTORC2.
Troubleshooting Steps:
-
Optimize Rapamycin Concentration: The effects of Rapamycin are highly dose-dependent.[6] Different mTORC1 substrates have varying sensitivities to Rapamycin. For instance, the phosphorylation of S6K is generally more sensitive to lower concentrations of Rapamycin than the phosphorylation of 4E-BP1.[6][7] It is crucial to perform a dose-response experiment to identify the minimal concentration required to inhibit your mTORC1-downstream readout of interest without significantly affecting mTORC2 activity.
-
Limit Duration of Treatment: Chronic exposure to Rapamycin is a key factor in mTORC2 inhibition.[1][4] Consider using shorter treatment durations sufficient to achieve the desired mTORC1 inhibition. Intermittent or transient dosing schedules have been proposed as a strategy to reduce off-target effects while still achieving therapeutic benefits.[4][8][9]
-
Monitor mTORC2-Specific Markers: To assess off-target effects, probe for the phosphorylation status of mTORC2 substrates, such as Akt at Serine 473. A decrease in p-Akt (S473) alongside your intended mTORC1 inhibition (e.g., decreased p-S6K) would indicate an off-target effect on mTORC2.[1][5]
Issue 2: High variability in experimental results with Rapamycin.
Inconsistent results can arise from several factors, including compound instability and cellular context.
Troubleshooting Steps:
-
Proper Handling and Solubilization: Rapamycin is highly lipophilic and has poor aqueous solubility.[10][11] It is typically dissolved in an organic solvent like DMSO to create a stock solution. When diluting into aqueous buffers or media, precipitation can occur. To avoid this, pre-warm the aqueous solution and add it to the Rapamycin stock while vortexing, rather than the other way around.[10][11] Always prepare fresh working solutions and visually inspect for precipitates.[11]
-
Cell Line Specificity: Different cell lines exhibit varying sensitivities to Rapamycin.[12] It is essential to determine the optimal concentration and treatment time for each cell line and experimental endpoint.
-
Control for Solvent Effects: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.[12] Always include a vehicle control (cells treated with the same concentration of the solvent alone) to differentiate the effects of Rapamycin from those of the solvent.[12]
Strategies to Enhance Rapamycin Specificity
For researchers seeking to further minimize off-target effects, several advanced strategies can be employed:
-
Rapamycin Analogs (Rapalogs): Analogs such as Everolimus and Temsirolimus have been developed with potentially altered pharmacokinetic properties and off-target effect profiles.[4] Some research suggests that these analogs may have a reduced impact on mTORC2.[4] Additionally, novel analogs are being synthesized to have reduced systemic exposure or to reprogram target specificity.[13][14]
-
Second-Generation mTOR Inhibitors: These are ATP-competitive inhibitors that target the kinase domain of mTOR, thereby inhibiting both mTORC1 and mTORC2.[15][16] While not a strategy to specifically inhibit mTORC1, they offer a more complete blockade of mTOR signaling, which can be advantageous in certain experimental contexts where the feedback activation of Akt by Rapamycin is a concern.[15]
-
Chemical Genetic Approaches: Systems like "selecTOR" utilize a "bumped" Rapamycin analog that has a low affinity for the wild-type FKBP12 but can bind to a mutated "hole" version of FKBP12.[17] This allows for tissue- or cell-type-specific inhibition of mTOR, providing a high degree of spatial control.[17]
Data Presentation
Table 1: Rapamycin IC50 Values in Various Cell Lines
| Cell Line | IC50 Value | Treatment Duration | Reference |
| Y79 retinoblastoma | 0.136 µmol/L | Not Specified | [12] |
| MCF-7 breast cancer | ~4000 µg/mL | 48 hours | [12] |
| MDA-MB-468 breast cancer | ~3000 µg/mL | 48 hours | [12] |
Note: IC50 values can vary significantly based on experimental conditions.
Experimental Protocols
Protocol 1: Assessment of mTORC1 and mTORC2 Activity by Western Blot
This protocol allows for the simultaneous assessment of on-target (mTORC1) and off-target (mTORC2) inhibition.
Materials:
-
Cells or tissue lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-S6K (Thr389), anti-S6K, anti-phospho-Akt (Ser473), anti-Akt, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse cells or homogenize tissue in ice-cold lysis buffer.
-
Protein Quantification: Determine protein concentration using a standard assay (e.g., BCA).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Visualize protein bands using a chemiluminescence detection system.[12]
-
Quantify band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
-
Interpretation:
-
A decrease in the ratio of p-S6K (Thr389) to total S6K indicates mTORC1 inhibition.
-
A decrease in the ratio of p-Akt (Ser473) to total Akt suggests off-target mTORC2 inhibition.
Mandatory Visualizations
Caption: Rapamycin's mechanism of action on mTORC1 and mTORC2.
Caption: Workflow for assessing Rapamycin's on- and off-target effects.
References
- 1. Regulation of mTORC1 and mTORC2 Complex Assembly by Phosphatidic Acid: Competition with Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic target of rapamycin inhibitors: successes and challenges as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Target of Rapamycin and Mechanisms of Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Critical roles for mTORC2- and rapamycin-insensitive mTORC1-complexes in growth and survival of BCR-ABL-expressing leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Next Generation Strategies for Geroprotection via mTORC1 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transient rapamycin treatment can increase lifespan and healthspan in middle-aged mice | eLife [elifesciences.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Rapamycin analogs with reduced systemic exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Active-site inhibitors of mTOR target rapamycin-resistant outputs of mTORC1 and mTORC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
Technical Support Center: Navigating Common Issues in Rapamycin Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during Rapamycin (B549165) treatment in animal studies. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common metabolic side effects observed with Rapamycin treatment in animal studies?
A1: The most frequently reported metabolic side effects include hyperglycemia, glucose intolerance, and hyperlipidemia.[1][2] The severity of these effects can vary depending on the animal model, dose, and duration of treatment. Chronic administration of Rapamycin has been shown to potentially impair glucose homeostasis by affecting insulin (B600854) sensitivity and reducing insulin secretion.[3]
Q2: How does Rapamycin treatment impact the immune system in animal models?
A2: Rapamycin is a potent immunosuppressant.[4] Its primary mechanism involves the inhibition of the mTOR pathway, which is crucial for the proliferation and differentiation of various immune cells.[5] Common immunological changes include a reduction in lymphocyte populations, particularly CD4+ and CD8+ T cells, and an expansion of regulatory T cells (Tregs) in some contexts.[5][6] These alterations can increase the susceptibility of animals to infections.
Q3: Are the effects of Rapamycin consistent across different animal strains and sexes?
A3: No, the effects of Rapamycin can be highly dependent on the genetic background and sex of the animal.[7][8] For instance, lifespan extension effects of Rapamycin have been shown to be more pronounced in female mice compared to males.[7][8] Metabolic responses to Rapamycin also vary significantly between different inbred mouse strains.[7]
Q4: What are the key considerations for formulating and administering Rapamycin in animal studies to ensure consistent results?
A4: Rapamycin has poor water solubility and can be unstable in certain conditions.[9] It is crucial to use an appropriate vehicle for dissolution and to ensure the stability of the formulation throughout the experiment. Common methods of administration include oral gavage, dietary admixture, and intraperitoneal injection. Encapsulation of Rapamycin in chow can improve its stability and bioavailability.
Q5: Can intermittent dosing strategies mitigate the side effects of Rapamycin?
A5: Intermittent dosing regimens are being explored as a strategy to reduce the adverse effects of chronic Rapamycin treatment, particularly metabolic dysregulation. Some studies suggest that intermittent administration may still confer some of the beneficial effects of Rapamycin while minimizing side effects like glucose intolerance.
Troubleshooting Guides
Metabolic Dysregulation
Problem: Animals treated with Rapamycin are exhibiting hyperglycemia and glucose intolerance.
| Troubleshooting Step | Action |
| 1. Verify Dosage and Formulation | Double-check dose calculations and the consistency of Rapamycin administration. Ensure the formulation is stable and properly solubilized. |
| 2. Monitor Blood Glucose | Implement regular monitoring of fasting blood glucose levels to track the onset and severity of hyperglycemia. |
| 3. Perform Oral Glucose Tolerance Test (OGTT) | Conduct an OGTT to quantitatively assess the degree of glucose intolerance. A detailed protocol is provided below. |
| 4. Assess Insulin Sensitivity | Perform an Insulin Tolerance Test (ITT) to determine if the glucose intolerance is due to insulin resistance. |
| 5. Consider Dosing Strategy | If metabolic issues persist, consider switching to an intermittent dosing schedule or reducing the dose. |
Immunosuppression
Problem: Increased incidence of infections or unexpected alterations in immune cell populations are observed in Rapamycin-treated animals.
| Troubleshooting Step | Action |
| 1. Monitor Animal Health | Implement a rigorous health monitoring program to detect early signs of infection. Maintain a sterile environment to minimize pathogen exposure. |
| 2. Characterize Immune Cell Populations | Perform immunophenotyping of blood and lymphoid tissues (e.g., spleen, lymph nodes) using flow cytometry to identify which immune cell lineages are affected. |
| 3. Assess Immune Function | Conduct functional assays, such as T-cell proliferation assays or cytokine profiling, to determine if the observed changes in immune cell numbers translate to altered immune function. |
| 4. Adjust Dosing Regimen | High daily doses of Rapamycin are more likely to cause significant immunosuppression. Consider lowering the dose or using an intermittent dosing schedule. |
Quantitative Data Summary
Table 1: Metabolic Parameters in Mice Treated with Rapamycin
| Mouse Strain | Rapamycin Dose & Duration | Fasting Glucose (mg/dL) | Fasting Insulin (ng/mL) | Triglycerides (mg/dL) | Cholesterol (mg/dL) | Reference |
| C57BL/6 | 2 mg/kg/day (i.p.) for 15 days | ↑ (Hyperglycemia) | ↑ (Hyperinsulinemia) | - | - | [1] |
| UM-HET3 | 14 ppm in food for 5 months | ↑ (~15%) | No significant change | - | - | [10] |
| C57BL/6 (High-Fat Diet) | Chronic oral | ↓ (252 ± 57 vs 297 ± 67) | ↓ | ↓ (48 ± 13 vs 67 ± 11) | - | [11] |
| Preeclampsia-like model | 1.5 mg/kg/day | No significant change | - | ↓ (1.51 ± 0.16 vs 2.41 ± 0.37) | ↓ (2.11 ± 0.17 vs 2.47 ± 0.26) | [12] |
Values are presented as change relative to control or as mean ± SD. "↑" indicates an increase, "↓" indicates a decrease, and "-" indicates data not provided.
Table 2: Immunological Parameters in Mice Treated with Rapamycin
| Mouse Strain | Rapamycin Dose & Duration | Tissue | CD4+ T Cells | CD8+ T Cells | Regulatory T Cells (Tregs) | Reference |
| CByB6F1 | 2 mg/kg/day (i.p.) for 3 days | Spleen | ↓ (Reduced effector population) | ↓ (Reduced effector population) | - | [6][13] |
| SAM-P8 | 7.1 µg/kg for 2 months | Spleen | ↑ | ↓ | No change | [3][14] |
| SAM-R1 | 7.1 µg/kg for 2 months | Spleen | ↓ | ↑ | No change | [3][14] |
| SAMP8 | 0.78 µg/kg every 5 days for 6 months | Spleen | - | - | ↓ (% of FoxP3+) |
"↑" indicates an increase, "↓" indicates a decrease, and "-" indicates data not provided.
Experimental Protocols
Protocol 1: Oral Glucose Tolerance Test (OGTT) in Mice
Objective: To assess glucose clearance and tolerance in response to an oral glucose challenge.
Materials:
-
Glucose solution (20% w/v in sterile water or saline)
-
Glucometer and test strips
-
Animal scale
-
Oral gavage needles
Procedure:
-
Fasting: Fast mice for 6 hours prior to the test, with free access to water.[14]
-
Baseline Glucose Measurement (t=0): Obtain a small blood sample from the tail tip and measure the baseline blood glucose level.[14]
-
Glucose Administration: Administer a 2 g/kg body weight dose of the 20% glucose solution via oral gavage.[14]
-
Blood Glucose Monitoring: Collect blood samples from the tail tip at 15, 30, 60, 90, and 120 minutes post-glucose administration and measure blood glucose levels.[14]
-
Data Analysis: Plot the blood glucose concentration over time. Calculate the area under the curve (AUC) to quantify glucose tolerance.
Protocol 2: Immunophenotyping of Mouse Splenocytes by Flow Cytometry
Objective: To characterize the major immune cell populations in the spleen.
Materials:
-
Spleen tissue
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
ACK lysis buffer (for red blood cell lysis)
-
Fluorescently-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, B220, CD25, Foxp3)
-
Flow cytometer
Procedure:
-
Spleen Dissociation: Mechanically dissociate the spleen in RPMI-1640 medium to create a single-cell suspension.
-
Red Blood Cell Lysis: Treat the cell suspension with ACK lysis buffer to remove red blood cells.
-
Cell Staining:
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Incubate the cells with a cocktail of fluorescently-conjugated antibodies specific for the immune cell markers of interest for 20-30 minutes on ice, protected from light.
-
For intracellular markers like Foxp3, perform a fixation and permeabilization step according to the manufacturer's protocol before adding the intracellular antibody.
-
-
Data Acquisition: Wash the stained cells and resuspend in FACS buffer. Acquire data on a flow cytometer.
-
Data Analysis: Analyze the flow cytometry data using appropriate software to quantify the percentages and absolute numbers of different immune cell populations. Note: The specific antibody panel (clones, fluorochromes) should be optimized based on the research question and the available flow cytometer configuration.
Mandatory Visualizations
Caption: The mTOR signaling pathway and the inhibitory action of Rapamycin.
Caption: Troubleshooting workflows for common issues in Rapamycin studies.
Caption: A generalized experimental workflow for Rapamycin animal studies.
References
- 1. Rapamycin, an mTOR inhibitor, disrupts triglyceride metabolism in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Duration of Rapamycin Treatment Has Differential Effects on Metabolism in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of low-dose rapamycin on lymphoid organs of mice prone and resistant to accelerated senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Rapamycin is highly effective in murine models of immune-mediated bone marrow failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapamycin-mediated lifespan increase in mice is dose and sex dependent and metabolically distinct from dietary restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Effects of Rapamycin on Clinical Manifestations and Blood Lipid Parameters in Different Preeclampsia-like Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapamycin is highly effective in murine models of immune-mediated bone marrow failure | Haematologica [haematologica.org]
- 13. Effects of low-dose rapamycin on lymphoid organs of mice prone and resistant to accelerated senescence (2024) | R. S. Barros [scispace.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting mTOR Inhibition with Rapamycin
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges encountered during your experiments with Rapamycin (B549165), a key inhibitor of the mTOR signaling pathway.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues you might face when you are not observing the expected mTOR inhibition with Rapamycin.
Q1: I've treated my cells with Rapamycin, but I'm not seeing any downstream effect. Is my Rapamycin working?
A1: Several factors could be at play if you're not observing the expected downstream effects of Rapamycin. Here’s a troubleshooting guide to help you pinpoint the issue:
1. Verify mTORC1 Inhibition via Western Blot: The most direct way to confirm Rapamycin's activity is to assess the phosphorylation status of mTORC1's downstream targets.
-
p-S6K (Thr389) and p-S6 (Ser235/236): Phosphorylation of ribosomal protein S6 kinase (S6K) and its substrate S6 is highly sensitive to Rapamycin. A decrease in the phosphorylation of these proteins is a reliable indicator of mTORC1 inhibition.[1]
-
p-4E-BP1 (Thr37/46): While 4E-BP1 is a direct target of mTORC1, its phosphorylation can be less sensitive to Rapamycin than S6K.[2][3][4] Incomplete dephosphorylation of 4E-BP1 is a known phenomenon and can contribute to Rapamycin resistance.[3][5]
2. Optimize Experimental Conditions: Inadequate experimental parameters can lead to a lack of observable effects.
-
Rapamycin Concentration: The effective concentration of Rapamycin can vary significantly between cell lines. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cells.
-
Incubation Time: The inhibitory effects of Rapamycin are time-dependent. While some effects can be seen within hours, others may require longer incubation periods (24, 48, or even 72 hours).[6]
3. Check Reagent Quality and Storage: Ensure your Rapamycin stock solution is correctly prepared and stored to maintain its activity.
Q2: I see inhibition of S6K phosphorylation, but my cells are still proliferating. Why is this happening?
A2: This is a common observation and points towards intrinsic or acquired resistance to Rapamycin's anti-proliferative effects. Here are the likely reasons:
1. Incomplete Inhibition of 4E-BP1: Rapamycin is a more potent inhibitor of S6K phosphorylation than 4E-BP1 phosphorylation.[2][7] Even with complete S6K inhibition, residual phosphorylation of 4E-BP1 can be sufficient to allow for the translation of key proteins required for cell proliferation, such as c-myc.[8]
2. Activation of Alternative Survival Pathways: Rapamycin-mediated inhibition of mTORC1 can trigger feedback loops that activate pro-survival signaling pathways.
-
PI3K/AKT Pathway Activation: A well-established mechanism of Rapamycin resistance is the activation of the PI3K/AKT pathway.[3][9] mTORC1 normally suppresses this pathway, so its inhibition by Rapamycin can lead to increased AKT phosphorylation and activity, promoting cell survival.[3]
3. mTORC2-Mediated Survival: The mTORC2 complex is largely insensitive to acute Rapamycin treatment.[1][10][11] mTORC2 can promote cell survival by phosphorylating and activating AKT at Serine 473.[3][10] In some cell lines, prolonged Rapamycin treatment can inhibit mTORC2 assembly, but this is not a universal effect.[11][12][13]
4. Cell Line-Specific Resistance: Different cell lines exhibit varying degrees of sensitivity to Rapamycin.[1][12] This can be due to genetic mutations in the mTOR pathway (e.g., in mTOR or FKBP12) or altered expression of downstream effectors.[1][3]
Q3: My cell line seems to be resistant to Rapamycin. What are my next steps?
A3: If you've confirmed Rapamycin resistance in your cell line, consider the following strategies:
1. Investigate the Mechanism of Resistance: To choose the most effective alternative strategy, it's helpful to understand why your cells are resistant.
-
Assess AKT Phosphorylation: Use Western blotting to check the phosphorylation status of AKT at both Ser473 (an mTORC2 target) and Thr308. Constitutive or increased phosphorylation of AKT upon Rapamycin treatment suggests the involvement of feedback loops or mTORC2 activity.[3]
2. Consider Alternative mTOR Inhibitors: If Rapamycin is ineffective, other classes of mTOR inhibitors may be more suitable.
-
Dual mTORC1/mTORC2 Inhibitors (TORKinibs): These ATP-competitive inhibitors, such as Torin1 and PP242, target the kinase domain of mTOR and therefore inhibit both mTORC1 and mTORC2.[2][10] This can overcome resistance mechanisms that rely on mTORC2-mediated survival signals.[10]
-
PI3K/mTOR Dual Inhibitors: Compounds like BEZ235 target both PI3K and mTOR, simultaneously blocking the upstream activation and the central kinase in the pathway. This can be particularly effective in overcoming resistance caused by PI3K/AKT feedback activation.[14]
Experimental Data Summary
The following tables summarize typical experimental parameters for Rapamycin treatment and provide an overview of alternative mTOR inhibitors.
Table 1: Recommended Rapamycin Concentrations and Incubation Times
| Cell Type | Rapamycin Concentration Range | Typical Incubation Time | Reference(s) |
| Cancer Cell Lines (General) | 10 nM - 1 µM | 24 - 72 hours | [15] |
| Human Venous Malformation Endothelial Cells | 10 ng/mL - 1000 ng/mL | 24 - 72 hours | [6] |
| HeLa Cells | 100 nM - 400 nM | 48 - 72 hours | [16] |
| Induced Pluripotent Stem Cells (iPSCs) | 100 nM - 300 nM | 1 - 9 days | [17] |
| HT22 Hippocampal Cells | 100 nM - 500 nM | 24 hours | [18] |
Note: These are general guidelines. Optimal conditions should be determined empirically for each specific cell line and experimental setup.
Table 2: Overview of Alternative mTOR Inhibitors
| Inhibitor Class | Examples | Mechanism of Action | Key Advantages | Reference(s) |
| Rapalogs (First Generation) | Everolimus, Temsirolimus, Ridaforolimus | Allosteric mTORC1 inhibitors | Improved pharmacokinetic properties compared to Rapamycin | [19][20] |
| Dual mTORC1/mTORC2 Inhibitors (Second Generation) | Torin1, Torin2, PP242, AZD8055 | ATP-competitive inhibitors of the mTOR kinase domain | Inhibit both mTORC1 and mTORC2, overcoming Rapamycin resistance due to mTORC2 activity | [2][10][19] |
| PI3K/mTOR Dual Inhibitors | BEZ235, PI-103 | Inhibit both PI3K and the mTOR kinase domain | Block the pathway at two critical nodes, effective against resistance from PI3K/AKT feedback loops | [3][14] |
Key Experimental Protocol
Western Blot Analysis of mTOR Pathway Activation
This protocol outlines the steps to assess the phosphorylation status of key mTORC1 and mTORC2 downstream targets.
1. Cell Lysis: a. After treating cells with Rapamycin or a vehicle control, wash the cells with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes. d. Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. e. Collect the supernatant containing the protein extract.
2. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford assay.
3. Sample Preparation and SDS-PAGE: a. Normalize the protein concentration for all samples. b. Add Laemmli sample buffer and boil the samples at 95-100°C for 5 minutes. c. Load equal amounts of protein per lane onto an SDS-PAGE gel. d. Run the gel until adequate separation of proteins is achieved.
4. Protein Transfer: a. Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
5. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with primary antibodies against p-S6K (Thr389), S6K, p-S6 (Ser235/236), S6, p-4E-BP1 (Thr37/46), 4E-BP1, p-AKT (Ser473), p-AKT (Thr308), AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.
6. Detection: a. Add an enhanced chemiluminescence (ECL) substrate to the membrane. b. Visualize the protein bands using a chemiluminescence imaging system.
7. Data Analysis: a. Quantify the band intensities using image analysis software. b. Normalize the phosphoprotein signals to the total protein signals and then to the loading control.
Visualizations
The following diagrams illustrate the mTOR signaling pathway, a troubleshooting workflow for Rapamycin experiments, and a standard experimental workflow.
Caption: Simplified mTOR signaling pathway showing mTORC1 and mTORC2 complexes and points of inhibition.
Caption: A troubleshooting workflow for when mTOR inhibition with Rapamycin is not observed.
Caption: A typical experimental workflow for assessing mTOR inhibition by Rapamycin.
References
- 1. The physiology and pathophysiology of rapamycin resistance: Implications for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Considering Pan-mTOR Inhibitors as Alternatives to Rapamycin – Fight Aging! [fightaging.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Incomplete inhibition of phosphorylation of 4E-BP1 as a mechanism of primary resistance to ATP-competitive mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. pnas.org [pnas.org]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Mammalian Target of Rapamycin Inhibitors Resistance Mechanisms in Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Active-Site Inhibitors of mTOR Target Rapamycin-Resistant Outputs of mTORC1 and mTORC2 [escholarship.org]
- 11. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapamycin-mediated mTORC2 inhibition is determined by the relative expression of FK506-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The “other” mTOR complex: new insights into mTORC2 immunobiology and their implications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mTOR-independent 4E-BP1 phosphorylation is associated with cancer resistance to mTOR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]
- 16. dovepress.com [dovepress.com]
- 17. Rapamycin regulates autophagy and cell adhesion in induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Rapamycin treatment increases hippocampal cell viability in an mTOR-independent manner during exposure to hypoxia mimetic, cobalt chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the In Vivo Bioavailability of Rapamycin
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the in vivo bioavailability of Rapamycin (B549165). The content is structured in a question-and-answer format to directly address common issues and provide actionable troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of Rapamycin typically low?
The poor oral bioavailability of Rapamycin, often reported to be around 14-15%, is multifactorial.[1][2][3] Key contributing factors include:
-
Poor Aqueous Solubility: Rapamycin is a lipophilic molecule with very low water solubility (approximately 2.6 µg/mL), which limits its dissolution in gastrointestinal fluids—a prerequisite for absorption.[1][2][4]
-
First-Pass Metabolism: Rapamycin undergoes extensive metabolism in the gut wall and liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[5] This significantly reduces the amount of active drug that reaches systemic circulation.
-
P-glycoprotein (P-gp) Efflux: Rapamycin is a substrate for the P-gp efflux pump, an ATP-dependent transporter protein found in the intestinal epithelium. P-gp actively transports Rapamycin back into the intestinal lumen after absorption, further limiting its net uptake.[6]
-
High Erythrocyte Sequestration: Rapamycin extensively partitions into red blood cells, which may limit its availability to target tissues.[2][7]
Q2: What are the main strategies to improve the in vivo bioavailability of Rapamycin?
There are several effective strategies to enhance the bioavailability of Rapamycin, which can be broadly categorized as:
-
Formulation-Based Approaches:
-
Nanoformulations: Encapsulating Rapamycin in nanoparticles (e.g., polymeric nanoparticles, micelles, liposomes) can improve its solubility, protect it from degradation, and facilitate its transport across the intestinal barrier.[1][8][9][10]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids. SEDDS can enhance the solubility and absorption of lipophilic drugs like Rapamycin.[11]
-
Solid Dispersions: Dispersing Rapamycin in a solid polymeric matrix can increase its dissolution rate and bioavailability.[4]
-
-
Co-administration Strategies:
-
With Food: Administering Rapamycin with a high-fat meal can increase its bioavailability by approximately 35%.[12][13]
-
With P-gp and CYP3A4 Inhibitors: Co-administration with substances that inhibit P-gp and/or CYP3A4 can significantly increase Rapamycin's bioavailability. For example, grapefruit juice can increase bioavailability by an average of 350%, and ketoconazole (B1673606) can increase it by a factor of 5.6.[12]
-
-
Alternative Routes of Administration:
-
Interstitial Injection: Bypassing the gastrointestinal tract through methods like intervaginal space injection (ISI) of nanoformulations has been shown to significantly increase drug concentration in target tissues and systemic circulation.[7]
-
Troubleshooting Guides
Nanoformulation Issues
Q3: I have developed a Rapamycin nanoformulation, but I am not observing the expected increase in bioavailability. What could be the problem?
Several factors could be contributing to the suboptimal performance of your nanoformulation. Consider the following troubleshooting steps:
-
Particle Size and Polydispersity:
-
Issue: The particle size may be too large, or the size distribution (polydispersity index - PDI) may be too wide. Optimal nanoparticle size for oral absorption is generally considered to be below 300 nm.
-
Solution: Re-optimize your formulation and preparation method. For instance, in an emulsion-solvent evaporation method, factors like sonication time and power, or the concentration of stabilizer (e.g., PVA), can be adjusted to achieve a smaller and more uniform particle size.[8]
-
-
Encapsulation Efficiency:
-
Issue: The amount of Rapamycin successfully encapsulated within the nanoparticles may be low.
-
Solution: Verify your drug loading and encapsulation efficiency. You may need to adjust the drug-to-polymer ratio or the preparation method. For example, in a solvent displacement technique, the drop-wise addition rate of the organic phase can influence encapsulation.[9][14]
-
-
In Vivo Instability:
-
Issue: The nanoparticles may not be stable in the gastrointestinal environment, leading to premature drug release.
-
Solution: Evaluate the stability of your nanoformulation in simulated gastric and intestinal fluids. The choice of polymer and surfactants is critical for stability. For instance, PEGylated nanoparticles can offer improved stability.[15]
-
-
Excipient Incompatibility:
-
Issue: The excipients used in your formulation may be incompatible with Rapamycin, leading to its degradation.
-
Solution: Conduct drug-excipient compatibility studies. Excipients can alter the microenvironmental pH or act as catalysts for degradation.[16]
-
SEDDS/SMEDDS Formulation Challenges
Q4: My Self-Emulsifying Drug Delivery System (SEDDS) for Rapamycin is showing phase separation/drug precipitation upon storage. How can I resolve this?
Stability issues are a common challenge with liquid SEDDS formulations. Here are some potential solutions:
-
Component Selection and Ratio:
-
Issue: The choice and ratio of oil, surfactant, and co-solvent are critical for the stability of the formulation. An inappropriate ratio can lead to phase separation.
-
Solution: Systematically screen different oils, surfactants, and co-solvents for their ability to solubilize Rapamycin and form a stable emulsion. The surfactant concentration should typically be between 30-60%.[17] The use of co-solvents can improve drug stability and dispersion.[11]
-
-
Drug Solubility in Components:
-
Issue: Rapamycin may have limited solubility in the chosen oil phase, leading to precipitation over time.
-
Solution: Ensure that Rapamycin has high solubility in at least one of the formulation components, preferably the lipid phase.[18]
-
-
Transition to Solid-SEDDS (S-SEDDS):
-
Issue: Liquid SEDDS can be inherently less stable than solid dosage forms.
-
Solution: Consider converting your liquid SEDDS into a solid form (S-SEDDS) by adsorbing it onto a solid carrier, spray drying, or melt extrusion. This can improve stability and handling.[17]
-
Inconsistent Results with Co-administration
Q5: I am co-administering Rapamycin with a fatty meal, but the bioavailability results are highly variable. Why is this happening and how can I improve consistency?
High inter-individual variability is a known issue with Rapamycin pharmacokinetics.[5][19][20] When co-administering with food, this variability can be exacerbated.
-
Meal Composition:
-
Issue: The type and amount of fat in the meal can significantly affect Rapamycin absorption.
-
Solution: Standardize the meal used in your experiments. A high-fat breakfast has been shown to increase bioavailability by about 35%.[12][13] For consistency, the composition of the meal should be kept constant across all experimental subjects and time points.
-
-
Timing of Administration:
-
Issue: The timing of drug administration relative to the meal can influence absorption.
-
Solution: Administer Rapamycin at a consistent time point in relation to the meal.
-
-
Individual Subject Variability:
-
Issue: Genetic polymorphisms (e.g., in CYP3A5) and other physiological factors can lead to significant differences in drug metabolism and absorption between individuals.[21]
-
Solution: While this is difficult to control, acknowledging this variability is important. Using a crossover study design where each subject serves as their own control can help to minimize the impact of inter-individual differences on the results.
-
Data Presentation: Comparison of Bioavailability Enhancement Strategies
The following table summarizes quantitative data on the improvement of Rapamycin bioavailability using different methods.
| Formulation/Co-administration Strategy | Animal Model | Key Pharmacokinetic Parameter(s) | Improvement vs. Control | Reference(s) |
| Nanoformulations | ||||
| Rapatar (nanomicelles) | Mice | Bioavailability | Up to 12% (unformulated was undetectable) | [1][8] |
| Cubic Nanoparticles | Mice | Enhanced bioavailability (quantitative data not specified) | Significantly higher than native Rapamycin | [10] |
| PLGA Nanoparticles with Piperine | Rats | AUC (Area Under the Curve) | ~4.8-fold increase compared to Rapamycin suspension | [7] |
| Liposomes (Interstitial Injection) | Mice | Relative Bioavailability (F value) | 9.83 in pulmonary interstitial fluid; 31.70 in whole blood (vs. oral) | [7] |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | ||||
| SMEDDS with various co-solvents (F1, F3-F5) | Rats | AUC | Significantly higher than Rapamune® and SMEDDS without co-solvent | [11] |
| Co-administration | ||||
| High-fat meal | Humans | AUC | ~35% increase | [12][13] |
| Grapefruit Juice | Humans | Bioavailability | ~350% increase (on average) | [12] |
| Ketoconazole | Humans | Bioavailability | ~5.6-fold increase | [12] |
| Formulation Comparison | ||||
| Compounded vs. Generic | Humans | Bioavailability per mg | Compounded has ~28.7-31.03% of the bioavailability of generic | [22][23] |
Experimental Protocols
Protocol 1: Preparation of Rapamycin-Loaded PLGA Nanoparticles
This protocol describes the preparation of Rapamycin-loaded Poly(lactic-co-glycolic acid) (PLGA) nanoparticles using a single emulsion-solvent evaporation technique.[8]
Materials:
-
Rapamycin
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA)
-
Phosphate-buffered saline (PBS)
-
Magnetic stirrer
-
Ultrasound probe (sonicator)
-
Rotary evaporator
-
Microporous membrane (0.45 µm)
Procedure:
-
Prepare the Organic Phase: Dissolve a specific amount of Rapamycin and PLGA in DCM. For example, dissolve 50 mg of Rapamycin and 100 mg of PLGA in 3 mL of acetone (B3395972) (as an alternative to DCM).[9][14]
-
Prepare the Aqueous Phase: Prepare a 1% (w/v) solution of PVA in PBS.
-
Emulsification: Add the organic phase to 20 mL of the aqueous PVA solution under magnetic stirring.
-
Sonication: Immediately sonicate the resulting mixture using an ultrasound probe (e.g., 250W for 4 minutes) to form an oil-in-water (o/w) emulsion.[8]
-
Solvent Evaporation: Remove the organic solvent (DCM or acetone) from the emulsion using a rotary evaporator under reduced pressure.
-
Nanoparticle Collection: The nanoparticle suspension is then formed.
-
Filtration: Filter the nanoparticle suspension through a 0.45 µm microporous membrane to remove any aggregates.[8]
-
Characterization: Characterize the nanoparticles for size, polydispersity index, zeta potential, and encapsulation efficiency.
Protocol 2: Preparation of Rapamycin Self-Microemulsifying Drug Delivery System (SMEDDS)
This protocol outlines the preparation of a SMEDDS formulation for Rapamycin.[11]
Materials:
-
Rapamycin
-
Oil (e.g., Labrafil M 1944 CS)
-
Surfactant (e.g., Cremophor EL)
-
Co-solvent (e.g., Transcutol P)
-
Vortex mixer
-
Water bath
Procedure:
-
Screening of Excipients:
-
Determine the solubility of Rapamycin in various oils, surfactants, and co-solvents to select the most suitable excipients.
-
Construct pseudo-ternary phase diagrams to identify the self-emulsification region for different combinations of oil, surfactant, and co-solvent.
-
-
Formulation Preparation:
-
Accurately weigh the selected oil, surfactant, and co-solvent in a glass vial according to the desired ratio determined from the phase diagram.
-
Add the required amount of Rapamycin to the mixture.
-
Gently heat the mixture in a water bath (e.g., at 40°C) to facilitate the dissolution of Rapamycin.
-
Vortex the mixture until a clear, homogenous solution is obtained.
-
-
Characterization of the SMEDDS:
-
Emulsification Study: Add a small amount of the prepared SMEDDS to a specific volume of water with gentle agitation and observe the formation of the microemulsion.
-
Droplet Size Analysis: Dilute the SMEDDS with water and measure the droplet size and polydispersity index using a dynamic light scattering instrument.
-
In Vitro Dissolution Study: Perform in vitro dissolution studies in different media (e.g., simulated gastric and intestinal fluids) to evaluate the drug release profile.
-
Visualizations
mTOR Signaling Pathway
The following diagram illustrates the central role of the mTOR signaling pathway and its inhibition by Rapamycin.
References
- 1. New nanoformulation of rapamycin Rapatar extends lifespan in homozygous p53−/− mice by delaying carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapamycin-Loaded Lipid Nanocapsules Induce Selective Inhibition of the mTORC1-Signaling Pathway in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluating the effect of rapamycin treatment in Alzheimer’s disease and aging using in vivo imaging: the ERAP phase IIa clinical study protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Physicochemical Characterization of Sirolimus Solid Dispersions Prepared by Solvent Evaporation Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical pharmacokinetics of sirolimus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Rapamycin nanoparticles improves drug bioavailability in PLAM treatment by interstitial injection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapamycin-loaded nanoparticles for inhibition of neointimal hyperplasia in experimental vein grafts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Enhanced cellular uptake and in vivo pharmacokinetics of rapamycin-loaded cubic phase nanoparticles for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The influence of co-solvents on the stability and bioavailability of rapamycin formulated in self-microemulsifying drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Improve Bioavailability of Rapamycin (2) - Rapamycin Longevity News [rapamycin.news]
- 13. The Effect of a High‐Fat Meal on the Oral Bioavailability of the Immunosuppressant Sirolimus (Rapamycin) | Semantic Scholar [semanticscholar.org]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. 2024.sci-hub.se [2024.sci-hub.se]
- 17. mdpi.com [mdpi.com]
- 18. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pharmacokinetic variability of sirolimus in Taiwanese renal transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. medrxiv.org [medrxiv.org]
- 21. jptcp.com [jptcp.com]
- 22. The bioavailability and blood levels of low-dose rapamycin for longevity in real-world cohorts of normative aging individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Addressing Rapamycin Resistance in Cancer Cell Lines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to help you navigate and overcome challenges related to Rapamycin (B549165) resistance in your cancer cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms that cause cancer cell lines to become resistant to Rapamycin?
A1: Rapamycin resistance is a multifaceted issue stemming from various molecular alterations. The most common mechanisms include:
-
Mutations in the mTOR Pathway : Genetic mutations in the mTOR gene itself, specifically in the FKBP12-Rapamycin Binding (FRB) domain, or in the FKBP12 gene can prevent the drug from effectively binding to and inhibiting mTORC1.[1][2][3][4] Altered expression or mutations in downstream effectors of mTOR, such as S6 kinase (S6K) and eIF4E binding protein 1 (4E-BP1), can also contribute to resistance.[1][3][4]
-
Feedback Activation of Survival Pathways : A critical mechanism of resistance involves the feedback activation of pro-survival signaling pathways. Rapamycin's inhibition of mTORC1 can relieve a negative feedback loop, leading to the activation of pathways like PI3K/AKT and MAPK, which promote cell survival and proliferation.[1][5][6]
-
Incomplete Substrate Inhibition : As an allosteric inhibitor, Rapamycin may not completely suppress the phosphorylation of all mTORC1 substrates.[1] Notably, it is often less effective at inhibiting 4E-BP1 phosphorylation compared to S6K, allowing for continued cap-dependent translation of key survival proteins.[1][3]
-
Role of mTORC2 : The mTORC2 complex is largely insensitive to acute Rapamycin treatment.[1][7][8] It can promote cell survival by phosphorylating and activating AKT at the Serine 473 position.[1][9]
-
Induction of Protective Autophagy : While Rapamycin can induce autophagy, this cellular degradation process can sometimes act as a survival mechanism for cancer cells under stress, thereby contributing to resistance.[1][10][11]
Q2: How can I determine the specific mechanism of Rapamycin resistance in my cell line?
A2: A multi-pronged approach using molecular and cellular biology techniques is recommended to elucidate the resistance mechanism:
-
Western Blotting : This is a fundamental first step to assess the phosphorylation status of key proteins in the PI3K/AKT/mTOR and MAPK pathways. Key proteins to probe include p-mTOR (Ser2448), p-AKT (Ser473 and Thr308), p-S6K (Thr389), and p-4E-BP1 (Thr37/46).[1]
-
Gene Sequencing : Sequence the mTOR (specifically the FRB domain) and FKBP12 genes to identify potential mutations that could interfere with drug binding.[1][4]
-
Cell Viability and Proliferation Assays : Assays like MTT or MTS can quantify the level of resistance by determining the half-maximal inhibitory concentration (IC50).[12][13]
-
Autophagy Assays : Monitor the levels of LC3-II or the formation of GFP-LC3 puncta to determine if protective autophagy is induced upon Rapamycin treatment.[1]
Q3: What are the main strategies to overcome Rapamycin resistance?
A3: Strategies to circumvent Rapamycin resistance primarily focus on combination therapies and the use of next-generation mTOR inhibitors.
-
Combination Therapies :
-
PI3K Inhibitors : Co-treatment with PI3K inhibitors (e.g., LY294002) can counteract the feedback activation of the PI3K/AKT pathway.[1]
-
MAPK Inhibitors : Combining Rapamycin with MEK inhibitors (e.g., UO126) can block the parallel MAPK survival pathway.[6][14]
-
Autophagy Inhibitors : In cases where autophagy is protective, using inhibitors like 3-Methyladenine (3-MA) or Chloroquine can enhance Rapamycin's efficacy.[1]
-
-
Next-Generation mTOR Inhibitors :
-
Dual mTORC1/mTORC2 Inhibitors (TORKinibs) : Compounds like MLN0128 (INK128) are ATP-competitive inhibitors that target the kinase domain of mTOR, thereby inhibiting both mTORC1 and mTORC2.[1][15][16] This can overcome resistance caused by feedback AKT activation.[15]
-
Third-Generation Inhibitors : Bivalent inhibitors like RapaLink-1, which combine features of Rapamycin and a kinase inhibitor, have been developed to overcome resistance mutations in both the FRB and kinase domains of mTOR.[17][18][19]
-
Troubleshooting Guides
Problem 1: Persistent AKT Phosphorylation (Ser473) Despite Rapamycin Treatment
-
Cause : This is a classic sign of feedback activation of the PI3K/AKT pathway due to mTORC1 inhibition, often mediated by the Rapamycin-insensitive mTORC2 complex.[1][5][15]
-
Solution :
-
Strategy 1: Co-treatment with a PI3K Inhibitor.
-
Strategy 2: Utilize a Dual mTORC1/mTORC2 Inhibitor.
-
Problem 2: Incomplete Inhibition of 4E-BP1 Phosphorylation and Cap-Dependent Translation
-
Cause : Rapamycin is often less effective at inhibiting the phosphorylation of 4E-BP1 compared to S6K.[1][3] This allows for the continued translation of key proteins involved in cell proliferation and survival.
-
Solution :
-
Strategy: Treatment with a Dual mTORC1/mTORC2 Inhibitor. These inhibitors have been shown to more robustly inhibit 4E-BP1 phosphorylation.[15]
-
Problem 3: Increased Autophagy is Observed, but Cells Remain Viable
-
Cause : Rapamycin-induced autophagy may be acting as a pro-survival mechanism in your cancer cell line, allowing cells to cope with the metabolic stress induced by mTORC1 inhibition.[1][10]
-
Solution :
-
Strategy: Combination Treatment with an Autophagy Inhibitor.
-
Data Presentation
Table 1: Comparative IC50 Values of Rapamycin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference |
| Y79 | Retinoblastoma | 0.136 µmol/L | [12] |
| MCF-7 | Breast Cancer | ~4000 µg/mL (after 48h) | [12] |
| MDA-MB-468 | Breast Cancer | ~3000 µg/mL (after 48h) | [12] |
| Ca9-22 | Oral Cancer | ~15 µM | [13] |
Table 2: Efficacy of Combination Therapies in Overcoming Rapamycin Resistance
| Cell Line Model | Combination | Key Finding | Reference |
| BT474 RR (Acquired Resistance) | MLN0128 (mTORC1/2 inhibitor) | Significantly higher growth inhibition compared to Rapamycin alone in vivo. | [15] |
| Various Cancer Cell Lines | Rapamycin + UO126 (MEK inhibitor) | Enhanced anti-tumoral effect compared to single-agent treatment in vitro and in vivo. | [6] |
| Breast Cancer Cells | Rapamycin + Resveratrol (Autophagy inhibitor) | Prevented upregulation of autophagy and induced apoptosis. | [20] |
Mandatory Visualizations
Caption: Rapamycin-induced feedback activation of the PI3K/AKT pathway.
Caption: Logical workflow for troubleshooting Rapamycin resistance mechanisms.
Experimental Protocols
1. Western Blot Analysis of mTOR Pathway Phosphorylation
-
Objective : To determine the effect of Rapamycin on the phosphorylation status of key downstream targets of mTORC1 and mTORC2.
-
Methodology :
-
Cell Culture and Treatment : Culture your cancer cell line in appropriate media. Treat cells with Rapamycin at various concentrations and time points. Include a vehicle control (e.g., DMSO).[12] For combination studies, include arms for the second inhibitor alone and in combination with Rapamycin.[1]
-
Protein Extraction : Lyse cells in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors. Quantify total protein concentration using a BCA or similar assay.[21]
-
SDS-PAGE and Transfer : Denature protein lysates and load equal amounts (e.g., 20-40 µg) onto an SDS-polyacrylamide gel. Separate proteins via electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[16][21]
-
Immunoblotting : Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane overnight at 4°C with primary antibodies against phosphorylated and total proteins of interest (e.g., p-S6K (Thr389), S6K, p-4E-BP1 (Thr37/46), 4E-BP1, p-AKT (Ser473), AKT). Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.[16]
-
Detection : Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12][16]
-
Analysis : Quantify band intensities using densitometry software. A decrease in the ratio of phosphorylated to total protein indicates pathway inhibition.
-
2. Cell Proliferation Assay (MTT/MTS)
-
Objective : To assess the anti-proliferative effects of Rapamycin and determine the IC50 value.
-
Methodology :
-
Cell Seeding : Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[12]
-
Treatment : Add serial dilutions of Rapamycin (and a vehicle control) to the wells.
-
Incubation : Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.[12]
-
Reagent Addition : Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).
-
Measurement : If using MTT, add solubilization solution. Read the absorbance at the appropriate wavelength using a microplate reader.[12]
-
Analysis : Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the log concentration of Rapamycin to determine the IC50 value using non-linear regression analysis.
-
3. Autophagy Flux Assay (LC3-II Turnover)
-
Objective : To determine if Rapamycin induces a complete autophagic response (flux) or simply an accumulation of autophagosomes.
-
Methodology :
-
Cell Seeding and Treatment : Plate cells and treat with four conditions: 1) Vehicle, 2) Rapamycin, 3) Autophagy inhibitor (e.g., Chloroquine or Bafilomycin A1), and 4) Rapamycin + Autophagy inhibitor. The inhibitor is typically added in the last few hours of the Rapamycin treatment.
-
Protein Analysis : Lyse the cells and perform Western blotting as described in Protocol 1. Probe the membrane for LC3-I and LC3-II, as well as p62/SQSTM1.
-
Analysis : Autophagic flux is determined by comparing the amount of LC3-II between samples with and without the lysosomal inhibitor. A significant increase in LC3-II levels in the combination treatment (Group 4) compared to the inhibitor alone (Group 3) indicates a functional autophagic flux. A corresponding decrease in the p62 protein (which is degraded by autophagy) in the Rapamycin-treated group (Group 2) compared to the vehicle (Group 1) also supports autophagy induction.[12]
-
References
- 1. benchchem.com [benchchem.com]
- 2. academicworks.cuny.edu [academicworks.cuny.edu]
- 3. The physiology and pathophysiology of rapamycin resistance: Implications for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of resistance to rapamycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Inhibition of mTORC1 leads to MAPK pathway activation through a PI3K-dependent feedback loop in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapamycin suppresses the PI3K/AKT/mTOR signaling pathway by targeting SIRT1 in esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of PI3K-AKT-mTOR Pathway as a Pro-Survival Signaling and Resistance-Mediating Mechanism to Therapy of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Autophagy and multidrug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The combination of rapamycin and MAPK inhibitors enhances the growth inhibitory effect on Nara-H cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oncotarget.com [oncotarget.com]
- 16. benchchem.com [benchchem.com]
- 17. Overcoming mTOR Resistance Mutations with a New Generation mTOR Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. sciencedaily.com [sciencedaily.com]
- 20. The Combination of Rapamycin and Resveratrol Blocks Autophagy and Induces Apoptosis in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Best Practices for Long-term Rapamycin Treatment In Vitro
Welcome to the technical support center for long-term rapamycin (B549165) treatment in vitro. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, execution, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range for long-term rapamycin treatment in vitro?
A1: The optimal concentration of rapamycin is highly dependent on the cell type and the specific experimental goals. However, a general starting point for in vitro studies is to titrate concentrations from 0.1 nM to 100 nM.[1] The IC50 for mTOR inhibition is typically around 0.1 nM, but higher concentrations may be necessary depending on factors like cell resistance mechanisms and the serum content in the culture media.[1] It is crucial to perform dose-response and time-course experiments to determine the optimal concentration and duration for your specific cell line.[2][3] Some studies have reported using concentrations up to 200 nM with no toxicity in various cell types.[4]
Q2: How should I prepare and store rapamycin stock solutions?
A2: Rapamycin is highly soluble in DMSO (≥45.7 mg/mL) and ethanol (B145695) (≥58.9 mg/mL with ultrasonic treatment) but is insoluble in water.[1] For cell-based assays, it is recommended to prepare concentrated stock solutions in DMSO.[1] The lyophilized powder should be stored desiccated at -20°C.[1] Once dissolved, it is best to create single-use aliquots and store them at -20°C to avoid repeated freeze-thaw cycles, as rapamycin is sensitive to hydrolysis and oxidation.[1] Protect solutions from light.[5]
Q3: My rapamycin precipitated after I added it to the cell culture medium. What should I do?
A3: Precipitation is a common issue due to rapamycin's low solubility in aqueous solutions (approximately 2.6 µg/mL).[6] This often occurs when a concentrated DMSO stock is diluted into the culture medium. Here are some troubleshooting steps:
-
Pre-warm the medium: Warming the cell culture medium to 37°C before adding the rapamycin stock can improve solubility.[6]
-
Change the order of addition: Instead of adding the small volume of rapamycin stock to the large volume of medium, try adding the medium to the tube containing the rapamycin stock and vortexing immediately.[6][7]
-
Perform serial dilutions: For high dilutions, consider making intermediate dilutions in the cell culture medium to prevent a sudden change in solvent polarity.[5][6]
-
Brief sonication: This can help redissolve small precipitates, but be cautious of heat generation which could degrade the rapamycin.[6]
Q4: How often should I replace the medium containing rapamycin in a long-term experiment?
A4: Rapamycin is prone to degradation in aqueous environments like cell culture media.[6] Therefore, for long-term experiments, it is crucial to replace the medium with freshly prepared rapamycin at regular intervals. The exact frequency will depend on the metabolic rate of your cells and the duration of the experiment. A common practice is to replace the media every 2-3 days, ensuring a consistent effective concentration of rapamycin. Always prepare fresh working solutions immediately before use and do not store them.[5]
Q5: What are the key off-target effects to be aware of with long-term rapamycin treatment?
A5: While rapamycin is a specific inhibitor of mTORC1, long-term or high-dose treatment can also disrupt the mTORC2 complex.[8][9][10] Inhibition of mTORC2 can lead to undesirable side effects such as glucose intolerance and insulin (B600854) resistance.[11][12] To minimize mTORC2 inhibition, an intermittent or transient dosing strategy can be employed.[13][14]
Troubleshooting Guides
Issue 1: Inconsistent or No Observable Effect of Rapamycin
| Possible Cause | Solution |
| Rapamycin Degradation | Rapamycin is unstable in aqueous media.[6] Always prepare fresh working solutions immediately before use and protect them from light.[5] |
| Incorrect Stock Concentration | Verify the initial weighing of the solid rapamycin and the volume of solvent used to prepare the stock solution. |
| Precipitation in Culture | Micro-precipitates may not be visible. After preparing the final working solution, centrifuge it at high speed (e.g., 15,000 g) to check for a pellet.[5] If present, the supernatant will have a lower effective concentration. |
| Suboptimal Concentration or Time | Perform a dose-response (0.1 nM to 100 nM) and time-course (e.g., 24, 48, 72 hours) experiment to determine the optimal conditions for your cell line.[1][2][3] |
| Cell Line Insensitivity | Different cell lines exhibit varying sensitivity to rapamycin.[2] Confirm the rapamycin sensitivity of your cell line by checking literature or performing a cell viability assay (e.g., MTT). |
| High Solvent Concentration | High concentrations of DMSO can be toxic to cells.[2] Always include a vehicle control (cells treated with the same concentration of DMSO used in the highest rapamycin dose).[2] |
Issue 2: Difficulty Confirming mTOR Pathway Inhibition
| Possible Cause | Solution |
| Incorrect Readouts | The most reliable way to confirm mTORC1 inhibition is to measure the phosphorylation status of its downstream targets.[1] Use Western blotting to assess the phosphorylation of S6K1 (at Thr389) and 4E-BP1 (at Ser65).[1][15] A decrease in phosphorylation indicates successful inhibition. |
| Suboptimal Lysis Buffer | Ensure your lysis buffer contains protease and phosphatase inhibitors to preserve the phosphorylation state of your proteins of interest. |
| Insufficient Treatment Time | The effect of rapamycin on downstream targets can be rapid. A time course experiment (e.g., 30 min, 1h, 6h, 24h) can help identify the optimal time point for observing maximal inhibition.[7] |
| Low Basal mTOR Activity | If cells are serum-starved, basal mTOR activity might already be low, making it difficult to observe further inhibition by rapamycin.[7] Consider a brief re-feeding with serum or growth factors to establish a high mTOR activity baseline before treatment.[7] |
Issue 3: Ambiguous Cellular Senescence Results
| Possible Cause | Solution |
| Using a Single Senescence Marker | Cellular senescence is a complex phenotype. It is best to use a combination of markers for a robust assessment.[16][17] |
| Misinterpretation of Beta-Gal Staining | Senescence-associated β-galactosidase (SA-β-gal) staining can also be positive in quiescent cells.[16][17] Corroborate with other markers. |
| Confounding Cytostatic Effects | Rapamycin itself inhibits proliferation, which can complicate the interpretation of replicative senescence models.[16][17] |
| Inappropriate Markers | Key molecular markers of senescence include increased expression of p16 and p21 (cell cycle arrest), and the presence of a senescence-associated secretory phenotype (SASP).[16][17][18] Rapamycin has been shown to decrease these markers.[16][17][18] |
Data Presentation
Table 1: Rapamycin Solubility and Stability
| Solvent | Solubility | Storage Temperature | Stability |
| DMSO | ≥45.7 mg/mL[1] | -20°C | Stable for at least 6 months[6] |
| Ethanol | ≥58.9 mg/mL (with sonication)[1] | -20°C | Stable for at least 1 month[6] |
| Methanol | - | 2-8°C | No decomposition observed for one week[6] |
| Aqueous Solution | Very low (~2.6 µg/mL)[6] | 37°C | Prone to rapid degradation[6] |
Table 2: Recommended In Vitro Concentration Ranges for Rapamycin
| Cell Type | Concentration Range | IC50 | Reference |
| General in vitro studies | 0.1 nM - 100 nM | ~0.1 nM (for mTOR inhibition) | [1] |
| Human Venous Malformation Endothelial Cells | 10 - 1,000 ng/mL | Concentration-dependent | [3] |
| Y79 Retinoblastoma Cells | - | 0.136 µmol/L | [2] |
| MCF-7 Breast Cancer Cells | - | ~4000 µg/mL (48h) | [2] |
| MDA-MB-468 Breast Cancer Cells | - | ~3000 µg/mL (48h) | [2] |
| Human Gingival Carcinoma (Ca9-22) | 10 µM - 20 µM | ~15 µM | [19] |
Experimental Protocols
Protocol 1: Western Blot for Assessing mTORC1 Inhibition
-
Cell Seeding and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with various concentrations of rapamycin (and a vehicle control) for the predetermined duration.
-
Protein Extraction: Lyse the cells in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.[14] Quantify total protein concentration using a standard method (e.g., BCA assay).[2]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 30 µg) per lane on an SDS-PAGE gel.[20] Transfer the separated proteins to a PVDF or nitrocellulose membrane.[20]
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies against phospho-S6K1 (Thr389), total S6K1, phospho-4E-BP1 (Ser65), and total 4E-BP1. A loading control (e.g., β-actin or GAPDH) should also be used.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[14] Visualize the protein bands using an ECL substrate and a digital imaging system.[14]
-
Analysis: Quantify the band intensities. Normalize the abundance of the phosphorylated proteins to their respective total protein levels to determine the extent of mTORC1 inhibition.[14]
Protocol 2: Senescence-Associated β-Galactosidase (SA-β-gal) Staining
-
Cell Culture: Culture cells under long-term rapamycin treatment conditions.
-
Fixation: Wash the cells with PBS and fix them with a formaldehyde/glutaraldehyde solution.
-
Staining: Wash the cells again and incubate them overnight at 37°C (without CO2) in a freshly prepared staining solution containing X-gal.
-
Visualization: Observe the cells under a microscope for the development of a blue color, which indicates β-galactosidase activity.
-
Quantification: Count the number of blue-stained (senescent) cells and the total number of cells in several fields of view to determine the percentage of senescent cells.
Mandatory Visualizations
Caption: Simplified mTOR signaling pathway showing rapamycin's primary inhibition of mTORC1.
Caption: General experimental workflow for long-term in vitro rapamycin treatment.
Caption: Logical workflow for troubleshooting inconsistent rapamycin experiment results.
References
- 1. rapamycin.us [rapamycin.us]
- 2. benchchem.com [benchchem.com]
- 3. Concentration-dependent effects of rapamycin on proliferation, migration and apoptosis of endothelial cells in human venous malformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI - Rapalogs and mTOR inhibitors as anti-aging therapeutics [jci.org]
- 10. Intermittent Administration of Rapamycin Extends the Life Span of Female C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gethealthspan.com [gethealthspan.com]
- 12. Frontiers | Rapamycin for longevity: the pros, the cons, and future perspectives [frontiersin.org]
- 13. Next Generation Strategies for Geroprotection via mTORC1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell senescence, rapamycin and hyperfunction theory of aging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]
- 20. Reduced mammalian target of rapamycin activity facilitates mitochondrial retrograde signaling and increases life span in normal human fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Rapamycin & Solvent Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling for solvent effects when using Rapamycin. Below are troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments, ensuring the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the recommended solvents for dissolving Rapamycin?
A: Rapamycin is highly lipophilic with very low aqueous solubility (approximately 2.6 µg/mL).[1][2] For creating concentrated stock solutions, Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are the most commonly used solvents due to Rapamycin's high solubility in them.[1]
Q2: Why is a vehicle control essential when using Rapamycin?
A: The solvent used to dissolve Rapamycin, most commonly DMSO, can exert its own biological effects. Studies have shown that DMSO can activate the Akt/mTOR signaling pathway, which may influence cell proliferation and other cellular processes.[3] Therefore, a vehicle control group—treating cells or animals with the same final concentration of the solvent used in the experimental group—is critical to distinguish the effects of Rapamycin from any potential solvent-induced artifacts.[4][5][6]
Q3: What are the known effects of DMSO on the mTOR pathway?
A: DMSO has been shown to activate the Akt/mTORC1 pathway, which can promote fibroblast proliferation.[3] The concentration of DMSO is a key factor; for instance, low concentrations (e.g., 5 mM) have been observed to promote cell proliferation and migration via the Akt/mTOR pathway, while higher concentrations (e.g., 20 mM) may have inhibitory effects.[3] Given that Rapamycin's primary target is the mTOR pathway, failing to control for DMSO's effects can lead to misinterpretation of experimental outcomes.[7][8]
Q4: My Rapamycin precipitated after I diluted the stock solution into my aqueous cell culture medium. What went wrong and how can I fix it?
A: Precipitation is a frequent issue due to Rapamycin's poor water solubility.[1] When a concentrated DMSO stock is rapidly diluted into an aqueous buffer, the sudden change in solvent polarity causes the drug to fall out of solution.
Troubleshooting Steps:
-
Pre-warm the Medium: Warming your aqueous buffer or cell culture medium to 37°C can improve solubility.[1][9]
-
Reverse Pipetting: Instead of adding the small volume of Rapamycin stock to the large volume of medium, try adding the medium to the tube containing the Rapamycin stock and vortex immediately to facilitate rapid mixing.[1][9]
-
Serial Dilutions: Perform serial dilutions in your final experimental medium. This gradual reduction in solvent concentration can help keep the drug in solution.[1][9]
-
Sonication: Brief sonication can help redissolve small precipitates. Use caution, as prolonged sonication can generate heat and potentially degrade Rapamycin.[1]
-
Final Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is as low as possible and typically does not exceed 0.1-0.5% in the final culture volume.
Q5: How should I properly prepare and store my Rapamycin stock solutions?
A: Proper preparation and storage are vital for experimental consistency. For a DMSO stock solution, dissolving Rapamycin to a concentration of 10-25 mg/mL is common. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C.[1][6] Under these conditions, a DMSO stock is stable for at least six months.[1]
Data Presentation
Table 1: Solubility of Rapamycin in Common Solvents
| Solvent | Solubility | Reference(s) |
| DMSO | ≥ 25 mg/mL | [2] |
| Ethanol | ~25 mg/mL | |
| Methanol | ~25 mg/mL | |
| Chloroform | ~5 mg/mL | |
| Water | ~2.6 µg/mL | [1][2] |
| Acetone | Soluble |
Table 2: Stability and Storage of Rapamycin Solutions
| Solvent/Condition | Temperature | Stability | Reference(s) |
| DMSO | -20°C | Stable for at least 6 months | [1] |
| Ethanol | -20°C | Stable for at least 1 month | [1] |
| Methanol | 2-8°C | No decomposition observed for one week | |
| Aqueous Solution | 37°C | Prone to rapid degradation | [1] |
Experimental Protocols
Protocol 1: Preparation of Rapamycin Stock Solution (10 mM in DMSO)
-
Calculate Mass: The molecular weight of Rapamycin is 914.2 g/mol . To prepare a 10 mM stock solution, you will need 9.14 mg of Rapamycin per 1 mL of DMSO.
-
Weigh Rapamycin: Carefully weigh the required amount of Rapamycin powder in a sterile microcentrifuge tube.
-
Add Solvent: Add the calculated volume of high-purity, sterile DMSO to the tube.
-
Dissolve: Vortex the solution thoroughly until the Rapamycin is completely dissolved. Gentle warming to 37°C can aid dissolution.
-
Aliquot and Store: Aliquot the stock solution into sterile, single-use tubes. Store them at -20°C, protected from light.
Protocol 2: Preparation of Working Solution and Vehicle Control (In Vitro)
This protocol is for preparing a final concentration of 200 nM Rapamycin with a final DMSO concentration of 0.1%.
-
Prepare Intermediate Dilution: Thaw a single aliquot of your 10 mM Rapamycin stock solution. Prepare an intermediate dilution by adding 1 µL of the 10 mM stock to 999 µL of sterile cell culture medium. This results in a 10 µM intermediate solution. Vortex gently.
-
Prepare Final Working Solution: Add 20 µL of the 10 µM intermediate solution to 980 µL of cell culture medium in your culture plate well (for a final volume of 1 mL). This yields a final Rapamycin concentration of 200 nM. The final DMSO concentration will be negligible.
-
Prepare Vehicle Control: To create a vehicle control that matches the solvent concentration at every dilution step, prepare a "mock" stock solution of 100% DMSO.
-
Vehicle Intermediate Dilution: Add 1 µL of 100% DMSO to 999 µL of sterile cell culture medium.
-
Final Vehicle Control: Add 20 µL of the vehicle intermediate dilution to 980 µL of cell culture medium in your control wells. This ensures the final DMSO concentration matches the Rapamycin-treated wells.[5]
Visualizations
Caption: Simplified mTOR signaling pathway showing Rapamycin's inhibition of mTORC1.
Caption: Experimental workflow for using Rapamycin with appropriate vehicle controls.
Caption: Troubleshooting flowchart for experiments involving Rapamycin.
References
- 1. benchchem.com [benchchem.com]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. researchgate.net [researchgate.net]
- 4. rapamycin.us [rapamycin.us]
- 5. mTOR Inhibition via Rapamycin Treatment Partially Reverts the Deficit in Energy Metabolism Caused by FH Loss in RPE Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Autophagy Activation by Rapamycin Reduces Severity of Experimental Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Translational Control via the Mammalian Target of Rapamycin Pathway Is Critical for the Formation and Stability of Long-Term Fear Memory in Amygdala Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Validating mTOR Pathway Inhibition by Rapamycin: A Comparative Guide
The mammalian target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that serves as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] Its dysregulation is implicated in numerous diseases, including cancer and diabetes, making it a prime therapeutic target.[3][4] Rapamycin was the first identified inhibitor of mTOR and has been crucial in understanding the pathway's functions.[4][5] This guide provides an objective comparison of methodologies to validate the inhibitory action of Rapamycin on the mTOR pathway, supported by experimental data and protocols for researchers, scientists, and drug development professionals.
The mTOR Signaling Pathway and Rapamycin's Mechanism of Action
mTOR functions as the catalytic core of two distinct protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][6][7] These complexes are regulated by various upstream signals, including growth factors, nutrients, and cellular energy levels.[1][8]
-
mTORC1 , composed of mTOR, Raptor, and mLST8, is sensitive to Rapamycin.[3][9] It controls processes like protein synthesis and autophagy by phosphorylating key substrates such as S6 Kinase 1 (S6K1) and eIF4E-binding protein 1 (4E-BP1).[8][10]
-
mTORC2 , containing mTOR, Rictor, mSIN1, and mLST8, is generally considered insensitive to acute Rapamycin treatment.[3][6] It regulates cell survival and cytoskeleton organization, partly by phosphorylating Akt.[6][10]
Rapamycin inhibits mTORC1 allosterically. It first binds to the intracellular receptor FKBP12, and this complex then interacts with the FKBP12-Rapamycin Binding (FRB) domain of mTOR, preventing it from associating with its substrates.[1][6]
Key Experiments for Validating Rapamycin's Efficacy
Validating the inhibition of the mTOR pathway by Rapamycin typically involves a combination of techniques to assess downstream signaling, cellular processes, and phenotypic outcomes.
Western Blot Analysis of mTORC1 Substrate Phosphorylation
This is the most direct method to confirm mTORC1 inhibition. A decrease in the phosphorylation of mTORC1 substrates S6K1 (at Thr389) and 4E-BP1 (at Thr37/46) is a hallmark of Rapamycin's activity.[11]
Table 1: Expected Outcome of Western Blot Analysis after Rapamycin Treatment
| Target Protein | Expected Change with Rapamycin | Function |
| Phospho-S6K1 (Thr389) | Significant Decrease | Marker of mTORC1 activity, regulates protein synthesis.[10] |
| Total S6K1 | No significant change | Loading control to show changes are in phosphorylation status. |
| Phospho-4E-BP1 (Thr37/46) | Significant Decrease | Marker of mTORC1 activity, regulates translation initiation.[10] |
| Total 4E-BP1 | No significant change | Loading control. |
| Phospho-Akt (Ser473) | No change or slight increase | Marker of mTORC2 activity; generally insensitive to acute Rapamycin treatment.[10] |
| Total Akt | No significant change | Loading control. |
Cell Proliferation Assays
Since mTORC1 is a key regulator of cell growth and proliferation, its inhibition by Rapamycin leads to cytostatic effects.[1][8] Assays like MTT, MTS, or BrdU incorporation are used to quantify this anti-proliferative effect.[12][13][14]
Table 2: Sample IC50 Values for Rapamycin in Cancer Cell Lines
| Cell Line | Cancer Type | Rapamycin IC50 (nM) | Reference |
| Ca9-22 | Oral Carcinoma | ~20 µM (for 24h) | [13] |
| SK-N-SH | Neuroblastoma | ~20 µM (for 24h) | [15] |
| PEL Cell Lines | Primary Effusion Lymphoma | ~50 nM (for 96h) | [16] |
| MOLT-4 | T-cell Leukemia | ~2.5 µM (for 48h) | [14] |
| Note: IC50 values are highly dependent on the cell line and experimental conditions (e.g., incubation time). |
Autophagy Analysis
mTORC1 negatively regulates autophagy.[7] Inhibition of mTORC1 by Rapamycin induces autophagy, which can be validated by monitoring autophagy markers.[15][17] The most common method is to measure the conversion of LC3-I to LC3-II and the degradation of p62/SQSTM1 via Western Blot.[18]
Table 3: Expected Changes in Autophagy Markers after Rapamycin Treatment
| Marker | Expected Change with Rapamycin | Significance |
| LC3-II / LC3-I Ratio | Increase | LC3-II is recruited to autophagosome membranes; an increased ratio indicates autophagosome formation.[17] |
| p62 / SQSTM1 | Decrease | p62 is a cargo receptor that is degraded during autophagy; its reduction indicates autophagic flux.[18] |
| Beclin-1 | Increase | A key protein involved in the initiation of autophagy.[15][19] |
Comparison with Alternative mTOR Inhibitors
Rapamycin and its analogs (rapalogs) were the first generation of mTOR inhibitors. Newer generations offer different mechanisms and target specificities.[4][6]
References
- 1. mTOR - Wikipedia [en.wikipedia.org]
- 2. novapublishers.com [novapublishers.com]
- 3. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Experimental Approaches in Delineating mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Rapamycin and mTOR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]
- 14. Inhibition of Human T-Cell Proliferation by Mammalian Target of Rapamycin (mTOR) Antagonists Requires Noncoding RNA Growth-Arrest-Specific Transcript 5 (GAS5) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rapamycin inhibits proliferation and induces autophagy in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Autophagy Activation by Rapamycin Reduces Severity of Experimental Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Rapamycin treatment increases survival, autophagy biomarkers and expression of the anti‐aging klotho protein in elderly mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Reddit - The heart of the internet [reddit.com]
Rapamycin vs. Everolimus: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
Rapamycin (B549165) (also known as Sirolimus) and its derivative, Everolimus (B549166), are pivotal inhibitors of the mammalian target of rapamycin (mTOR), a crucial kinase in cellular regulation. While structurally similar, their distinct pharmacokinetic and pharmacodynamic profiles lead to significant differences in efficacy and clinical applications, ranging from oncology to organ transplantation. This guide provides an objective comparison of their performance, supported by experimental data, to inform research and drug development.
Mechanism of Action: Targeting the mTOR Pathway
Both Rapamycin and Everolimus are allosteric inhibitors of mTOR Complex 1 (mTORC1). They achieve this by first forming a complex with the intracellular protein FKBP-12. This drug-protein complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, preventing the association of Raptor with mTORC1 and thereby inhibiting its downstream signaling, which is critical for cell growth, proliferation, and metabolism.
While both drugs primarily target mTORC1, Everolimus is reported to be a more potent inhibitor of mTOR Complex 2 (mTORC2) than Sirolimus, especially at clinically relevant concentrations.[1] Prolonged treatment with Rapamycin can also lead to the disruption of mTORC2 assembly and function.[2] The differential impact on mTORC2, which is involved in cell survival and metabolism, contributes to the distinct therapeutic profiles of these two compounds.
Pharmacokinetic Properties
Key differences in the pharmacokinetic profiles of Rapamycin and Everolimus, such as bioavailability and half-life, significantly influence their clinical use and dosing regimens.[1][3][4]
| Parameter | Rapamycin (Sirolimus) | Everolimus | Reference |
| Oral Bioavailability | ~14% | ~16% (more favorable) | [5] |
| Terminal Half-life | 62-82 hours | ~30 hours | [3][4] |
| Time to Peak Concentration | 1-2 hours | 1-2 hours | [5] |
Comparative Efficacy: Clinical and Preclinical Data
Direct head-to-head clinical trials comparing Rapamycin and Everolimus are limited in some areas. However, existing studies and meta-analyses provide valuable insights into their relative efficacy in different therapeutic contexts.
Organ Transplantation
In kidney transplant recipients, both drugs are used to prevent organ rejection. A network meta-analysis of randomized controlled trials suggested that a combination of Sirolimus and a calcineurin inhibitor (CNI) showed the strongest effect in reducing the risk of malignancies post-transplantation compared to a standard CNI regimen.[6] However, another study noted that mTOR treatment was discontinued (B1498344) in significantly more sirolimus than everolimus patients.[1]
| Study Type | Indication | Key Finding | Reference |
| Network Meta-analysis | Kidney Transplant | Sirolimus + CNI showed the most significant reduction in post-transplant malignancies (RR 0.23). | [6] |
| Retrospective Study | Kidney Transplant | Higher rate of discontinuation with Sirolimus compared to Everolimus. | [1] |
Oncology
Both drugs have been evaluated in various cancers. In advanced renal cell carcinoma (RCC), Everolimus is an approved therapy. One study highlighted that in patients who progressed after VEGFR-targeted therapy, the median progression-free survival (PFS) with cabozantinib (B823) was significantly higher than with everolimus (7.4 vs. 3.8 months).[7] In a phase II trial for recurrent or metastatic head and neck squamous cell carcinoma, everolimus monotherapy showed limited activity.[8]
| Cancer Type | Comparison/Context | Key Finding | Reference |
| Advanced Renal Cell Carcinoma | Everolimus vs. Cabozantinib (post-VEGFR therapy) | Median PFS: 3.8 months (Everolimus) vs. 7.4 months (Cabozantinib). | [7] |
| Advanced Renal Cell Carcinoma | Everolimus vs. Nivolumab (previously treated) | Median Overall Survival: 19.6 months (Everolimus) vs. 25.0 months (Nivolumab). | [7] |
| Advanced Breast Cancer (HR+, HER2-) | Everolimus + Exemestane vs. Placebo + Exemestane | Median PFS: 10.6 months (Everolimus arm) vs. 4.1 months (Placebo arm). | [7] |
| Pancreatic Neuroendocrine Tumors | Everolimus vs. Placebo | Median PFS: 11.0 months (Everolimus) vs. 4.6 months (Placebo). | [7] |
Cardiology (Drug-Eluting Stents)
In the context of coronary artery disease, drug-eluting stents are a common intervention. A meta-analysis of randomized controlled trials in diabetic patients demonstrated that Everolimus-eluting stents (EES) had significant advantages over Sirolimus-eluting stents (SES).
| Outcome | EES vs. SES in Diabetic Patients | Reference |
| Target Lesion Revascularization (TLR) | EES showed a lower rate (p=0.04) | |
| All-cause Mortality | EES showed a reduction (RR = 0.71) | |
| Stent Thrombosis (ST) | EES showed a reduction (RR = 0.53) |
Experimental Protocols
To facilitate the replication and further investigation of the findings presented, detailed protocols for key experiments are provided below.
In Vitro mTOR Kinase Assay
This assay directly measures the enzymatic activity of mTORC1 and its inhibition by compounds like Rapamycin and Everolimus.
Materials:
-
HEK293T cells
-
Lysis buffer (e.g., CHAPS-based)
-
Antibody against a component of the mTORC1 complex (e.g., Raptor)
-
Protein A/G agarose (B213101) beads
-
mTOR kinase assay buffer
-
Recombinant GST-4E-BP1 or GST-S6K1 (as substrate)
-
ATP
-
Rapamycin or Everolimus
Protocol:
-
Immunoprecipitation of mTORC1:
-
Lyse HEK293T cells in CHAPS-based lysis buffer.
-
Incubate the lysate with an anti-Raptor antibody and protein A/G beads to immunoprecipitate the mTORC1 complex.
-
Wash the immunoprecipitates extensively.
-
-
Kinase Reaction:
-
Resuspend the immunoprecipitated mTORC1 in kinase assay buffer.
-
Add the test inhibitor (Rapamycin or Everolimus) at various concentrations and incubate.
-
Initiate the kinase reaction by adding ATP and the substrate (e.g., GST-4E-BP1).
-
Incubate at 30°C for 30-60 minutes.
-
-
Detection of Phosphorylation:
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Detect the phosphorylation of the substrate using a phospho-specific antibody (e.g., anti-phospho-4E-BP1 Thr37/46).
-
Quantify the signal to determine the IC50 value.
-
Western Blotting for mTOR Pathway Analysis
This method is used to assess the in-cell activity of mTOR inhibitors by measuring the phosphorylation status of downstream targets.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Rapamycin or Everolimus
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE equipment
-
PVDF or nitrocellulose membrane
-
Blocking solution (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies (e.g., phospho-S6K1, total S6K1, phospho-4E-BP1, total 4E-BP1, phospho-Akt Ser473, total Akt, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells and allow them to adhere.
-
Treat cells with a range of concentrations of Rapamycin or Everolimus for the desired time.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of mTORC1 and mTORC2 targets.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Visualize the protein bands using an ECL substrate.
-
Quantify the band intensities to determine the relative phosphorylation levels.
-
References
- 1. Everolimus and Sirolimus in Transplantation-Related but Different - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapamycin and mTOR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Everolimus instead of Sirolimus / Rapamycin? Anyone else trying? - Rapamycin Longevity News [rapamycin.news]
- 4. Phase I pharmacokinetic and pharmacodynamic study of the oral mammalian target of rapamycin inhibitor everolimus in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 8. A meta-analysis of everolimus-eluting stents versus sirolimus-eluting stents and paclitaxel-eluting stents in diabetic patients - PMC [pmc.ncbi.nlm.nih.gov]
Rapamycin vs. Other mTOR Inhibitors: A Comparative Analysis for Researchers
A detailed guide for scientists and drug development professionals on the comparative efficacy, mechanisms, and experimental evaluation of first and second-generation mTOR inhibitors.
The mammalian target of rapamycin (B549165) (mTOR) is a crucial serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] Its pivotal role in cellular processes has established it as a significant therapeutic target, particularly in oncology.[1] This guide provides a comprehensive comparison of Rapamycin (also known as Sirolimus) and its analogs (rapalogs) with the newer generation of mTOR inhibitors, supported by experimental data and detailed methodologies to inform preclinical research and drug development.
Mechanism of Action: A Tale of Two Generations
The primary distinction between different mTOR inhibitors lies in their mechanism of action and their target specificity within the mTOR signaling pathway. The mTOR protein is a core component of two distinct multi-protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[3][4]
First-Generation mTOR Inhibitors (Rapalogs): This class includes Rapamycin and its analogs such as Everolimus, Temsirolimus, and Zotarolimus.[1][5] These are allosteric inhibitors that specifically target mTORC1.[1] They function by first forming a complex with the intracellular protein FKBP12.[5] This drug-protein complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the inhibition of mTORC1 signaling.[6][7] However, a significant limitation of rapalogs is their incomplete inhibition of mTORC1 and the activation of a negative feedback loop that can lead to the activation of the PI3K/Akt pathway, a key cell survival pathway.[1][8]
Second-Generation mTOR Inhibitors: To overcome the limitations of rapalogs, a new class of ATP-competitive mTOR kinase inhibitors was developed.[1] These inhibitors, which include compounds like Torin-1, Torin-2, Sapanisertib (INK128/MLN0128), and OSI-027, directly target the ATP-binding site of the mTOR kinase domain.[9][10] This mechanism allows for the inhibition of both mTORC1 and mTORC2, providing a more comprehensive blockade of mTOR signaling and potentially overcoming the resistance mechanisms associated with rapalogs.[4][11]
The mTOR Signaling Pathway
The following diagram illustrates the central role of mTORC1 and mTORC2 in cell signaling and the points of intervention for first and second-generation inhibitors.
Caption: The mTOR signaling pathway, highlighting the distinct targets of first and second-generation inhibitors.
Comparative Performance: Quantitative Data
The efficacy of mTOR inhibitors can be quantified by their half-maximal inhibitory concentrations (IC50). The following tables summarize the comparative IC50 values and preclinical efficacy of representative first and second-generation mTOR inhibitors.
Table 1: Comparative IC50 Values of mTOR Inhibitors
| Inhibitor | Generation | Target(s) | Typical IC50 (in vitro kinase assay) | Cell-Based IC50 (e.g., p-S6K inhibition) |
| Rapamycin (Sirolimus) | First | mTORC1 (allosteric) | Not applicable (not a direct kinase inhibitor) | ~0.1-1 nM[12] |
| Everolimus (RAD001) | First | mTORC1 (allosteric) | Not applicable | Similar to Rapamycin |
| Temsirolimus (CCI-779) | First | mTORC1 (allosteric) | Not applicable | Similar to Rapamycin |
| Torin-1 | Second | mTOR (ATP-competitive) | ~2-10 nM | ~5-20 nM |
| Torin-2 | Second | mTOR (ATP-competitive) | ~0.25 nM | ~1-5 nM[13] |
| Sapanisertib (MLN0128) | Second | mTOR (ATP-competitive) | ~1 nM[10] | ~10-50 nM |
| OSI-027 | Second | mTOR (ATP-competitive) | ~22 nM | ~50-100 nM |
Note: IC50 values can vary depending on the cell line and assay conditions.
Table 2: Summary of Preclinical Efficacy
| Inhibitor | Cancer Model | Endpoint | Key Finding | Reference |
| Rapamycin | Prostate Cancer (PC3) | Proliferation | Similar anti-proliferative potency to Temsirolimus. | [14] |
| Everolimus | Hepatocellular Carcinoma (SK-HEP1) | Cytotoxicity | ~80-85% growth inhibition at 20µM. | [14] |
| Temsirolimus | Hepatocellular Carcinoma (SK-HEP1) | Cytotoxicity | ~55-60% growth inhibition at 20µM. | [14] |
| Torin-2 | Neuroblastoma | Cell Viability | More potent than Rapamycin in reducing cell viability and inducing apoptosis. | [13] |
| Sapanisertib | Pediatric Low-Grade Glioma | Proliferation & Migration | More effective than Rapamycin at reducing cell proliferation. | [4] |
| OSI-027 | Colon Cancer Xenografts | Tumor Growth | Superior efficacy compared to Rapamycin, inhibiting both sensitive and insensitive cell lines. | [4] |
Experimental Protocols
To facilitate the replication and validation of findings, this section provides detailed methodologies for key experiments used in the comparative analysis of mTOR inhibitors.
In Vitro mTOR Kinase Assay
This assay directly measures the ability of a compound to inhibit the kinase activity of mTOR.
Protocol:
-
Immunoprecipitation of mTORC1/mTORC2:
-
Lyse cells (e.g., HEK293T) in a CHAPS-based lysis buffer.
-
Incubate the lysate with an antibody against a component of the mTOR complex (e.g., Raptor for mTORC1, Rictor for mTORC2) and protein A/G beads to immunoprecipitate the complex.[4]
-
Wash the immunoprecipitates extensively to remove non-specific binding.[4]
-
-
Kinase Reaction:
-
Resuspend the immunoprecipitated mTOR complex in a kinase assay buffer.
-
Add the test inhibitor at various concentrations and incubate.[4]
-
Initiate the kinase reaction by adding a substrate (e.g., recombinant 4E-BP1) and ATP.
-
-
Detection and Analysis:
Caption: Workflow for an in vitro mTOR kinase assay.
Western Blotting for Downstream mTOR Targets
This method assesses the in-cell activity of mTOR inhibitors by measuring the phosphorylation status of downstream targets.
Protocol:
-
Cell Treatment and Lysis:
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.[4]
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated and total forms of mTORC1 targets (e.g., p-S6K1, p-4E-BP1) and mTORC2 targets (e.g., p-Akt Ser473).[4]
-
-
Detection and Analysis:
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding and Treatment:
-
MTT Incubation:
-
After the desired treatment period, add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
-
Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.[4]
-
Conclusion
Second-generation mTOR inhibitors demonstrate a clear mechanistic advantage over first-generation rapalogs by inhibiting both mTORC1 and mTORC2.[4] This dual inhibition leads to a more comprehensive blockade of the mTOR pathway and has shown superior preclinical efficacy in various cancer models, particularly those with activated PI3K/Akt signaling.[4] However, the translation of this enhanced preclinical activity into superior clinical outcomes has been met with mixed results, often due to a less favorable toxicity profile.[4] The choice between Rapamycin and other mTOR inhibitors for research and clinical development will depend on the specific context, including the cancer type, the presence of specific biomarkers, and the desired therapeutic window. The experimental protocols outlined in this guide provide a robust framework for the continued comparative evaluation of these important therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. benchchem.com [benchchem.com]
- 5. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 6. mTOR - Wikipedia [en.wikipedia.org]
- 7. JCI - Rapalogs and mTOR inhibitors as anti-aging therapeutics [jci.org]
- 8. Rapamycin: one drug, many effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Considering Pan-mTOR Inhibitors as Alternatives to Rapamycin – Fight Aging! [fightaging.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Rapamycin and mTOR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparing mTOR inhibitor Rapamycin with Torin-2 within the RIST molecular-targeted regimen in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Unraveling mTOR Inhibition: A Comparative Guide to Rapamycin and Genetic Models
For researchers, scientists, and drug development professionals, understanding the nuances of inhibiting the mechanistic target of rapamycin (B549165) (mTOR) pathway is critical for advancing fields from cancer biology to aging research. This guide provides a comprehensive cross-validation of the pharmacological effects of Rapamycin with the precision of genetic models of mTOR inhibition, offering a clear comparison of their performance supported by experimental data.
The mTOR kinase is a central regulator of cell growth, proliferation, and metabolism, operating through two distinct complexes: mTORC1 and mTORC2. While Rapamycin is a widely used mTOR inhibitor, its effects can differ significantly from genetic approaches that allow for the specific and sustained inhibition of either mTORC1 or mTORC2. This guide delves into these differences, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways to inform experimental design and data interpretation.
Molecular and Phenotypic Comparisons: Rapamycin vs. Genetic Inhibition
The choice between using Rapamycin and a genetic model for mTOR inhibition depends on the specific biological question. Rapamycin, an allosteric inhibitor, primarily targets mTORC1, though chronic treatment has been shown to also disrupt mTORC2 assembly and signaling.[1][2][3] In contrast, genetic models, such as the knockout of key components like Raptor (for mTORC1) or Rictor (for mTORC2), offer more specific and sustained inhibition of each complex.[4][5][6][7]
Quantitative Comparison of Downstream Signaling
The differential effects of Rapamycin and genetic mTORC1 inhibition can be quantified by examining the phosphorylation status of downstream effector proteins. While both approaches decrease the phosphorylation of S6 Kinase (S6K), a key mTORC1 substrate, the extent of inhibition and the impact on other mTORC1-regulated pathways can vary.
| Downstream Target | Rapamycin Treatment (Acute) | Genetic mTORC1 Inhibition (e.g., Raptor KO) | Key Findings |
| p-S6K (Thr389) | Partial to complete inhibition | Complete inhibition | Genetic models often achieve a more complete and sustained inhibition of S6K1 phosphorylation compared to acute Rapamycin treatment.[5][8] |
| p-4E-BP1 (Thr37/46) | Incomplete inhibition (Rapamycin-resistant sites) | Complete inhibition | Rapamycin is a less effective inhibitor of 4E-BP1 phosphorylation at certain sites compared to genetic mTORC1 ablation or ATP-competitive mTOR inhibitors.[8][9][10] |
| p-Akt (Ser473) (mTORC2 substrate) | No acute inhibition; potential for feedback activation or inhibition with chronic use | No direct effect | Acute Rapamycin treatment does not inhibit mTORC2, and can even lead to Akt activation through feedback loops. Chronic treatment, however, can inhibit mTORC2 in a cell-type-specific manner.[4][5][11] Genetic knockout of Raptor specifically targets mTORC1 without directly affecting mTORC2 signaling. |
Phenotypic Comparison: Lifespan and Metabolism
The differences in molecular signaling translate to distinct phenotypic outcomes, particularly in the context of aging and metabolism.
| Phenotype | Rapamycin Treatment | Genetic mTOR Inhibition | Key Findings |
| Lifespan Extension | Extends median and maximal lifespan in mice, even when started late in life.[12] | Genetic reduction of mTOR expression can lead to a greater lifespan extension (approx. 20%) compared to Rapamycin treatment initiated in middle age.[13][14] | Genetic models suggest that the degree of lifespan extension may be greater with sustained, lifelong mTOR inhibition compared to pharmacological intervention in adulthood. |
| Glucose Metabolism | Chronic treatment can induce glucose intolerance and insulin (B600854) resistance, likely due to off-target inhibition of mTORC2.[15] | Genetic inhibition of mTORC1 (e.g., Raptor knockout) can improve insulin sensitivity, while mTORC2 inhibition (e.g., Rictor knockout) in specific tissues can impair glucose homeostasis.[4][2] | Genetic models are crucial for dissecting the opposing roles of mTORC1 and mTORC2 in regulating glucose metabolism, a distinction often blurred with chronic Rapamycin use. |
| Protein Synthesis | Substantially inhibits the synthesis of a subset of proteins, particularly those with 5' terminal oligopyrimidine (TOP) motifs.[16] | Genetic inhibition of mTORC1 leads to a more profound and widespread reduction in protein synthesis.[16] | Genetic models reveal a broader role for mTORC1 in regulating global protein synthesis than is apparent with Rapamycin treatment alone. |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions within the mTOR pathway and the experimental approaches used to study them, the following diagrams are provided.
Caption: The mTOR signaling network, highlighting mTORC1 and mTORC2 complexes and the primary inhibitory point of Rapamycin.
Caption: A generalized experimental workflow for comparing the effects of Rapamycin and genetic mTOR inhibition.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are foundational protocols for key experiments cited in the comparison of Rapamycin and genetic models of mTOR inhibition.
Western Blot Analysis of mTOR Pathway Activation
This protocol outlines the steps for assessing the phosphorylation status of key mTOR pathway proteins.
1. Cell Lysis and Protein Extraction:
-
Culture cells to 70-80% confluency and treat with Rapamycin or utilize cells from genetic knockout models.
-
Wash cells with ice-old PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, transfer to a microcentrifuge tube, and sonicate briefly to shear DNA.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant containing the protein lysate.
-
Determine protein concentration using a BCA or Bradford assay.[17]
2. SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.[18]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of mTOR, S6K, 4E-BP1, and Akt overnight at 4°C.[17][19][20][21]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[17][22]
4. Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the levels of phosphorylated proteins to their respective total protein levels.
Ribosome Profiling for Measuring Protein Synthesis
This protocol provides a method for genome-wide analysis of translation.
1. Cell Harvesting and Lysis:
-
Treat cells with cycloheximide (B1669411) to arrest translating ribosomes.[23]
-
Lyse cells in a polysome lysis buffer and collect the cytoplasmic extract.
2. Ribosome Footprinting:
-
Treat the lysate with RNase I to digest mRNA not protected by ribosomes. The nuclease digestion should be optimized for the specific cell type.[24][25]
-
Isolate monosomes by ultracentrifugation through a sucrose (B13894) gradient.
3. Library Preparation and Sequencing:
-
Extract the ribosome-protected mRNA fragments (footprints), which are typically ~28-30 nucleotides in length.[23][24]
-
Ligate adapters to the 3' and 5' ends of the footprints.
-
Perform reverse transcription to convert the RNA footprints into cDNA.
-
Amplify the cDNA library by PCR.
-
Purify the library and perform high-throughput sequencing.
4. Data Analysis:
-
Align the sequencing reads to a reference genome or transcriptome.
-
Calculate the density of ribosome footprints on each transcript to determine the translation efficiency.
-
Compare the translation profiles between different experimental conditions (e.g., control vs. Rapamycin-treated vs. genetic knockout).
By carefully considering the distinct molecular and phenotypic consequences of pharmacological and genetic mTOR inhibition, and by employing robust experimental protocols, researchers can more effectively dissect the intricate roles of the mTOR signaling network in health and disease. This comparative guide serves as a foundational resource to aid in the design and interpretation of such studies.
References
- 1. The mechanistic Target of Rapamycin: The grand conducTOR of metabolism and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Next Generation Strategies for Geroprotection via mTORC1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Raptor downregulation rescues neuronal phenotypes in mouse models of Tuberous Sclerosis Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Towards specific inhibition of mTORC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapamycin and mTOR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inducible raptor and rictor knockout mouse embryonic fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ashpublications.org [ashpublications.org]
- 9. escholarship.org [escholarship.org]
- 10. Dissecting the biology of mTORC1 beyond rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapamycin-mediated mTORC2 inhibition is determined by the relative expression of FK506-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapamycin fed late in life extends lifespan in genetically heterogeneous mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Longevity, aging and rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Decreased mTOR Expression Provides 20% Mean Life Span Extension in Mice – Fight Aging! [fightaging.org]
- 15. mTOR Inhibition via Rapamycin and the Concept of Beneficial Diabetes – Fight Aging! [fightaging.org]
- 16. The role of mTOR signaling in the regulation of protein synthesis and muscle mass during immobilization in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. ccrod.cancer.gov [ccrod.cancer.gov]
- 21. mTOR Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 22. Mammalian Target of Rapamycin (mTOR) Regulates Cellular Proliferation and Tumor Growth in Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bartellab.wi.mit.edu [bartellab.wi.mit.edu]
- 24. The ribosome profiling strategy for monitoring translation in vivo by deep sequencing of ribosome-protected mRNA fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Ribosome Profiling Protocol - CD Genomics [cd-genomics.com]
Unveiling the Cellular Nuances: A Comparative Guide to Rapamycin's Effects Across Diverse Cell Lines
For researchers, scientists, and drug development professionals, understanding the context-dependent effects of therapeutic compounds is paramount. Rapamycin (B549165), a potent inhibitor of the mechanistic target of rapamycin (mTOR), stands as a cornerstone of cell biology research and a clinically relevant immunosuppressant and anti-cancer agent. However, its cellular impact is not monolithic, exhibiting significant variability across different cell lines. This guide provides an objective comparison of Rapamycin's effects on key cellular processes, supported by experimental data and detailed protocols, to aid in experimental design and interpretation.
The mTOR Signaling Nexus: Rapamycin's Primary Target
Rapamycin exerts its effects by forming a complex with the FK506-binding protein 12 (FKBP12), which then binds to and allosterically inhibits mTOR complex 1 (mTORC1).[1] This inhibition disrupts a central signaling hub that governs cell growth, proliferation, survival, and metabolism.[1][2] The mTORC1 pathway integrates signals from growth factors, nutrients, and cellular energy status to control protein synthesis and autophagy.[1][3]
Figure 1: Simplified mTORC1 signaling pathway and the inhibitory action of Rapamycin.
Comparative Effects of Rapamycin on Cellular Processes
The sensitivity and response to Rapamycin-mediated mTORC1 inhibition vary significantly among different cell lines. These differences can be attributed to the genetic background, the status of tumor suppressor genes like p53, and the activation state of alternative survival pathways.[4]
Cell Cycle Progression
A common outcome of Rapamycin treatment is a G1 phase cell cycle arrest.[5][6] However, the concentration required and the completeness of this arrest are cell line-dependent. In some cell lines, Rapamycin only slows down the cell cycle, while in others it induces a more robust arrest.[5]
| Cell Line | Rapamycin Concentration | Effect on Cell Cycle | Reference |
| Myeloid and Lymphoid Lines | Nanomolar (nM) | Reversible cell cycle slowing | [5] |
| MDA-MB-231 (Breast Cancer) | Micromolar (µM) | G1 arrest | [6] |
| MCF-7 (Breast Cancer) | ~50 nM for S6K phosphorylation inhibition | G1 arrest (less sensitive to high doses for apoptosis) | [6][7] |
| Mantle Cell Lymphoma (Granta, NCEB) | Not specified | G1 arrest | [8] |
| KG1 (Leukemia) | 20 nM | G0/G1 arrest | [9] |
| K562, U937 (Leukemia) | Not specified | Insensitive to Rapamycin-induced arrest | [9] |
Apoptosis
The induction of apoptosis, or programmed cell death, by Rapamycin is highly context- and dose-dependent. While nanomolar concentrations are often cytostatic, micromolar concentrations can trigger apoptosis in some, but not all, cell lines.[5][7] The apoptotic response can also be influenced by the cell cycle phase, with some cells showing increased sensitivity during the S-phase.[10]
| Cell Line | Rapamycin Concentration | Apoptotic Response | Key Notes | Reference |
| Myeloid and Lymphoid Lines | Micromolar (µM) | Apoptosis induction | Nanomolar concentrations are cytostatic. | [5] |
| MDA-MB-231 (Breast Cancer) | Micromolar (µM) | Apoptosis induction | Correlates with suppression of 4E-BP1 phosphorylation. | [7][11] |
| MCF-7 (Breast Cancer) | Micromolar (µM) | Resistant to apoptosis | Survival correlates with Akt hyperphosphorylation. | [7][11] |
| Calu-1 (Lung Cancer) | Micromolar (µM) | Resistant to apoptosis in S-phase | Resistance is due to a feedback increase in Akt phosphorylation. | [10] |
| Non-Small Cell Lung Cancer (NSCLC) lines with p53 mutations | Not specified | Apoptosis induction | Mediated by the mitochondrial pathway. | [12] |
| Human Venous Malformation Endothelial Cells | 1-1000 ng/ml | Concentration-dependent increase in apoptosis | [13] |
Autophagy
Rapamycin is a well-established inducer of autophagy, a cellular process of self-digestion of cytoplasmic components.[14] This is a direct consequence of mTORC1 inhibition, which relieves its suppression of the ULK1 complex, a key initiator of autophagy.[14] The extent of autophagy induction can vary between cell lines.
| Cell Line | Rapamycin Concentration | Autophagic Response | Reference |
| M14 (Melanoma) | 10-100 nM | Concentration-dependent induction of autophagy | [15] |
| Human Induced Pluripotent Stem Cells (iPSCs) | 200 nM | Time-dependent activation of autophagy | [16] |
| HeLa (Cervical Cancer) | 100-200 nM | Increased autophagy, more pronounced in hypoxia | [17] |
| Neuroblastoma (SK-N-SH, SH-SY5Y) | Not specified | Induction of autophagy | [18] |
| A549 (Lung Carcinoma) | 100 nM | Upregulation of autophagy activity | [19] |
Experimental Protocols
Reproducible and comparable data are the bedrock of scientific advancement. The following are generalized protocols for key experiments used to assess the effects of Rapamycin.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.[20]
-
Rapamycin Treatment: Prepare serial dilutions of Rapamycin in culture medium and add to the wells. Include vehicle-treated and untreated controls.[20]
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).[20]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours.[20]
-
Formazan (B1609692) Solubilization: Remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[20]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[20]
Cell Cycle Analysis (Flow Cytometry)
This technique is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with Rapamycin for the desired time, then harvest both adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will correspond to the cell cycle phase (G0/G1, S, G2/M).
Western Blotting for Signaling Protein Phosphorylation
This method is used to detect the phosphorylation status of key proteins in the mTOR pathway, such as S6K1 and 4E-BP1.
-
Protein Extraction: Lyse Rapamycin-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.[20]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., phospho-p70S6K, total p70S6K, phospho-4E-BP1, total 4E-BP1).
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.[20]
References
- 1. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. novapublishers.com [novapublishers.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ashpublications.org [ashpublications.org]
- 6. Rapamycin-induced G1 cell cycle arrest employs both TGF-β and Rb pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-dose rapamycin induces apoptosis in human cancer cells by dissociating mTOR complex 1 and suppressing phosphorylation of 4E-BP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [Effect of rapamycin on leukemia cell lines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. High-dose rapamycin induces apoptosis in human cancer cells by dissociating mTOR complex 1 and suppressing phosphorylation of 4E-BP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Concentration-dependent effects of rapamycin on proliferation, migration and apoptosis of endothelial cells in human venous malformation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. Rapamycin regulates autophagy and cell adhesion in induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rapamycin Reduces Cervical Cancer Cells Viability in Hypoxic Condition: Investigation of the Role of Autophagy and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. imrpress.com [imrpress.com]
- 19. Rapamycin‐induced autophagy sensitizes A549 cells to radiation associated with DNA damage repair inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Validation of Rapamycin's anti-aging effects in multiple model organisms
A Comparative Guide for Researchers and Drug Development Professionals
Rapamycin (B549165), a macrolide compound first discovered on Easter Island, has emerged as one of the most robust and reproducible pharmacological interventions for extending lifespan and improving healthspan across a remarkable evolutionary distance.[1][2][3] Its consistent efficacy in diverse model organisms, from unicellular yeast to mammals, has positioned it as a cornerstone in aging research and a focal point for the development of geroprotective therapies.[3][4] This guide provides an objective comparison of rapamycin's anti-aging effects, supported by quantitative data and detailed experimental methodologies, to inform further research and drug development efforts.
The primary mechanism of action for rapamycin is the inhibition of the mechanistic target of rapamycin (mTOR) signaling pathway, a highly conserved cellular hub that regulates growth, metabolism, and aging.[5][6][7] By forming a complex with the protein FKBP12, rapamycin allosterically inhibits mTOR Complex 1 (mTORC1), a key regulator of cell growth and proliferation.[6][8] This inhibition triggers a cascade of downstream effects, including the promotion of autophagy, a cellular recycling process that clears damaged components, and alterations in protein synthesis and metabolism, which are thought to contribute to its pro-longevity effects.[6][8]
Quantitative Effects on Lifespan and Healthspan
The life-extending benefits of rapamycin have been documented in several key model organisms used in aging research. The following tables summarize the quantitative effects of rapamycin on lifespan in yeast, nematodes, fruit flies, and mice.
| Model Organism | Strain | Rapamycin Concentration/Dose | Median Lifespan Extension (%) | Maximum Lifespan Extension (%) | Citation(s) |
| Yeast (S. cerevisiae) | Varies | Varies | [2] | ||
| Nematode (C. elegans) | Wild-type | 10 nM | ~10-23% | Not consistently reported | [1][[“]] |
| Fruit Fly (D. melanogaster) | wDah | 50-400 µM in food | Up to 15% (females), Up to 10% (males) | Not consistently reported | [10] |
| Mouse (M. musculus) | Genetically heterogeneous (UM-HET3) | 14 ppm in diet | 9-14% | Yes | [[“]][11] |
| Mouse (M. musculus) | Genetically heterogeneous (UM-HET3) | 42 ppm in diet | 23% (males), 26% (females) | Yes | [12] |
| Mouse (M. musculus) | C57BL/6J (males) | 8 mg/kg/day (injected) | 16% | Not consistently reported | [13] |
| Mouse (M. musculus) | C57BL/6J (females) | 126 ppm in diet (3 months) | 42% (post-treatment) | Up to 60% (post-treatment) | [13] |
Note: The effects of rapamycin can be influenced by genetic background, sex, dose, and the timing and duration of administration.[12][14][15] For instance, studies in mice have shown that females often exhibit a more pronounced lifespan extension in response to rapamycin than males.[12][15][16] Furthermore, transient treatment in middle-age has been shown to have lasting pro-longevity effects.[2][13][17]
Beyond simply extending life, rapamycin has been shown to improve various aspects of healthspan, delaying the onset of age-related diseases and functional decline.
| Model Organism | Healthspan Benefit | Metric | Citation(s) |
| Mouse (M. musculus) | Improved motor function and coordination | Grip strength, Rotarod performance | [13] |
| Mouse (M. musculus) | Enhanced immune function | Improved vaccine response | [8][15][18] |
| Mouse (M. musculus) | Reduced cancer incidence | Lower rates of certain cancers | [2][[“]] |
| Mouse (M. musculus) | Improved cardiac function | Attenuation of age-related cardiac decline | [13] |
| Mouse (M. musculus) | Improved cognitive function | Prevention of memory deficits in Alzheimer's models | [2][11][18] |
Experimental Protocols
Standardized methodologies are crucial for the accurate assessment and comparison of rapamycin's anti-aging effects. Below are detailed protocols for key experiments in the most commonly used model organisms.
Caenorhabditis elegans (Nematode) Lifespan Assay
-
Strain and Maintenance: Wild-type N2 Bristol strain is maintained on Nematode Growth Medium (NGM) agar (B569324) plates seeded with E. coli OP50 as a food source.
-
Synchronization: Age-synchronized populations are obtained by allowing adult worms to lay eggs for a short period (2-4 hours) and then removing the adults.
-
Rapamycin Treatment: Rapamycin is dissolved in DMSO and added to the NGM agar at the desired final concentration (e.g., 100 µM). Control plates contain an equivalent concentration of DMSO.
-
Lifespan Analysis: Synchronized L4 larvae are transferred to the rapamycin-containing or control plates. To prevent progeny from confounding the results, 5-fluoro-2'-deoxyuridine (B1346552) (FUDR) can be added to the media. Worms are transferred to fresh plates every 2-3 days and scored daily for survival. A worm is considered dead if it does not respond to gentle prodding with a platinum wire.
Drosophila melanogaster (Fruit Fly) Lifespan Assay
-
Fly Strain and Rearing: Wild-type strains such as wDahomey are maintained on a standard cornmeal-yeast-agar medium at 25°C with a 12:12 hour light:dark cycle.
-
Rapamycin Administration: Rapamycin is dissolved in ethanol (B145695) and mixed into the fly food to achieve the desired final concentration (e.g., 200 µM).[10] Control food contains the same concentration of ethanol.
-
Lifespan Assay: Newly eclosed, mated female flies are collected and housed in vials containing either rapamycin or control food at a density of 20-30 flies per vial. Flies are transferred to fresh food every 2-3 days, and deaths are recorded daily.
Mus musculus (Mouse) Lifespan and Healthspan Studies
-
Animal Models: Genetically heterogeneous mice (e.g., UM-HET3) are often preferred to minimize strain-specific effects. Inbred strains like C57BL/6 are also commonly used. Mice are housed in specific pathogen-free conditions.
-
Rapamycin Diet: To ensure stability and consistent dosing, rapamycin is often microencapsulated and mixed into a purified diet at concentrations ranging from 14 to 42 parts per million (ppm).[1] Control animals receive a diet with the encapsulation material alone.
-
Lifespan Monitoring: Mice are monitored daily for health status, and body weight is recorded regularly. Lifespan is documented as the time from birth to natural death.
-
Healthspan Assays:
-
Grip Strength: A grip strength meter is used to measure the maximal force exerted by the forelimbs, assessing muscle function.[1]
-
Rotarod: This test measures motor coordination and balance by assessing the time a mouse can remain on a rotating rod.[13]
-
Metabolic Analysis: Blood glucose, insulin (B600854) levels, and other metabolic parameters are measured to assess metabolic health.[19]
-
Pathology: At the end of life, a comprehensive necropsy and histopathological analysis are performed to determine the cause of death and the burden of age-related diseases.
-
Visualizing the Mechanisms and Workflow
To better understand the biological pathways and experimental processes involved in studying rapamycin's anti-aging effects, the following diagrams are provided.
Caption: The mTOR signaling pathway and the inhibitory action of Rapamycin.
References
- 1. benchchem.com [benchchem.com]
- 2. milkyeggs.com [milkyeggs.com]
- 3. Cracking the Rapamycin Problem in C. elegans Ageing Research - Magnitude Biosciences [magnitudebiosciences.com]
- 4. Inhibiting mTOR with Rapamycin for Extending Lifespan and Healthspan [nutritionfacts.org]
- 5. Exploring the role of mTOR pathway in aging and age-related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Target of Rapamycin Signalling Pathway in Ageing and Lifespan Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mTOR as a central regulator of lifespan and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI - Rapalogs and mTOR inhibitors as anti-aging therapeutics [jci.org]
- 9. consensus.app [consensus.app]
- 10. Mechanisms of Life Span Extension by Rapamycin in the Fruit Fly Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapamycin for longevity: the pros, the cons, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapamycin-mediated lifespan increase in mice is dose and sex dependent and metabolically distinct from dietary restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transient rapamycin treatment can increase lifespan and healthspan in middle-aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Late-Life Rapamycin Dosing Regimens Extend Mouse Lifespan in a Sex-Specific Manner [nad.com]
- 15. Effect of rapamycin on aging and age-related diseases—past and future - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Blazing a trail for the clinical use of rapamycin as a geroprotecTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Analysis of the Immunosuppressive Properties of Rapamycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immunosuppressive properties of Rapamycin (B549165) (also known as Sirolimus) with other commonly used immunosuppressive agents, namely Tacrolimus (B1663567), Cyclosporine, and the Rapamycin analog, Everolimus. The information presented is supported by experimental data to aid in research and development decisions.
Mechanism of Action: A Tale of Two Pathways
The immunosuppressive effects of Rapamycin and its counterparts are primarily mediated through the inhibition of distinct signaling pathways crucial for T-cell activation and proliferation.
Rapamycin and Everolimus: Targeting the mTOR Pathway
Rapamycin and its derivative, Everolimus, exert their effects by inhibiting the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival.[1] Specifically, these drugs, after binding to the intracellular protein FKBP12, target mTOR Complex 1 (mTORC1).[1] This inhibition blocks the signaling cascade downstream of the Interleukin-2 (IL-2) receptor, preventing T-cell proliferation and differentiation in response to cytokine stimulation.[2]
Tacrolimus and Cyclosporine: The Calcineurin Inhibitors
In contrast, Tacrolimus and Cyclosporine inhibit the calcineurin pathway. Tacrolimus binds to FKBP12, while Cyclosporine binds to cyclophilin.[3] These drug-immunophilin complexes inhibit calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[4] The inhibition of calcineurin prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), a transcription factor.[4][5] This blockage of NFAT activation ultimately leads to a reduction in the transcription of genes encoding for IL-2 and other pro-inflammatory cytokines, thus suppressing T-cell activation.[4][5]
Comparative Efficacy and Potency
The in vitro potency of these immunosuppressants is often compared using the half-maximal inhibitory concentration (IC50) in assays such as the Mixed Lymphocyte Reaction (MLR), which measures T-cell proliferation.
| Immunosuppressant | Target Pathway | Reported IC50 Range (in vitro T-cell proliferation) |
| Rapamycin (Sirolimus) | mTOR | ~0.1 nM[3] |
| Everolimus | mTOR | 0.7 nM to >200 nM (cell line dependent)[6] |
| Tacrolimus | Calcineurin | 0.1 nM - 126.4 ng/mL (assay dependent)[2][7] |
| Cyclosporine | Calcineurin | 19 µg/L - 345 µg/L (assay dependent)[5][8] |
| Note: IC50 values can vary significantly based on the cell type, assay conditions, and specific endpoint measured. The values presented here are for comparative purposes and are collated from multiple sources. |
Comparative Side Effect Profiles
While effective, the use of these immunosuppressants is associated with distinct side effect profiles, which is a critical consideration in clinical applications.
| Side Effect | Rapamycin/Everolimus | Tacrolimus/Cyclosporine |
| Nephrotoxicity | Less common than with calcineurin inhibitors, but can potentiate CNI-induced nephrotoxicity[9] | A major dose-limiting toxicity[10] |
| Metabolic Effects | Hyperlipidemia (hypercholesterolemia, hypertriglyceridemia) is common[11] | Higher incidence of new-onset diabetes, particularly with Tacrolimus[12] |
| Hematological Effects | Thrombocytopenia, leukopenia[11] | Less common |
| Other | Mouth ulcers, delayed wound healing | Neurotoxicity (tremors, headaches), hypertension, gingival hyperplasia (Cyclosporine)[12] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate comparison of immunosuppressive drugs.
Mixed Lymphocyte Reaction (MLR) Assay
The MLR assay is a standard in vitro method to assess the immunosuppressive potential of a compound by measuring its effect on T-cell proliferation in response to allogeneic stimulation.
Objective: To determine the IC50 of immunosuppressive drugs on T-cell proliferation.
Methodology:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from two healthy, unrelated donors using Ficoll-Paque density gradient centrifugation.
-
Cell Preparation:
-
Responder Cells: PBMCs from one donor.
-
Stimulator Cells: PBMCs from the second donor, treated with Mitomycin C (50 µg/mL) or irradiation (30 Gy) to prevent their proliferation.
-
-
Co-culture:
-
Plate responder cells (1 x 10^5 cells/well) in a 96-well round-bottom plate.
-
Add stimulator cells (1 x 10^5 cells/well) to the responder cells.
-
Add serial dilutions of the immunosuppressive drugs (Rapamycin, Tacrolimus, Cyclosporine, Everolimus) to the co-culture. Include a vehicle control.
-
-
Incubation: Incubate the plate for 5 days at 37°C in a humidified 5% CO2 incubator.
-
Proliferation Assay:
-
18 hours before harvesting, add 1 µCi of [3H]-thymidine to each well.
-
Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition of proliferation for each drug concentration compared to the vehicle control. Determine the IC50 value using a dose-response curve.
Cytokine Production Assay (ELISA)
This assay quantifies the production of key cytokines, such as IL-2 and IFN-γ, which are critical for T-cell activation and are modulated by immunosuppressants.
Objective: To measure the effect of immunosuppressive drugs on IL-2 and IFN-γ production by activated T-cells.
Methodology:
-
Cell Culture: Culture PBMCs (1 x 10^6 cells/mL) in a 24-well plate and stimulate with a mitogen such as phytohemagglutinin (PHA; 5 µg/mL).
-
Drug Treatment: Simultaneously treat the cells with various concentrations of the immunosuppressive drugs.
-
Supernatant Collection: After 48 hours of incubation, centrifuge the plates and collect the cell-free supernatants.
-
ELISA:
-
Coat a 96-well ELISA plate with a capture antibody specific for either IL-2 or IFN-γ overnight at 4°C.
-
Wash the plate and block with 1% BSA in PBS for 1 hour.
-
Add the collected supernatants and a standard curve of recombinant cytokine to the plate and incubate for 2 hours.
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP). Incubate for 30 minutes.
-
Wash the plate and add a TMB substrate solution.
-
Stop the reaction with 2N H2SO4 and read the absorbance at 450 nm.
-
-
Data Analysis: Quantify the cytokine concentration in the samples by interpolating from the standard curve.
Flow Cytometry for Regulatory T-cell (Treg) Analysis
This method is used to enumerate the population of regulatory T-cells (CD4+CD25+Foxp3+), which are crucial for immune tolerance and can be influenced by immunosuppressive drugs.
Objective: To determine the percentage of Tregs in a PBMC population after treatment with immunosuppressants.
Methodology:
-
Cell Culture and Treatment: Culture PBMCs as described in the cytokine production assay with the respective immunosuppressants.
-
Surface Staining:
-
Harvest the cells and wash with FACS buffer (PBS with 2% FBS).
-
Incubate the cells with fluorescently labeled antibodies against CD4 (e.g., FITC) and CD25 (e.g., APC) for 30 minutes at 4°C in the dark.
-
-
Fixation and Permeabilization:
-
Wash the cells and fix and permeabilize them using a commercially available Foxp3 staining buffer set according to the manufacturer's instructions.
-
-
Intracellular Staining:
-
Incubate the permeabilized cells with a fluorescently labeled antibody against Foxp3 (e.g., PE) for 30 minutes at 4°C in the dark.
-
-
Acquisition and Analysis:
-
Wash the cells and resuspend in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Gating Strategy:
-
Gate on the lymphocyte population based on forward and side scatter.
-
From the lymphocyte gate, gate on the CD4+ T-cell population.
-
From the CD4+ gate, analyze the expression of CD25 and Foxp3 to identify the CD4+CD25+Foxp3+ Treg population.
-
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: mTOR signaling pathway inhibited by Rapamycin/Everolimus.
Caption: Calcineurin signaling pathway inhibited by Tacrolimus/Cyclosporine.
Caption: Experimental workflow for comparing immunosuppressants.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative In Vitro Studies on the Immunosuppressive Activities of Mycophenolic Acid, Bredinin, FK 506, Cyclosporine, and Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapamycin (Sirolimus, AY-22989) | mTOR inhibitor | immunosuppressant | autophagy activator | inhibitor of mTORC1 | CAS 53123-88-9 | Buy Rapamycin (AY22989) from Supplier InvivoChem [invivochem.com]
- 4. Generation and Immune Regulation of CD4+CD25−Foxp3+ T Cells in Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparison of the immunosuppressive effects of cyclosporine A and cyclosporine G in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of everolimus, a novel mTOR inhibitor, against basal‐like triple‐negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Significance of the Pharmacological Efficacy of Tacrolimus Estimated by the Lymphocyte Immunosuppressant Sensitivity Test (LIST) Before and After Renal Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monitoring of Ex Vivo Cyclosporin a Activity in Healthy Volunteers Using T Cell Function Assays in Relation to Whole Blood and Cellular Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative study of cyclosporine and tacrolimus vs newer immunosuppressants mycophenolate mofetil and rapamycin on coronary endothelial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Review of two immunosuppressants: tacrolimus and cyclosporine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sirolimus (rapamycin)-based therapy in human renal transplantation: similar efficacy and different toxicity compared with cyclosporine. Sirolimus European Renal Transplant Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cyclosporine and tacrolimus (FK506): a comparison of efficacy and safety profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of Rapamycin: A Guide to Reproducibility in Preclinical Research
For researchers, scientists, and drug development professionals, the promise of rapamycin (B549165) as a potent modulator of aging and disease is tempered by the challenge of experimental reproducibility. While widely regarded as a robust pharmacological agent for extending lifespan in model organisms, the observed effects of rapamycin can vary significantly between laboratories. This guide provides a comparative analysis of key experimental factors influencing rapamycin's efficacy, supported by published data, detailed protocols, and visual pathway diagrams to foster greater consistency in future research.
The effect of rapamycin on longevity is widely considered to be robust and reproducible across various species, including yeast, worms, fruit flies, and mice.[1] It is often cited as the most effective pharmacological intervention for increasing lifespan in preclinical studies.[1][2] However, a closer examination of the literature reveals that the outcomes of rapamycin experiments are highly context-dependent, with several key factors influencing the magnitude and even the direction of its effects.[3]
Factors Influencing Experimental Reproducibility
A meta-analysis of 29 survival studies in mice revealed significant heterogeneity in the outcomes of rapamycin treatment.[4][5] This variability underscores the critical need for standardized experimental design and reporting. Key factors that contribute to inter-laboratory differences include:
-
Dosage: The concentration of rapamycin administered is a primary determinant of its effect. Studies have shown that both low and high doses can extend lifespan, but the optimal dose can vary.[3][6] For instance, one study in middle-aged mice demonstrated that a transient, three-month treatment was sufficient to increase life expectancy by up to 60%.[6]
-
Sex: A consistent finding across multiple studies is that rapamycin's effect on lifespan is sex-dependent, with females often showing a more pronounced response than males.[4][5][7][8]
-
Genetic Background: The genetic makeup of the model organism significantly impacts its response to rapamycin.[3][4][5] Stronger lifespan increases have been observed in hybrid mouse strains compared to pure inbred strains.[4][5]
-
Timing and Duration of Treatment: Both the age at which treatment is initiated and the duration of administration play crucial roles.[3] While lifelong treatment has been shown to be effective, studies have also demonstrated that intermittent or short-term treatment in middle or late life can also yield significant lifespan benefits.[3][6]
Quantitative Comparison of Lifespan Extension Studies
To illustrate the impact of these variables, the following table summarizes data from key studies on rapamycin's effect on mouse lifespan.
| Mouse Strain | Sex | Treatment Initiation Age | Rapamycin Dose | Median Lifespan Increase (%) | Maximum Lifespan Increase (%) | Reference |
| UM-HET3 | Female | 20 months | 14 ppm in diet | 18% | Significant increase | [8] |
| UM-HET3 | Male | 20 months | 14 ppm in diet | 5% | Significant increase | [8] |
| UM-HET3 | Female | Not Specified | High dose | 26% | Significant increase | [8] |
| UM-HET3 | Male | Not Specified | High dose | 23% | Significant increase | [8] |
| Hybrid Mice | Both | Not Specified | Not Specified | 14.4% | Not Specified | [4][5] |
| Inbred Strains | Both | Not Specified | Not Specified | 8.8% | Not Specified | [4][5] |
Experimental Protocols
Standardized protocols are essential for improving the reproducibility of rapamycin experiments. Below are detailed methodologies for two key experimental readouts.
Lifespan and Survival Analysis
This protocol outlines the fundamental steps for assessing the impact of rapamycin on the lifespan of a mouse cohort.
-
Animal Cohort: Begin with a genetically defined cohort of mice, ensuring an equal distribution of sexes between control and treatment groups.
-
Acclimation: Allow mice to acclimate to the facility and diet for a specified period before initiating treatment.
-
Rapamycin Administration: Rapamycin is typically administered orally, often encapsulated in the diet to ensure stability and consistent dosing.[9] The control group should receive a placebo diet.
-
Cohort Monitoring: Monitor the health and well-being of the mice daily. Record any signs of morbidity.
-
Endpoint Determination: The primary endpoint is the date of natural death. Moribund animals (e.g., those with severe weight loss, ulcerated tumors, or inability to access food and water) should be euthanized, and the date of euthanasia is recorded as the date of death.[10]
-
Data Analysis: Generate survival curves using the Kaplan-Meier method. The statistical significance between the control and rapamycin-treated groups is determined using the log-rank test.[10]
Western Blot for mTOR Pathway Phosphorylation
This protocol is used to assess the biochemical efficacy of rapamycin by measuring the phosphorylation status of downstream targets of the mTORC1 signaling pathway.
-
Tissue Collection and Lysis:
-
Euthanize mice and rapidly dissect tissues of interest (e.g., liver, muscle).
-
Immediately snap-freeze the tissues in liquid nitrogen to preserve protein phosphorylation states.[10]
-
Homogenize the frozen tissue in an ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the protein lysate.[10]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method, such as the BCA assay, to ensure equal loading for electrophoresis.[10]
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of mTORC1 downstream targets (e.g., S6 kinase, 4E-BP1).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detect the signal using a chemiluminescent substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities for the phosphorylated and total proteins. The ratio of phosphorylated to total protein is used to determine the extent of mTORC1 inhibition.
Visualizing Key Pathways and Processes
To further clarify the mechanisms and methodologies discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: The mTOR signaling pathway, highlighting the central role of mTORC1 and mTORC2.
Caption: A generalized experimental workflow for assessing the effects of rapamycin on lifespan.
Caption: Key factors influencing the reproducibility of rapamycin experiments.
By carefully considering these factors and adhering to standardized protocols, the scientific community can work towards generating more consistent and comparable data, ultimately accelerating the translation of rapamycin's therapeutic potential from the laboratory to the clinic. The lack of standardized pharmacodynamic biomarkers remains a significant hurdle, and future efforts should focus on their development and implementation to ensure the reliable interpretation of findings across different studies.[11]
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. Rapamycin for longevity: the pros, the cons, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Meta-Analysis of 29 Experiments Evaluating the Effects of Rapamycin on Life Span in the Laboratory Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transient rapamycin treatment can increase lifespan and healthspan in middle-aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How Longevity Research Can Lead To Therapies for Alzheimer’s Disease: The Rapamycin Story - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapamycin-mediated lifespan increase in mice is dose and sex dependent and metabolically distinct from dietary restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unlike dietary restriction, rapamycin fails to extend lifespan and reduce transcription stress in progeroid DNA repair‐deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | Rapamycin for longevity: the pros, the cons, and future perspectives [frontiersin.org]
A Head-to-Head Comparison of Rapamycin Analogs for Researchers
Rapamycin (B549165), a macrolide produced by the bacterium Streptomyces hygroscopicus, was the first identified inhibitor of the mechanistic Target of Rapamycin (mTOR), a crucial serine/threonine kinase that governs cell growth, proliferation, and metabolism.[1] Due to its potent immunosuppressive and anti-proliferative properties, rapamycin (also known as sirolimus) has been foundational in both clinical applications and basic research. However, limitations in its pharmacokinetic profile, such as poor water solubility and variable oral bioavailability, spurred the development of semi-synthetic derivatives known as rapalogs.[2]
This guide provides an objective, data-driven comparison of the principal first-generation rapamycin analogs: everolimus (B549166), temsirolimus (B1684623), ridaforolimus (B1684004), and zotarolimus. We will delve into their shared mechanism of action, comparative pharmacokinetics, and head-to-head performance data from key studies, offering a comprehensive resource for researchers, scientists, and drug development professionals.
Mechanism of Action: Allosteric Inhibition of mTORC1
Rapamycin and its analogs are allosteric inhibitors of mTOR complex 1 (mTORC1).[1] Their mechanism is not a direct inhibition of the mTOR kinase domain. Instead, they first bind to the intracellular protein FKBP12 (FK506-Binding Protein 12).[3] This newly formed drug-immunophilin complex then binds to the FKBP12-Rapamycin Binding (FRB) domain on the mTOR protein, leading to a conformational change that inhibits mTORC1 activity.[3] This action prevents the phosphorylation of key downstream effectors of mTORC1, such as S6 Kinase (S6K1) and 4E-Binding Protein 1 (4E-BP1), which ultimately results in the suppression of protein synthesis and cell cycle arrest in the G1 phase.[4][5] While highly specific for mTORC1, chronic or high-dose treatment with rapalogs can also lead to the disruption of mTOR Complex 2 (mTORC2).[6]
A critical consideration for researchers is the activation of a negative feedback loop involving the PI3K/Akt pathway.[1] Inhibition of mTORC1/S6K1 can relieve the feedback inhibition on insulin (B600854) receptor substrate (IRS), leading to increased PI3K and Akt activity, which may counteract the anti-proliferative effects of rapalogs in some cancer types.[5]
Comparative Analysis of Rapamycin Analogs
The primary differences among rapamycin and its analogs lie in their chemical modifications, which significantly alter their pharmacokinetic properties. These modifications were engineered to improve upon the parent compound's low oral bioavailability and poor solubility.[2]
| Feature | Sirolimus (Rapamycin) | Everolimus (RAD001) | Temsirolimus (CCI-779) | Ridaforolimus (MK-8669) | Zotarolimus (ABT-578) |
| Chemical Modification | Parent Compound | 40-O-(2-hydroxyethyl) derivative | 42-ester prodrug of sirolimus | 42-(dimethyl-phosphinyl) derivative | Tetrazole substitution at C40 |
| Administration Route | Oral | Oral | Intravenous | Oral | Drug-Eluting Stent |
| Oral Bioavailability | Low (~14-16%)[7][8] | Higher than Sirolimus (~15-16%)[7][8] | N/A (IV only) | Orally bioavailable[9] | N/A (local delivery) |
| Half-life (t½) | ~62 hours[10] | Shorter than Sirolimus (~30 hours)[10] | ~17 hours (as Temsirolimus); Sirolimus metabolite has long half-life | ~30 hours | Shorter than Sirolimus[11] |
| Time to Peak (Tmax) | ~1-2 hours | ~1-2 hours | N/A | ~1-4 hours | N/A |
| Metabolism | Substrate for CYP3A4 and P-gp[4] | Substrate for CYP3A4 and P-gp | Prodrug converted to Sirolimus by CYP3A4 | Metabolized by CYP3A4[12] | Metabolized by CYP3A4[11] |
| Key Characteristics | Foundational mTOR inhibitor.[2] | Developed for improved PK profile over sirolimus.[8] | Water-soluble prodrug for IV use.[2] | Non-prodrug analog with activity in solid tumors.[9][13] | Highly lipophilic, designed for rapid tissue uptake from stents.[11] |
| Primary Applications | Immunosuppression in organ transplant.[7] | Immunosuppression, oncology (renal, breast cancer), TSC.[10] | Oncology (renal cell carcinoma).[10] | Investigational in oncology (sarcoma).[9] | Drug-eluting stents for preventing restenosis.[4][14] |
Table 1: Comparative properties of Rapamycin and its principal analogs.
Everolimus was developed to improve upon the pharmacokinetic characteristics of sirolimus, particularly its oral bioavailability.[8] While clinical studies show its bioavailability is also relatively low, it has a shorter half-life, allowing for faster attainment of steady-state levels and quicker elimination.[8][10]
Temsirolimus is a prodrug of sirolimus, designed with increased water solubility to allow for intravenous administration.[2] This bypasses issues of oral absorption and allows for high peak blood concentrations.
Ridaforolimus is an orally bioavailable, non-prodrug analog that has been investigated primarily in oncology.[9] It has demonstrated clinical activity in patients with advanced solid tumors, particularly sarcomas, though its application for approval was rejected by the FDA due to insufficient data.[9][12]
Zotarolimus is a semi-synthetic derivative created specifically for use in drug-eluting stents.[15] It is more lipophilic than sirolimus, which allows for more rapid uptake into target tissues surrounding the stent to inhibit the proliferation of vascular smooth muscle cells and prevent restenosis.[4][11]
Head-to-Head Experimental Data
Direct comparison of the intrinsic potency of rapalogs is challenging as reported IC50 values often originate from different studies using varied cell lines and assay conditions. However, available data indicates that they all inhibit mTORC1 in the low nanomolar range. For example, rapamycin has a reported IC50 of approximately 0.1 nM for inhibiting endogenous mTOR activity in HEK293 cells.[16] Studies in cancer cell lines have shown that the IC50 values for rapamycin and everolimus are highly correlated, suggesting comparable potency at the cellular level.[10]
The most robust head-to-head data comes from large-scale clinical trials. The RESOLUTE All-Comers trial provides a definitive comparison between zotarolimus- and everolimus-eluting stents in a real-world patient population.
| Endpoint (5-Year Follow-up) | Zotarolimus-Eluting Stent (ZES) (n=1140) | Everolimus-Eluting Stent (EES) (n=1152) | P-value |
| Target Lesion Failure (TLF) ¹ | 17.0% | 16.2% | 0.61 |
| Patient-Oriented Composite Endpoint ² | 35.3% | 32.0% | 0.11 |
| Major Adverse Cardiac Events (MACE) ³ | 21.9% | 21.6% | 0.88 |
| Definite/Probable Stent Thrombosis | 2.8% | 1.8% | 0.12 |
Table 2: 5-Year Clinical Outcomes from the RESOLUTE All-Comers Trial. Data sourced from the final 5-year report.[1] ¹ TLF: Composite of cardiac death, target-vessel myocardial infarction, or clinically indicated target lesion revascularization. ² Patient-Oriented Composite: All-cause mortality, any myocardial infarction, or any revascularization. ³ MACE: All-cause death, all myocardial infarction, emergent coronary bypass surgery, or clinically indicated target lesion revascularization.
The 5-year follow-up data demonstrates that zotarolimus- and everolimus-eluting stents have similar long-term efficacy and safety profiles in a broad patient population.[1]
Detailed Experimental Protocols
To aid researchers in designing their own comparative studies, we provide detailed methodologies for key experiments.
In Vitro mTORC1 Kinase Assay (for IC50 Determination)
This protocol describes a method to directly measure the enzymatic activity of mTORC1 and determine the inhibitory concentration (IC50) of various rapalogs.
Objective: To quantify the dose-dependent inhibition of mTORC1 kinase activity by rapamycin analogs.
Methodology:
-
Cell Culture and Lysis: Culture a suitable cell line (e.g., HEK293T) and lyse the cells using a CHAPS-based lysis buffer to preserve the integrity of the mTORC1 complex.
-
Immunoprecipitation: Immunoprecipitate mTORC1 from the cell lysates using an antibody against the mTORC1-specific component, Raptor.
-
Inhibitor Incubation: Aliquot the immunoprecipitated mTORC1 beads. Pre-incubate the beads with a range of concentrations of the rapamycin analog (e.g., 0.01 nM to 100 nM) or vehicle control for 20 minutes on ice. To form the active inhibitory complex, recombinant FKBP12 protein must be included in this step with the rapalog.
-
Kinase Reaction: Initiate the kinase reaction by adding a kinase assay buffer containing ATP (e.g., 500 µM) and a purified recombinant mTORC1 substrate, such as GST-4E-BP1.
-
Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes with gentle agitation to allow for phosphorylation of the substrate.
-
Termination and Detection: Stop the reaction by adding SDS-PAGE loading buffer and boiling. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and perform a Western blot.
-
Analysis: Use a phospho-specific antibody to detect the phosphorylated substrate (e.g., Phospho-4E-BP1 at Thr37/46). Also, probe for the total amount of the substrate as a loading control. Quantify band intensities using densitometry. Plot the percentage of kinase activity inhibition against the log concentration of the rapamycin analog to calculate the IC50 value.
Clinical Trial Protocol: RESOLUTE All-Comers
This provides an overview of the methodology used in the landmark trial comparing zotarolimus- and everolimus-eluting stents.
Objective: To evaluate whether the zotarolimus-eluting stent (ZES) is non-inferior to the everolimus-eluting stent (EES) for the primary endpoint of target lesion failure (TLF) at 12 months in a patient population with minimal exclusion criteria.[1]
Study Design:
-
Type: Prospective, multicenter, randomized, two-arm, open-label, non-inferiority trial.[1]
-
Population: 2,292 patients requiring percutaneous coronary intervention with minimal exclusion criteria, reflecting a "real-world" population.[1]
-
Randomization: Patients were randomly assigned in a 1:1 ratio to receive either the ZES (Resolute stent) or the EES (Xience V stent).[1]
-
Procedure: Percutaneous coronary intervention was performed using standard techniques. Anticoagulation was managed with unfractionated heparin, and glycoprotein (B1211001) IIb/IIIa inhibitors were used at the operator's discretion. Patients were prescribed aspirin (B1665792) and at least 6 months of clopidogrel (B1663587) post-procedure.
-
Primary Endpoint: Target Lesion Failure (TLF), a composite of cardiac death, target-vessel myocardial infarction, or clinically indicated target lesion revascularization, assessed at 12 months.
-
Secondary Endpoints: A range of safety and efficacy outcomes, including individual components of the primary endpoint, major adverse cardiac events (MACE), and stent thrombosis, were analyzed at multiple follow-up points, including a final 5-year analysis.[1]
Conclusion
The development of rapamycin analogs has provided researchers and clinicians with a portfolio of mTORC1 inhibitors tailored for different applications. While all share a common mechanism of action, their distinct pharmacokinetic profiles, driven by specific chemical modifications, are the primary differentiating factor. Everolimus offers an oral alternative to sirolimus with a shorter half-life, while temsirolimus provides an intravenous option.[10] Zotarolimus, with its high lipophilicity, is optimized for local delivery from cardiovascular stents.[11] Ridaforolimus remains an investigational compound with demonstrated activity in solid tumors.[9] Head-to-head clinical data, particularly from the RESOLUTE All-Comers trial, confirms the comparable long-term safety and efficacy of the leading analogs used in drug-eluting stents. For researchers, the choice of analog will depend on the specific experimental context, including the desired route of administration, pharmacokinetic profile, and the biological system under investigation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Zotarolimus? [synapse.patsnap.com]
- 5. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Rapamycin and mTOR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Everolimus and Sirolimus in Transplantation-Related but Different - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A phase 1 study of oral ridaforolimus in pediatric patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differentiating the mTOR inhibitors everolimus and sirolimus in the treatment of tuberous sclerosis complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural Identification of Zotarolimus (ABT-578) Metabolites Generated by Human Liver Microsomes Using Ion-Trap and High-Resolution Time-of-Flight Mass Spectrometry in Combination with the Analysis of Fragmentation Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical research progress of ridaforolimus (AP23573, MK8668) over the past decade: a systemic review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ridaforolimus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Zotarolimus for the treatment of coronary artery disease: pathophysiology, DES design, clinical evaluation and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Zotarolimus - Wikipedia [en.wikipedia.org]
- 16. selleckchem.com [selleckchem.com]
Safety Operating Guide
Personal protective equipment for handling AK 275
It appears there might be some ambiguity regarding the substance "AK 275," as search results yield information for two distinct materials: Asahiklin AK-225 , a cleaning solvent, and Actinium-225 (Ac-225) , a radioactive isotope used in medical applications. To ensure the highest level of safety, we will provide essential information for both substances. Please verify the exact identity of the material you are working with by checking the manufacturer's label and Safety Data Sheet (SDS).
Section 1: Asahiklin AK-225 (HCFC-225)
Asahiklin AK-225 is a non-flammable cleaning solvent. Although it is less hazardous than many other solvents, proper personal protective equipment (PPE) and handling procedures are crucial to ensure laboratory safety.
Essential Safety and Logistical Information
Personal Protective Equipment (PPE):
When handling Asahiklin AK-225, the following PPE is recommended to minimize exposure:
-
Eye Protection: For normal conditions, safety glasses are sufficient. Where there is a reasonable probability of liquid contact, splash-proof goggles should be worn.[1][2]
-
Skin Protection: Impervious gloves are recommended to prevent skin irritation from prolonged or repeated contact. Suitable glove materials include Viton, Solvex, Butyl, Buna, and Neoprene.[1][3]
-
Respiratory Protection: Work should be conducted in a well-ventilated area.[1] If workplace exposure limits are likely to be exceeded, a respiratory protection program that meets OSHA 1910.134 and ANSI Z88.2 requirements must be followed.[1][3]
-
Protective Clothing: Standard laboratory coats should be worn to prevent skin contact.
Handling and Storage:
-
Use with sufficient ventilation to keep employee exposure below recommended limits.[1][3]
-
Do not allow the product to come into contact with open flames or electrical heating elements, as dangerous decomposition products may form.[1][3]
-
Store in a cool, well-ventilated area with a low fire risk.[1][3] Storage in subsurface locations should be avoided.[1][3]
-
If a container's temperature exceeds its boiling point, cool the container before opening.[1][3]
Spill and Disposal Plan:
-
Small Spills: Contain the spill with a dike to prevent entry into sewers.[1][4]
-
Large Spills: Evacuate the area immediately.[1][4] Dike the area to contain the spill and prevent contamination of ground and surface waters.[1][4]
-
Cleanup: Recover the spilled material using an adsorbent, such as sawdust or vermiculite, and sweep it into closed containers for disposal.[1][4] After all visible traces have been removed, thoroughly wet vacuum the area.[1][4] Do not flush to the sewer.[1][4] If the spill area is porous, remove the contaminated earth or gravel and place it in closed containers for disposal.[1][4]
-
Disposal: Recover by distillation or remove to a permitted waste disposal facility.[3][4] All disposal practices must be in compliance with federal, state, and local regulations.[3]
Data Presentation
Physical and Chemical Properties of Asahiklin AK-225:
| Property | Value |
| Appearance | Clear, colorless liquid[1] |
| Odor | Faint ethereal odor[1] |
| Boiling Point | 54°C (129°F)[1] |
| Flash Point | None[1] |
| Vapor Density | 7.0 (Air = 1)[1] |
| Solubility in Water | Insoluble[1] |
| Specific Gravity | 1.55 @ 25°C |
Experimental Protocols
No specific experimental protocols for "this compound" were found in the search results. The provided information focuses on the safe handling and properties of Asahiklin AK-225 as a cleaning solvent.
Mandatory Visualization
Caption: Asahiklin AK-225 Spill Response Workflow.
Section 2: Actinium-225 (Ac-225)
Actinium-225 is a radioactive isotope that emits alpha particles. It is used in nuclear medicine for Targeted Alpha Therapy (TAT) in cancer treatment.[5][6][7] Handling Ac-225 requires strict adherence to radiation safety protocols and is fundamentally different from handling a chemical solvent.
Essential Safety and Logistical Information
Personal Protective Equipment (PPE):
Handling radioactive materials like Ac-225 requires specialized PPE to prevent internal and external contamination.
-
Lab Coat and Double Gloves: A standard requirement in any radiochemistry laboratory.
-
Eye Protection: Safety glasses or goggles.
-
Dosimetry: Personal dosimeters to monitor radiation exposure.
-
Shielding: While alpha particles have a short range and are stopped by a sheet of paper or the outer layer of skin, the decay products of Ac-225 emit beta and gamma radiation, which may require lead or tungsten shielding.
Handling and Storage:
-
All work with Ac-225 must be conducted in a designated radiological laboratory equipped with appropriate shielding and containment, such as a glove box or a fume hood designed for radiochemical work.
-
Use remote handling tools (tongs, forceps) to minimize direct contact and increase the distance from the source.
-
Regularly monitor the work area for radioactive contamination using appropriate survey meters.
-
Store Ac-225 in a shielded container in a designated and secured radioactive materials storage area.
Spill and Disposal Plan:
-
Spills: In case of a spill, the area must be immediately cordoned off. Follow established institutional radiation safety procedures for spill cleanup. This typically involves using absorbent materials to contain the spill and decontaminating the area under the supervision of a Radiation Safety Officer.
-
Disposal: All waste generated from work with Ac-225 (gloves, absorbent paper, vials, etc.) is considered radioactive waste and must be disposed of in designated radioactive waste containers according to institutional and regulatory requirements.
Data Presentation
Nuclear Properties of Actinium-225:
| Property | Value |
| Half-life | 9.919 days[7][8] |
| Decay Mode | Alpha decay[8][9] |
| Primary Alpha Energy | ~6 MeV[5] |
| Decay Chain | Decays to stable Bismuth-209 through a series of short-lived daughter isotopes.[5][6][8] |
| Key Gamma Emissions | 218 keV (from Fr-221) and 440 keV (from Bi-213)[5][8] |
Experimental Protocols
The use of Actinium-225 in research, particularly for radiolabeling antibodies or peptides for targeted alpha therapy, involves complex multi-step protocols.[8] These are highly specific to the molecule being labeled and the intended application. A general workflow would include:
-
Chelation: A chelating agent is conjugated to the targeting molecule (e.g., an antibody).
-
Radiolabeling: The Ac-225 is incubated with the conjugated molecule under controlled conditions (pH, temperature) to allow the chelator to bind the radioisotope.
-
Purification: The radiolabeled conjugate is separated from unbound Ac-225 using methods like size exclusion chromatography.
-
Quality Control: The final product is tested for radiochemical purity and stability before use in preclinical or clinical studies.
Mandatory Visualization
Caption: Radioactive Decay Chain of Actinium-225.
References
- 1. us.rs-online.com [us.rs-online.com]
- 2. farnell.com [farnell.com]
- 3. 2spi.com [2spi.com]
- 4. aoc.nrao.edu [aoc.nrao.edu]
- 5. Realizing the potential of the Actinium-225 radionuclide generator in targeted alpha-particle therapy applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Actinium-225 in targeted alpha-particle therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Actinium-225 - isotopic data and properties [chemlin.org]
- 8. 225Ac [prismap.eu]
- 9. Actinium-225 - Wikipedia [en.wikipedia.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
